2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid
Description
Properties
IUPAC Name |
2-methoxy-4,6-bis(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O3/c1-19-6-3-4(9(11,12)13)2-5(10(14,15)16)7(6)8(17)18/h2-3H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWWKGJYKXFWRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1C(=O)O)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372418 | |
| Record name | 2-methoxy-4,6-bis(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180134-15-0 | |
| Record name | 2-methoxy-4,6-bis(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid
CAS Number: 180134-15-0
This technical guide provides a comprehensive overview of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid, a fluorinated aromatic carboxylic acid of interest to researchers and professionals in drug development and chemical synthesis.
Chemical and Physical Properties
This compound is a white crystalline powder.[1] Its chemical structure is characterized by a benzoic acid core substituted with a methoxy group and two trifluoromethyl groups. These trifluoromethyl groups significantly influence the molecule's electronic properties and lipophilicity, making it a valuable building block in medicinal chemistry.
| Property | Value | Reference |
| CAS Number | 180134-15-0 | [1][2][3] |
| Molecular Formula | C₁₀H₆F₆O₃ | [1][2][3] |
| Molecular Weight | 288.15 g/mol | [3] |
| Appearance | White powder | [1] |
| Purity | ≥99% | [1] |
Synthesis
Conceptual Synthetic Workflow
A plausible synthetic route could involve the multi-step transformation of a readily available starting material, such as a substituted toluene or aniline, incorporating the methoxy and trifluoromethyl groups, followed by the oxidation of a methyl group or hydrolysis of a nitrile to the carboxylic acid.
Caption: Conceptual workflow for the synthesis of this compound.
General Experimental Protocols for Key Transformations
The following are general procedures for reactions that could be adapted for the synthesis of the target molecule.
1. Trifluoromethylation of an Aromatic Ring:
-
Reagents: A suitable aromatic precursor, a trifluoromethylating agent (e.g., trifluoromethyl iodide, Ruppert-Prakash reagent), and a catalyst (e.g., copper or palladium-based).
-
Protocol: To a solution of the aromatic starting material in an appropriate solvent (e.g., DMF, toluene), the trifluoromethylating agent and catalyst are added under an inert atmosphere. The reaction mixture is then heated to the desired temperature and stirred for several hours until the reaction is complete, as monitored by TLC or GC-MS. The product is then isolated through extraction and purified by column chromatography.
2. Nucleophilic Aromatic Substitution for Methoxylation:
-
Reagents: An activated aromatic halide, sodium methoxide, and a polar aprotic solvent (e.g., DMF, DMSO).
-
Protocol: The aromatic halide is dissolved in the solvent, and sodium methoxide is added portion-wise at room temperature or elevated temperature. The reaction is stirred until the starting material is consumed. The mixture is then poured into water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the methoxy-substituted product, which may be further purified by crystallization or chromatography.
3. Oxidation of a Methyl Group to a Carboxylic Acid:
-
Reagents: A methyl-substituted aromatic compound, a strong oxidizing agent (e.g., potassium permanganate, chromic acid), and an appropriate solvent (e.g., water, acetic acid).
-
Protocol: The methyl-substituted aromatic compound is suspended or dissolved in the solvent, and the oxidizing agent is added slowly. The reaction mixture is heated under reflux for several hours. After cooling, the excess oxidant is quenched, and the precipitated manganese dioxide (if using KMnO₄) is filtered off. The filtrate is then acidified to precipitate the carboxylic acid, which is collected by filtration and can be purified by recrystallization.
Spectroscopic Data
While specific spectroscopic data for this compound is not widely published, the expected spectral characteristics can be inferred from related compounds. Researchers can expect to see characteristic signals in ¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR spectroscopy.
Biological Activity and Applications in Drug Development
Currently, there is no publicly available data on the specific biological activity of this compound. However, the presence of the trifluoromethyl groups suggests potential applications in drug discovery. Trifluoromethyl groups are known to enhance metabolic stability, binding affinity, and cell permeability of drug candidates.
Benzoic acid derivatives with trifluoromethyl substituents are explored for a variety of therapeutic targets. For instance, some trifluoromethyl-containing benzoic acids have been investigated as inhibitors of enzymes or as modulators of receptors.
Given its structure, this compound could be a valuable intermediate for the synthesis of novel bioactive molecules in areas such as oncology, inflammation, and infectious diseases. It is likely available in screening libraries used for high-throughput screening to identify new drug leads.[4][5]
Safety and Handling
Detailed toxicology data for this compound is not available. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
physicochemical properties of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known . Due to the limited availability of experimentally validated data in peer-reviewed literature, this guide combines predicted values with detailed, standardized experimental protocols that can be employed for the precise determination of these properties.
Chemical Identity
-
IUPAC Name: this compound
-
Molecular Weight: 288.15 g/mol
-
Appearance: White powder[2]
-
Storage: Store in a dry, cool, and well-ventilated area. Keep container tightly sealed.[2]
Physicochemical Properties
The following table summarizes the available quantitative data for this compound. It is important to note that much of the currently available data is predicted and should be confirmed through experimental validation.
| Property | Value | Data Type | Reference |
| Melting Point | 156-159 °C | - | ChemicalBook |
| Boiling Point | 253.6 ± 40.0 °C | Predicted | ChemicalBook |
| Density | 1.493 ± 0.06 g/cm³ | Predicted | ChemicalBook |
| pKa | 2.63 ± 0.36 | Predicted | ChemicalBook |
| Solubility | No quantitative data available. Expected to be slightly soluble in water. | - | - |
| LogP (Octanol-Water Partition Coefficient) | No quantitative data available. | - | - |
Experimental Protocols for Physicochemical Property Determination
This section provides detailed methodologies for the experimental determination of the key physicochemical properties of aromatic carboxylic acids like this compound.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).
-
Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
Methodology: Capillary Method (for small quantities)
-
Sample Preparation: A small amount of the liquid compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed within the fusion tube.
-
Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or an aluminum block heater.
-
Heating and Observation: The apparatus is heated slowly. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube.
Determination of pKa by Potentiometric Titration
The pKa is a measure of the acidity of a compound. Potentiometric titration is a highly accurate method for its determination.
Methodology:
-
Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility. A standardized solution of a strong base (e.g., 0.1 M NaOH) is prepared.
-
Titration Setup: The acidic solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution. The titrant (NaOH solution) is added in small, precise increments using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is identified from the inflection point of the curve. The pKa is the pH at which half of the acid has been neutralized (i.e., at half the volume of the equivalence point).
Determination of Aqueous Solubility
Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.
Methodology: Shake-Flask Method
-
Equilibration: An excess amount of solid this compound is added to a known volume of water in a sealed flask.
-
Agitation: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The suspension is filtered or centrifuged to remove the undissolved solid.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or by titration with a standardized base.
Determination of LogP (Octanol-Water Partition Coefficient)
LogP is a measure of the lipophilicity of a compound and is crucial for predicting its pharmacokinetic properties.
Methodology: HPLC Method
-
System Calibration: A series of standard compounds with known LogP values are injected into a reverse-phase HPLC system. A correlation is established between the retention time of these standards and their LogP values.
-
Sample Analysis: A solution of this compound is injected into the same HPLC system under identical conditions.
-
LogP Calculation: The retention time of the target compound is measured, and its LogP value is calculated from the calibration curve.
Visualizations
Experimental Workflow for pKa Determination
Caption: Workflow for pKa determination by potentiometric titration.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, related compounds with trifluoromethyl and benzoic acid moieties suggest that the following precautions should be taken.
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General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses.
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Skin and Body Protection: Wear a laboratory coat.
-
-
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water. Do not induce vomiting.
-
Always consult a comprehensive and compound-specific Safety Data Sheet before handling this chemical.
References
An In-depth Technical Guide to the Synthesis of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a robust and plausible synthetic pathway for 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid, a potentially valuable building block in pharmaceutical and materials science research. Due to the limited availability of a direct, documented synthesis in publicly accessible literature, this guide proposes a two-step approach grounded in well-established and analogous chemical transformations. The synthesis involves the initial preparation of a key intermediate, 3,5-bis(trifluoromethyl)anisole, followed by a regioselective directed ortho-metalation and subsequent carboxylation to yield the target compound.
I. Proposed Synthetic Pathway
The synthesis of this compound is proposed to proceed via the following two key steps:
-
Nucleophilic Aromatic Substitution: Synthesis of 3,5-bis(trifluoromethyl)anisole from 3,5-bis(trifluoromethyl)bromobenzene.
-
Directed Ortho-metalation and Carboxylation: Regioselective lithiation of the anisole intermediate at the ortho-position, directed by the methoxy group, followed by quenching with carbon dioxide to introduce the carboxylic acid functionality.
II. Quantitative Data Summary
The following table summarizes the key quantitative data for the proposed synthetic pathway.
| Step | Reactant(s) | Product | Reagents | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 3,5-bis(trifluoromethyl)bromobenzene | 3,5-bis(trifluoromethyl)anisole | Sodium methoxide, Copper(I) bromide, 18-crown-6 | Methanol | 105 | 22 | 79.4 | >98.5 |
| 2 | 3,5-bis(trifluoromethyl)anisole | This compound | n-Butyllithium, Dry Ice (CO₂) | Anhydrous THF | -78 to r.t. | 2-4 | Estimated >70 | >95 (after purification) |
III. Detailed Experimental Protocols
Step 1: Synthesis of 3,5-bis(trifluoromethyl)anisole
Methodology: This procedure is based on a copper-catalyzed nucleophilic aromatic substitution reaction.
Materials:
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3,5-bis(trifluoromethyl)bromobenzene
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Sodium methoxide (30% solution in methanol)
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Copper(I) bromide (CuBr)
-
18-crown-6
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Methanol
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Dichloromethane
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Hydrochloric acid
-
Diatomaceous earth
-
Water
Procedure:
-
To a suitable reaction vessel, add 3,5-bis(trifluoromethyl)bromobenzene (25 g, 85 mmol), copper(I) bromide (366 mg, 3 mol%), and 18-crown-6 (1.57 g, 7 mol%).
-
Add a 30% solution of sodium methoxide in methanol (92.3 g).
-
Heat the reaction mixture to 105 °C and maintain for 22 hours. Monitor the reaction progress by Gas Chromatography (GC).
-
Upon completion (>97% conversion), cool the mixture and pour it into water (175 g).
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Adjust the pH to 5-6 by the dropwise addition of hydrochloric acid.
-
Filter the mixture through a pad of diatomaceous earth.
-
Extract the aqueous phase with dichloromethane (2 x 150 g).
-
Combine the organic phases and purify by vacuum fractional distillation to yield 3,5-bis(trifluoromethyl)anisole as a clear liquid.
Step 2: Synthesis of this compound
Methodology: This step utilizes the principle of directed ortho-metalation, where the methoxy group of the anisole derivative directs the deprotonation to the adjacent ortho position by an organolithium base. The resulting aryllithium species is then carboxylated by reaction with carbon dioxide.
Materials:
-
3,5-bis(trifluoromethyl)anisole
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid carbon dioxide)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 3,5-bis(trifluoromethyl)anisole (10 g, 41 mmol) in anhydrous THF (100 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents, in hexanes) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the resulting mixture at -78 °C for 1-2 hours.
-
In a separate flask, crush a sufficient quantity of dry ice.
-
Carefully and quickly, transfer the lithiated anisole solution via cannula onto the crushed dry ice with vigorous stirring. A large excess of CO₂ should be used.
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Extract the aqueous layer with diethyl ether.
-
Acidify the aqueous layer to pH 1-2 with 1 M hydrochloric acid, which should precipitate the carboxylic acid.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford this compound as a white solid.[1]
IV. Visualized Synthesis Pathway and Experimental Workflow
The following diagrams illustrate the proposed synthesis pathway and the general experimental workflow for the directed ortho-metalation and carboxylation step.
Caption: Proposed two-step synthesis of this compound.
Caption: Experimental workflow for the synthesis of the target compound from the anisole intermediate.
References
Spectral Analysis of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the spectral data expected for 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid (CAS No. 180134-15-0). Due to the limited availability of public experimental spectra for this specific compound, this document outlines the predicted spectral characteristics based on analogous compounds and provides standardized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended to assist researchers in the characterization and quality control of this and structurally related compounds.
Introduction
This compound is a fluorinated aromatic carboxylic acid. The presence of a methoxy group and two trifluoromethyl groups on the benzoic acid core significantly influences its electronic properties and, consequently, its spectral characteristics. Understanding these spectral features is crucial for its identification, purity assessment, and the elucidation of its role in various chemical and pharmaceutical applications. While specific experimental data for this compound is scarce in public-access databases, we can predict its spectral behavior with high confidence by examining related molecules.
Predicted Spectral Data
The following tables summarize the anticipated spectral data for this compound. These predictions are based on the analysis of structurally similar compounds, including various isomers of trifluoromethylbenzoic and methoxybenzoic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |
| Ar-H (H-3) | 7.2 - 7.5 | Quartet (q) or Broad Singlet | ~1-2 Hz (⁴JH-F) | The two aromatic protons are in different environments relative to the CF₃ groups, but may be accidentally equivalent. Coupling to the meta-CF₃ group is expected. |
| Ar-H (H-5) | 7.5 - 7.8 | Quartet (q) or Broad Singlet | ~1-2 Hz (⁴JH-F) | Shifted downfield relative to H-3 due to the influence of the adjacent CF₃ group. |
| -OCH₃ | 3.8 - 4.1 | Singlet (s) | N/A | Typical range for a methoxy group on an aromatic ring. |
| -COOH | 10.0 - 13.0 | Broad Singlet (br s) | N/A | The chemical shift of the carboxylic acid proton is concentration and solvent dependent. |
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (JC-F, Hz) | Notes |
| -COOH | 165 - 170 | Singlet (s) | N/A | |
| C-1 | 128 - 132 | Quartet (q) | ~30-35 Hz (²JC-F) | Carbon attached to the carboxylic acid group, coupled to the C-6 CF₃. |
| C-2 | 155 - 160 | Singlet (s) | N/A | Carbon bearing the methoxy group. |
| C-3 | 115 - 120 | Quartet (q) | ~3-5 Hz (³JC-F) | Coupled to the C-4 CF₃. |
| C-4 | 130 - 135 | Quartet (q) | ~30-35 Hz (²JC-F) | Carbon bearing a trifluoromethyl group. |
| C-5 | 120 - 125 | Quartet (q) | ~3-5 Hz (³JC-F) | Coupled to the C-6 CF₃. |
| C-6 | 132 - 137 | Quartet (q) | ~30-35 Hz (²JC-F) | Carbon bearing a trifluoromethyl group. |
| -CF₃ | 120 - 125 | Quartet (q) | ~270-280 Hz (¹JC-F) | The two CF₃ groups may have slightly different chemical shifts. |
| -OCH₃ | 55 - 60 | Singlet (s) | N/A |
Table 3: Predicted ¹⁹F NMR Data
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| C4-CF₃ | -60 to -65 | Singlet (s) | The two CF₃ groups are in different environments and should appear as two distinct singlets. The exact chemical shifts are sensitive to the solvent. |
| C6-CF₃ | -60 to -65 | Singlet (s) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be complex in the fingerprint region due to the various bending and stretching vibrations.
Table 4: Predicted Significant IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500 - 3300 | Broad, Strong | O-H stretch of the carboxylic acid dimer (hydrogen-bonded) |
| 1680 - 1710 | Strong | C=O stretch of the carboxylic acid |
| 1580 - 1610 | Medium | C=C aromatic ring stretch |
| 1450 - 1500 | Medium | C=C aromatic ring stretch |
| 1200 - 1300 | Strong | C-O stretch of the carboxylic acid and C-F stretch |
| 1100 - 1200 | Strong | C-F stretch of the trifluoromethyl groups |
| 1000 - 1100 | Medium | C-O stretch of the methoxy group |
| 800 - 900 | Medium | C-H out-of-plane bend |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Relative Abundance | Assignment |
| 288 | Moderate | [M]⁺ (Molecular Ion) |
| 269 | Low | [M - F]⁺ |
| 257 | Moderate | [M - OCH₃]⁺ |
| 243 | Strong | [M - COOH]⁺ |
| 219 | High | [M - CF₃]⁺ |
| 69 | Strong | [CF₃]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for aromatic carboxylic acids. Instrument parameters should be optimized for the specific sample and equipment.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a 5 mm NMR tube. The choice of solvent can affect chemical shifts.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence is typically sufficient. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans for adequate signal-to-noise.
-
¹³C NMR Acquisition: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is required. Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.
-
¹⁹F NMR Acquisition: ¹⁹F NMR is a highly sensitive technique. A standard one-pulse experiment is usually adequate. The spectral width should be large enough to encompass the expected chemical shifts of the trifluoromethyl groups.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. For ¹H NMR, integrate the signals to determine the relative number of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Data Acquisition: Place the sample (ATR crystal or KBr pellet) in the spectrometer's sample compartment. Acquire a background spectrum of the empty accessory first. Then, acquire the sample spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a volatile solvent such as methanol or acetonitrile.
-
Ionization:
-
Electron Ionization (EI): Introduce the sample into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC). EI is a hard ionization technique that often leads to extensive fragmentation.
-
Electrospray Ionization (ESI): Infuse the sample solution directly into the ESI source. ESI is a soft ionization technique that typically produces the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule, depending on the ion mode. For a carboxylic acid, negative ion mode is often preferred.
-
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition and Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. Analyze the spectrum to identify the molecular ion and characteristic fragment ions.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectral characterization of a chemical compound.
Caption: Workflow for the synthesis, purification, and spectral characterization of a chemical compound.
Conclusion
While experimental spectra for this compound are not widely available, a comprehensive understanding of its likely spectral features can be derived from the analysis of related compounds. This technical guide provides a robust framework for researchers working with this molecule, offering predicted data for NMR, IR, and MS, along with detailed, generalized experimental protocols. The provided workflow visualization further clarifies the process of chemical characterization. These resources are intended to facilitate the successful identification and quality assessment of this compound in a research and development setting.
Commercial Suppliers of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic Acid
For researchers, scientists, and drug development professionals seeking to procure 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid (CAS No. 180134-15-0), several commercial suppliers offer this chemical compound. This guide provides an overview of available suppliers and the specifications of their products. The molecular formula for this compound is C10H6F6O3, and its MDL number is MFCD00728738.[1][2]
Supplier and Product Overview
A summary of commercial suppliers for this compound is presented below, with details on purity, available quantities, and contact information where available.
| Supplier | CAS Number | Molecular Formula | Purity | Available Quantities |
| Appchem | 180134-15-0 | C10H6F6O3 | Not Specified | Inquire for details |
| Gansu Senfu Chemical Co., Ltd | 180134-15-0 | C10H6F6O3 | 99%+ | 25kg, 50kg, 180kg, 200kg, 250kg, 1000kg, custom |
| Sigma-Aldrich | 180134-15-0 | C10H6F6O3 | Not Specified | Inquire for details |
| BLD Pharmatech | 180134-15-0 | C10H6F6O3 | 97% | 1g, 5g, 25g |
Table 1: Commercial Suppliers and Product Specifications for this compound.
Supplier Details
Appchem lists this compound under the catalog number AI95344.[2] Further details regarding purity and packaging are available upon request from the supplier.
Gansu Senfu Chemical Co., Ltd. , based in China, offers this compound with a purity of over 99%.[3] They can provide the compound in various bulk quantities and offer custom packaging.[3] They state that their products are typically used in the pharmaceutical, industrial, and agricultural sectors.[3]
Sigma-Aldrich lists this compound and provides the CAS number and linear formula.[4] For specific product details, including purity and available quantities, direct inquiry with the company is necessary.
BLD Pharmatech provides this chemical with a stated purity of 97% and offers it in quantities of 1g, 5g, and 25g.
Logical Workflow for Procurement
For researchers interested in acquiring this compound, the following workflow is recommended.
Caption: A streamlined workflow for procuring chemical reagents.
It is important to note that the scope of this guide is limited to the identification of commercial suppliers for this compound. The user's request for an in-depth technical guide including experimental protocols and signaling pathways cannot be fulfilled as this information is not relevant to the topic of commercial suppliers. For information on the synthesis and applications of structurally related compounds, further research into chemical literature is advised.[5][6]
References
An In-depth Technical Guide to the Safety and Handling of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. The information provided is based on available safety data and general best practices for handling hazardous chemicals. It is not a substitute for a comprehensive risk assessment that should be conducted prior to any handling or use of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier and adhere to all institutional and regulatory safety protocols.
Introduction
This compound (CAS No: 180134-15-0) is a fluorinated organic compound with potential applications in pharmaceutical and agrochemical research and development. The presence of two trifluoromethyl groups and a methoxy group on the benzoic acid core suggests that this molecule may possess unique chemical and biological properties. As with any novel or specialized chemical, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the protection of the environment.
This guide provides a summary of the available safety data, detailed experimental protocols for safe handling, and logical workflows to mitigate risks associated with the use of this compound.
Hazard Identification and Classification
The primary source of hazard information for this compound is its Safety Data Sheet (SDS). Based on available data, this compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1]
GHS Hazard Statements:
Signal Word: Warning[1]
The toxicological properties of this specific compound have not been extensively investigated. Therefore, it should be handled with the same precautions as other potentially hazardous chemical powders.
Quantitative Safety Data
| Property | Data | Reference |
| GHS Classification | Acute toxicity, oral (Category 4) | [1] |
| Acute toxicity, dermal (Category 4) | [1] | |
| Acute toxicity, inhalation (Category 4) | [1] | |
| Hazard Statements | H302, H312, H332 | [1] |
| Appearance | White powder | |
| Storage | Keep in a dry, cool, and well-ventilated place. |
Experimental Protocols
Given the hazardous nature of this compound, all work must be conducted in a controlled laboratory environment with appropriate engineering controls and personal protective equipment. The following protocols are based on general best practices for handling hazardous chemical powders.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when handling this compound:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed frequently, especially if contaminated.
-
Eye Protection: Safety goggles or a face shield are required to protect against dust particles and splashes.
-
Respiratory Protection: All handling of the solid material should be performed in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available or if there is a risk of aerosol generation, a respirator with an appropriate cartridge for organic vapors and particulates should be used.
-
Protective Clothing: A laboratory coat is required. For procedures with a higher risk of contamination, additional protective clothing, such as disposable sleeves or a full-body suit, may be necessary.
Weighing and Handling of the Solid Compound
-
Preparation: Designate a specific area within a chemical fume hood for weighing and handling. Cover the work surface with absorbent, disposable bench paper.
-
Container Handling: Keep the container of this compound tightly closed when not in use.
-
Weighing:
-
Use an analytical balance inside a ventilated enclosure or a chemical fume hood.
-
To minimize dust generation, use a spatula to carefully transfer the powder to a tared weigh boat or directly into the reaction vessel.
-
Avoid scooping large amounts at once. Transfer small, manageable quantities.
-
Close the primary container immediately after dispensing the required amount.
-
-
Post-Handling:
-
Carefully clean the spatula and any other equipment that came into contact with the powder.
-
Wipe down the work surface within the fume hood with a damp cloth or a suitable solvent to decontaminate it.
-
Dispose of all contaminated materials (e.g., weigh boats, bench paper, gloves) as hazardous waste.
-
Spill and Emergency Procedures
-
Small Spills:
-
If a small amount of powder is spilled within the fume hood, carefully wipe it up with a damp cloth or absorbent pad.
-
Place the contaminated cleaning materials in a sealed bag for hazardous waste disposal.
-
-
Large Spills:
-
Evacuate the immediate area and restrict access.
-
If the spill is outside of a fume hood, do not attempt to clean it up without appropriate respiratory protection.
-
Follow your institution's emergency procedures for hazardous material spills.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
-
Disposal
All waste containing this compound, including unused material, contaminated labware, and cleaning materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and logical relationships for the safe handling of this compound.
Potential Biological Activity and Research Context
While no specific biological activity or signaling pathway has been documented for this compound, the structural motifs present in the molecule are of interest in medicinal chemistry. Benzoic acid derivatives are known to exhibit a wide range of biological activities, including antifungal and anticancer effects.[2][3] The trifluoromethyl group is often incorporated into drug candidates to enhance properties such as metabolic stability and membrane permeability.
Researchers working with this compound should consider its potential for biological activity and handle it accordingly, even in early-stage research. Any biological assays should be conducted with appropriate containment and safety measures.
Conclusion
This compound is a chemical that requires careful handling due to its acute toxicity. While comprehensive toxicological data is not yet available, the information from the Safety Data Sheet provides a clear indication of the necessary precautions. Adherence to the experimental protocols and safety workflows outlined in this guide is essential for minimizing risk. As with all research chemicals, a culture of safety, thorough planning, and a comprehensive understanding of the potential hazards are the cornerstones of responsible scientific practice.
References
- 1. keyorganics.net [keyorganics.net]
- 2. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility Profile of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted solubility profile of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid. In the absence of specific experimental data in publicly available literature, this document outlines a theoretical solubility profile based on the compound's chemical structure and established principles of organic chemistry. Furthermore, it details robust experimental protocols for determining both qualitative and quantitative solubility, which are essential for applications in research and drug development. This guide also includes visual workflows and diagrams to elucidate the underlying chemical principles and experimental procedures.
Introduction
This compound is an aromatic carboxylic acid characterized by the presence of a methoxy group and two trifluoromethyl groups on the benzene ring. These functional groups significantly influence the molecule's polarity, hydrogen bonding capacity, and overall solubility in various solvents. Understanding the solubility of this compound is a critical parameter in drug discovery and development, impacting bioavailability, formulation, and in vivo efficacy.[1]
Theoretical Solubility Profile
The solubility of this compound is governed by the interplay of its functional groups:
-
Carboxylic Acid Group (-COOH): This polar group can act as both a hydrogen bond donor and acceptor, contributing to solubility in polar solvents like water and alcohols.[2] Its acidity allows for salt formation with bases, which dramatically increases aqueous solubility.[3][4]
-
Aromatic Ring: The benzene ring is nonpolar and hydrophobic, which tends to decrease water solubility.
-
Trifluoromethyl Groups (-CF3): These are strongly electron-withdrawing and increase the acidity of the carboxylic acid. While they contribute to the overall polarity of the molecule, their hydrophobic nature can limit water solubility.
-
Methoxy Group (-OCH3): This group is polar and can act as a hydrogen bond acceptor, potentially increasing solubility in polar solvents.
Based on these structural features, a qualitative solubility profile can be predicted.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The carboxylic acid and methoxy groups can hydrogen bond with protic solvents. However, the large hydrophobic aromatic ring and trifluoromethyl groups will limit extensive solubility in water. Solubility is expected to be higher in alcohols.[5] |
| Polar Aprotic | DMSO, DMF, Acetone | High | These solvents can accept hydrogen bonds from the carboxylic acid and solvate the polar parts of the molecule without the competing hydrogen bonding network of water. |
| Nonpolar | Hexane, Toluene | Low | The overall polarity of the molecule due to the carboxylic acid, methoxy, and trifluoromethyl groups will likely make it poorly soluble in nonpolar solvents.[6] |
| Aqueous Base | 5% Sodium Hydroxide (NaOH), 5% Sodium Bicarbonate (NaHCO3) | High | As a carboxylic acid, it will react with bases to form a highly water-soluble carboxylate salt.[2][3] |
| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Low | The compound is acidic and will not be protonated further in an acidic solution; solubility is expected to be similar to or less than in neutral water.[7] |
Experimental Protocols for Solubility Determination
To empirically determine the solubility profile, the following experimental protocols are recommended.
Qualitative Solubility Testing
This method provides a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
Small test tubes
-
Vortex mixer
-
Spatula
-
Solvents: Deionized water, 5% NaOH, 5% NaHCO3, 5% HCl, Ethanol, Methanol, DMSO, Hexane.
Procedure: [7]
-
Add approximately 25 mg of this compound to a small test tube.
-
Add 0.75 mL of the selected solvent in small portions.
-
After each addition, shake the test tube vigorously for 30-60 seconds.
-
Observe the solution. If the solid completely dissolves, the compound is considered soluble. If any solid remains, it is considered insoluble.
-
For aqueous solutions, the pH can be tested with litmus or a pH meter to confirm the acidic nature of the compound.[8]
-
Record the observations for each solvent.
Quantitative Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility and provides a precise measurement.[9]
Materials:
-
This compound
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent to create a calibration curve.
-
Add an excess amount of the solid compound to a flask containing a known volume of the solvent.
-
Seal the flask and place it in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the flask for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any undissolved solid.
-
Dilute the filtered solution as necessary to fall within the range of the calibration curve.
-
Analyze the concentration of the diluted solution using a validated HPLC or UV-Vis method.
-
Calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL or mol/L.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for Solubility Determination.
Acid-Base Chemistry and Aqueous Solubility
Caption: Acid-Base Effect on Aqueous Solubility.
Conclusion
References
- 1. Solubility Test | AxisPharm [axispharm.com]
- 2. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 5. Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties [chemicalnote.com]
- 6. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. scribd.com [scribd.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
The Trifluoromethyl Group: A Potent Modulator of Electronic Properties in Benzoic Acid Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group to a benzoic acid scaffold is a powerful strategy in medicinal chemistry and materials science to exquisitely tune molecular properties. This is primarily due to the profound electronic effects exerted by this unique substituent. This technical guide provides a comprehensive overview of the electronic influence of the trifluoromethyl group on benzoic acid, supported by quantitative data, detailed experimental protocols, and conceptual visualizations to aid researchers in their design and development endeavors.
Core Electronic Effects of the Trifluoromethyl Group
The trifluoromethyl group is one of the most potent electron-withdrawing groups utilized in organic chemistry.[1] Its influence stems from the high electronegativity of the three fluorine atoms, which results in a strong electron-withdrawing inductive effect (-I). This effect significantly polarizes the sigma (σ) bonds, pulling electron density away from the aromatic ring and the carboxylic acid functional group.[2]
Unlike many other substituents, the trifluoromethyl group does not possess a significant resonance (mesomeric) effect.[2] This is because it lacks lone pairs or pi (π) orbitals that can overlap with the π-system of the benzene ring. Consequently, its electronic influence is almost entirely inductive.[1] This powerful -I effect has significant consequences for the acidity, reactivity, and spectroscopic properties of trifluoromethyl-substituted benzoic acids.
Visualization of Electronic Effects
The interplay of inductive and resonance effects is crucial for understanding substituent effects on aromatic systems. The following diagram illustrates the dominant inductive effect of the trifluoromethyl group on the benzoic acid core.
Figure 1: Dominant Inductive Effect of the CF3 Group.
Quantitative Analysis of Electronic Effects
The electron-withdrawing nature of the trifluoromethyl group markedly increases the acidity of benzoic acid. This is quantified by the acid dissociation constant (pKa) and the Hammett substituent constant (σ).
Acidity (pKa)
The pKa is a measure of the acid strength of a compound. A lower pKa value indicates a stronger acid. The trifluoromethyl group, by withdrawing electron density, stabilizes the resulting carboxylate anion, thereby increasing the acidity of the parent benzoic acid. The pKa of benzoic acid is approximately 4.20.[3][4][5]
| Compound | pKa |
| Benzoic Acid | 4.20[3][4][5] |
| 2-(Trifluoromethyl)benzoic Acid | ~3.3 (estimated) |
| 3-(Trifluoromethyl)benzoic Acid | 3.79 (measured in water) |
| 4-(Trifluoromethyl)benzoic Acid | 3.69 (predicted)[2][6] |
| 3,5-Bis(trifluoromethyl)benzoic Acid | ~2.8 (estimated) |
Table 1: pKa values of benzoic acid and its trifluoromethyl derivatives.
Hammett Substituent Constants
The Hammett equation provides a means to quantify the electronic effect of a substituent on the reactivity of an aromatic compound. The substituent constant, σ, reflects the electron-donating or electron-withdrawing nature of the substituent. Positive σ values indicate electron-withdrawing groups.
| Substituent | σ (meta) | σ (para) |
| -CF3 | 0.43 | 0.54 |
Table 2: Hammett Substituent Constants for the Trifluoromethyl Group.
The positive and significant values for both σ_meta and σ_para confirm the strong electron-withdrawing character of the trifluoromethyl group.[7] The slightly larger value for the para position suggests a minor contribution from through-space field effects, in addition to the dominant inductive effect.
Spectroscopic Characterization
The electronic perturbations caused by the trifluoromethyl group are readily observable in the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of the corresponding benzoic acid derivatives.
NMR Spectroscopy
¹H NMR: The electron-withdrawing nature of the CF3 group deshields the aromatic protons, causing them to resonate at a lower field (higher ppm) compared to benzoic acid.
¹³C NMR: The carbon atoms of the aromatic ring and the carbonyl carbon are also deshielded. The quaternary carbon attached to the CF3 group shows a characteristic quartet due to coupling with the three fluorine atoms.
¹⁹F NMR: This technique is particularly useful for fluorinated compounds. The trifluoromethyl group typically appears as a singlet in the ¹⁹F NMR spectrum, with a chemical shift that is sensitive to its electronic environment.[8]
| Compound | ¹H NMR (Aromatic Protons, ppm) | ¹³C NMR (Carbonyl Carbon, ppm) | ¹⁹F NMR (CF3, ppm) |
| Benzoic Acid | 7.4-8.1 | ~167 | N/A |
| 3-(Trifluoromethyl)benzoic Acid | 7.6-8.3 | ~166.5 | ~-63 |
| 4-(Trifluoromethyl)benzoic Acid | 7.7-8.2 | ~166.3 | ~-63 |
Table 3: Typical NMR Chemical Shifts (in CDCl₃ or DMSO-d₆). Note that exact values can vary with solvent and concentration.[2][5][9][10][11]
Infrared (IR) Spectroscopy
The strong electron-withdrawing effect of the trifluoromethyl group influences the vibrational frequencies of the carboxylic acid group.
C=O Stretch: The carbonyl stretching frequency is typically shifted to a higher wavenumber in trifluoromethyl-substituted benzoic acids compared to benzoic acid itself. This is due to the inductive withdrawal of electron density, which strengthens the C=O bond.
O-H Stretch: The O-H stretching vibration of the carboxylic acid group remains a broad band, characteristic of the hydrogen-bonded dimer.
| Compound | C=O Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) |
| Benzoic Acid | ~1680-1700 | N/A |
| 3-(Trifluoromethyl)benzoic Acid | ~1710-1730 | ~1100-1350 (strong, multiple bands) |
| 4-(Trifluoromethyl)benzoic Acid | ~1700-1720 | ~1100-1350 (strong, multiple bands) |
Table 4: Characteristic IR Absorption Frequencies (in KBr or Nujol).[12][13]
Experimental Protocols
Accurate determination of the physicochemical properties of trifluoromethyl-substituted benzoic acids is crucial for their application. Detailed below are standard experimental protocols for pKa determination.
Potentiometric Titration for pKa Determination
This is a highly accurate method for determining the pKa of an acid.[14][15]
Figure 2: Workflow for pKa Determination by Potentiometric Titration.
Methodology:
-
Preparation: Accurately weigh a sample of the trifluoromethyl-substituted benzoic acid and dissolve it in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.
-
Data Collection: Monitor the pH of the solution using a calibrated pH meter after each incremental addition of the base.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve or by analyzing the first or second derivative of the curve.[1][16]
UV-Vis Spectrophotometry for pKa Determination
This method is useful for compounds that exhibit a change in their UV-Vis spectrum upon ionization and requires smaller sample quantities.[4][17]
Figure 3: Workflow for pKa Determination by UV-Vis Spectrophotometry.
Methodology:
-
Preparation: Prepare a series of buffer solutions of constant ionic strength covering a range of pH values around the expected pKa.
-
Measurement: Add a small, constant amount of a stock solution of the trifluoromethyl-substituted benzoic acid to each buffer solution and record the UV-Vis spectrum.
-
Analysis: Plot the absorbance at a wavelength where the acidic and basic forms of the molecule have different extinction coefficients against the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.[18]
Synthesis
Trifluoromethyl-substituted benzoic acids are typically synthesized from the corresponding trifluoromethyl-substituted toluenes or through trifluoromethylation of benzoic acid derivatives. A common synthetic route involves the oxidation of the corresponding trifluoromethyltoluene.
Figure 4: General Synthesis of Trifluoromethylbenzoic Acids.
Other methods include the hydrolysis of trifluoromethyl-substituted benzonitriles or the carboxylation of a Grignard or organolithium reagent derived from a trifluoromethyl-substituted bromobenzene.[19][20][21]
Conclusion
The trifluoromethyl group is a key substituent for modulating the electronic properties of benzoic acid. Its strong, purely inductive electron-withdrawing nature significantly increases the acidity of the carboxylic acid group and influences its spectroscopic characteristics. This in-depth guide provides the foundational quantitative data, experimental protocols, and conceptual frameworks necessary for researchers, scientists, and drug development professionals to effectively harness the unique properties of trifluoromethyl-substituted benzoic acids in their work. A thorough understanding of these electronic effects is paramount for the rational design of novel pharmaceuticals and advanced materials.
References
- 1. scribd.com [scribd.com]
- 2. 4-(Trifluoromethyl)benzoic acid(455-24-3) 1H NMR spectrum [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. asianpubs.org [asianpubs.org]
- 5. rsc.org [rsc.org]
- 6. 4-(Trifluoromethyl)benzoic acid | 455-24-3 [chemicalbook.com]
- 7. Abstract [arxiv.org]
- 8. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-(Trifluoromethyl)benzoic acid(454-92-2) 1H NMR spectrum [chemicalbook.com]
- 10. 3,5-Bis(trifluoromethyl)benzoic acid(725-89-3) 1H NMR spectrum [chemicalbook.com]
- 11. 3-(Trifluoromethyl)benzoic acid(454-92-2) 13C NMR spectrum [chemicalbook.com]
- 12. Conformational stability, vibrational (FT-IR and FT-Raman) spectra and computational analysis of m-trifluoromethyl benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. asianpubs.org [asianpubs.org]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. hi-tec.tripod.com [hi-tec.tripod.com]
- 19. CN107417518A - To trifluoromethylbenzoic acid synthetic method between a kind of neighbour - Google Patents [patents.google.com]
- 20. 2-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 21. Page loading... [guidechem.com]
potential applications of substituted trifluoromethylbenzoic acids
An In-depth Technical Guide to the Potential Applications of Substituted Trifluoromethylbenzoic Acids
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
Substituted trifluoromethylbenzoic acids are a class of chemical intermediates whose importance in modern science has grown exponentially. The strategic incorporation of the trifluoromethyl (–CF3) group onto the benzoic acid scaffold imparts a unique combination of physicochemical properties, including enhanced lipophilicity, metabolic stability, and altered acidity. These characteristics have made them invaluable building blocks in diverse fields, ranging from pharmaceutical and agrochemical development to advanced materials science. This technical guide provides a comprehensive overview of the core applications of these compounds, summarizes key quantitative data on their biological activity, presents detailed experimental protocols for their synthesis and evaluation, and visualizes the logical and biological pathways in which they are involved.
Introduction: The Strategic Importance of the Trifluoromethyl Moiety
The trifluoromethyl group is a cornerstone of modern medicinal and agricultural chemistry. Its strong electron-withdrawing nature and high lipophilicity significantly influence a molecule's pharmacokinetic and pharmacodynamic profiles. When appended to a benzoic acid ring, the –CF3 group can:
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the –CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase a drug's half-life and bioavailability.
-
Increase Lipophilicity: The –CF3 group increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes and reach its biological target. This is particularly crucial for drugs targeting the central nervous system.
-
Modulate Acidity: As a powerful electron-withdrawing group, the –CF3 moiety increases the acidity (lowers the pKa) of the carboxylic acid group, which can alter binding interactions with protein targets.
-
Serve as a Bioisostere: The –CF3 group can act as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize target binding and selectivity.
These combined effects have established substituted trifluoromethylbenzoic acids as versatile and highly sought-after intermediates in the synthesis of complex, high-value molecules.
Core Applications
Pharmaceutical Development
Substituted trifluoromethylbenzoic acids are critical synthons for a wide array of active pharmaceutical ingredients (APIs). The carboxylic acid group provides a reactive handle for transformations into amides, esters, and other functional groups, while the substituted aromatic ring serves as a stable, functionalized core.
2.1.1 Oncology: FTO Demethylase Inhibitors for Acute Myeloid Leukemia (AML)
The N6-methyladenosine (m6A) demethylase, Fat mass and obesity-associated protein (FTO), is overexpressed in certain types of AML and promotes leukemogenesis by regulating the expression of key oncogenes like MYC.[1] Tricyclic benzoic acids, which often incorporate a trifluoromethyl group, have been developed as potent FTO inhibitors.[1] These inhibitors bind to the FTO active site, preventing the demethylation of m6A on target mRNAs. This leads to the upregulation of tumor suppressors (e.g., ASB2, RARA) and downregulation of oncogenes, ultimately inhibiting cancer cell proliferation.[1]
2.1.2 Neurology and Pain Management: TRPV1 Antagonists
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in pain and temperature sensation. Antagonists of TRPV1 are being actively investigated as a new class of analgesics. Compounds derived from trifluoromethylbenzoic acids have been synthesized and evaluated as potent TRPV1 antagonists, demonstrating high binding affinity for the receptor.[2][3] The trifluoromethyl group in these molecules often contributes to the hydrophobic interactions within the receptor's binding pocket, enhancing potency.[2]
Agrochemical Innovations
The unique properties imparted by the trifluoromethyl group are also highly advantageous in agriculture for creating more effective and stable crop protection agents.
2.2.1 Fungicides: The Case of Fluopyram
A prominent example is the broad-spectrum fungicide Fluopyram .[4][5] It is synthesized via the formal condensation of 2-(trifluoromethyl)benzoic acid and 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylamine.[6] Fluopyram functions by inhibiting succinate dehydrogenase (SDHI), a key enzyme in the mitochondrial respiratory chain of fungi, thereby preventing spore germination and mycelial growth.[6] Its use as both a foliar spray and a seed treatment makes it a versatile tool for controlling diseases like powdery mildew and botrytis.[6]
Advanced Materials Science
In materials science, the trifluoromethyl group is leveraged to enhance the properties of polymers and specialty materials.[7] The high thermal and chemical stability of the C-F bond translates to materials with improved resistance to heat, chemicals, and weathering. 4-(Trifluoromethyl)benzoic acid is used as a precursor in the synthesis of high-performance polymers and resins for demanding applications in the electronics and automotive industries.[7]
Quantitative Data Summary
The following tables summarize key physicochemical and biological activity data for representative substituted trifluoromethylbenzoic acids and their derivatives.
Table 1: Physicochemical Properties of Selected Trifluoromethylbenzoic Acid Isomers
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|---|---|
| 2-(Trifluoromethyl)benzoic acid | 433-97-6 | C₈H₅F₃O₂ | 190.12 | 107-110 | 247 |
| 3-(Trifluoromethyl)benzoic acid | 454-92-2 | C₈H₅F₃O₂ | 190.12 | 104-106 | 238.5 |
| 4-(Trifluoromethyl)benzoic acid | 455-24-3 | C₈H₅F₃O₂ | 190.12 | 163 | 255 |
| 2,4,6-tris(Trifluoromethyl)benzoic Acid | 25753-26-8 | C₁₀H₃F₉O₂ | 326.11 | ~120-125[8] | - |
Table 2: In Vitro Inhibitory Activity of Selected Benzoic Acid Derivatives against FTO
| Compound | Description | FTO IC₅₀ (μM) | Ref. |
|---|---|---|---|
| FB23 | Tricyclic benzoic acid lead compound | ~0.2 | [1] |
| 13a | Tricyclic benzoic acid analog | ~0.2 | [1] |
| 14a | p-Nitrophenyl substituted analog | 1.5 | [9] |
| 14f | Benzoic acid substituted analog | 15.2 | [9] |
| 13c | 1-Naphthalene substituted analog | 4 |[9] |
Table 3: Binding Affinities (Kᵢ) of Selected Trifluoromethyl-Containing TRPV1 Antagonists
| Compound | Description | Kᵢ (nM) | Ref. |
|---|---|---|---|
| 7 | 4-(trifluoromethyl)benzyl C-region analog | 0.1 | [2] |
| 72 | Chiral N-(2-benzyl-3-pivaloyloxypropyl) propionamide | 4.12 | [3] |
| 73 | Chiral N-(2-benzyl-3-pivaloyloxypropyl) propionamide | 1.83 |[3] |
Structure-Activity Relationship (SAR) Analysis
SAR studies are crucial for optimizing lead compounds into effective drugs. For trifluoromethylbenzoic acid derivatives, SAR analysis reveals key insights:
-
Position of the –CF₃ Group: The position of the trifluoromethyl group on the benzoic acid ring is critical. In the development of HIF-1 inhibitors, an ortho-fluoro substitution showed better activity than meta or para substitutions.[10] This highlights the importance of substituent placement in dictating the molecule's orientation within the target's binding site.
-
Substituents on Phenyl Rings: For FTO inhibitors based on a tricyclic benzoic acid scaffold, modifications to peripheral phenyl rings significantly impact potency. Electron-withdrawing groups like nitro groups can enhance activity (e.g., compound 14a), while bulkier groups can be detrimental.[9]
-
Bioisosteric Replacement: In designing FTO inhibitors, replacing an intramolecular hydrogen bond with a sulfur-oxygen interaction led to a new series of potent 2-(arylthio)benzoic acid inhibitors, demonstrating the power of bioisosteric replacement in drug design.[11]
-
Hydrophobicity and Shape: For TRPV1 antagonists, docking studies suggest that interactions between the trifluoromethylbenzyl region and hydrophobic pockets within the receptor are key contributors to high potency.[2] The overall shape and hydrophobicity of the molecule are critical for effective binding.
Key Experimental Protocols
Synthesis of 2-(Trifluoromethyl)benzoic Acid via Chlorination and Hydrolysis
This protocol describes a two-step synthesis starting from o-toluic acid.[4]
Step 1: Synthesis of 2-(Trichloromethyl)benzoyl chloride
-
To a 1000 mL reaction flask equipped with a thermometer, stirrer, and condenser, add o-toluic acid (540.56 g), thionyl chloride (571.0 g), and N,N-dimethylformamide (2 g).
-
Raise the temperature to 90°C and stir for 3 hours until gas evolution ceases.
-
Cool the reaction mixture to 70°C and add benzoyl peroxide (5 g) as an initiator.
-
Raise the temperature to 120°C and introduce chlorine gas into the solution at a controlled rate (1-2 g/min ) for approximately 20 hours.
-
Monitor the reaction progress by sampling.
-
Upon completion, the resulting product is 2-(trichloromethyl)benzoyl chloride (purity ~97.8%).[4]
Step 2: Hydrolysis to 2-(Trifluoromethyl)benzoic acid
-
Slowly add the crude 2-(trichloromethyl)benzoyl chloride from Step 1 to a reaction flask containing distilled water (300 g) at a rate of ~4 g/min .
-
After the addition is complete, raise the temperature to reflux over 1-2 hours and maintain for 2 hours.
-
Slowly cool the reaction. A solid precipitate will begin to form around 85°C.
-
After cooling to room temperature over 2 hours, filter the solid precipitate and wash it with water.
-
Dissolve the crude solid in toluene (300 g) and cool slowly to recrystallize the final product, 2-(trifluoromethyl)benzoic acid (purity >99.5%).[4]
FTO Demethylase Activity/Inhibition Assay (Fluorescence-Based)
This protocol is adapted from methods used to screen for FTO inhibitors.[12][13]
-
Prepare Assay Buffer: 50 mM HEPES (pH 6.0), 300 µM 2-oxoglutarate, 300 µM (NH₄)₂Fe(SO₄)₂·6H₂O, and 2 mM L-ascorbic acid in RNase-free water.
-
Prepare Reaction Mixture: In a 96-well plate, combine the assay buffer with 7.5 µM of a methylated RNA substrate (e.g., m⁶A-containing RNA oligonucleotide) and 0.250 µM of recombinant FTO protein.
-
Add Inhibitor: Add the test compounds (dissolved in DMSO) to the wells at final concentrations ranging from 0.01 to 50 µM. Ensure the final DMSO concentration is ≤ 0.2%. Include a DMSO-only control.
-
Incubate: Incubate the plate at room temperature for 2 hours to allow the demethylation reaction to proceed.
-
Develop Signal: Add a read buffer containing a fluorescent reporter that binds preferentially to the demethylated RNA product (e.g., DFHBI-1T for Broccoli-tagged substrates).[12]
-
Measure Fluorescence: After a further incubation period (e.g., 2 hours to overnight at 4°C), measure the fluorescence intensity using a plate reader (e.g., excitation at 485 nm, emission at 510 nm).[12]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine IC₅₀ values by fitting the data to a sigmoidal dose-response curve using appropriate software.
MTT Cell Proliferation Assay for AML Cells
This protocol is a standard method to assess the anti-proliferative effects of FTO inhibitors on cancer cells.[14][15]
-
Cell Plating: Seed AML cells (e.g., MONOMAC-6) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.[14]
-
Compound Treatment: Add the test compounds (substituted trifluoromethylbenzoic acid derivatives) at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible.[15]
-
Solubilize Formazan: Add 100 µL of Detergent Reagent (e.g., SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]
-
Incubate: Leave the plate at room temperature in the dark for 2 hours.[15]
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Visualizations: Workflows and Pathways
The following diagrams illustrate key processes involving substituted trifluoromethylbenzoic acids.
Caption: General workflow for synthesizing trifluoromethylbenzoic acids.
Caption: Role of trifluoromethylbenzoic acids in drug discovery.
Caption: FTO inhibition pathway by trifluoromethylbenzoic acid derivatives.
Conclusion and Future Outlook
Substituted trifluoromethylbenzoic acids are more than just chemical intermediates; they are enabling tools for innovation. Their unique structural and electronic properties provide a reliable scaffold for developing next-generation pharmaceuticals, more effective agrochemicals, and high-performance materials. The continued exploration of structure-activity relationships and the development of novel synthetic methodologies will further expand their utility. As researchers push the boundaries of molecular design, these powerful building blocks will undoubtedly play a central role in addressing critical challenges in human health, food security, and technology.
References
- 1. Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. Fluopyram [sitem.herts.ac.uk]
- 6. Fluopyram | C16H11ClF6N2O | CID 11158353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. 2,4,6-tris(trifluoromethyl)benzoic Acid | 25753-26-8 | Benchchem [benchchem.com]
- 9. Structure-Based Design of Selective Fat Mass and Obesity Associated Protein (FTO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m6A-RNA Demethylase FTO Inhibitors Impair Self-Renewal in Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Proliferation Assay [bio-protocol.org]
- 15. atcc.org [atcc.org]
The Advent of a Key Building Block: A Technical Guide to 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid, a fluorinated aromatic carboxylic acid, has emerged as a significant building block in medicinal chemistry and drug discovery. The presence of two electron-withdrawing trifluoromethyl groups and an electron-donating methoxy group on the benzoic acid scaffold imparts unique electronic and steric properties, making it a valuable synthon for creating complex molecules with potential therapeutic applications. This technical guide delves into the history, synthesis, and physicochemical properties of this compound, providing a comprehensive resource for researchers in the field. While a definitive historical record of its initial discovery remains elusive in publicly accessible literature, its development can be understood within the broader context of the increasing use of trifluoromethyl-substituted aromatics in pharmaceuticals.
Introduction: The Rise of Trifluoromethylated Aromatics
The introduction of trifluoromethyl (-CF3) groups into aromatic systems has become a cornerstone of modern medicinal chemistry. The unique properties of the -CF3 group, including its high electronegativity, metabolic stability, and lipophilicity, can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. The biological activity of trifluoromethyl compounds was first explored in the early 20th century, with significant industrial production methods for compounds like benzotrifluoride being developed in the 1930s.[1] This paved the way for the synthesis of a vast array of trifluoromethylated building blocks, including benzoic acid derivatives. The strategic placement of -CF3 groups can influence a molecule's binding affinity to biological targets and improve its overall druglike properties.
This compound (CAS No. 180134-15-0) is a white crystalline solid.[2][3] Its structure, featuring two potent electron-withdrawing groups ortho and para to the methoxy group, and ortho to the carboxylic acid, creates a unique electronic environment that influences its reactivity and potential interactions in biological systems.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is crucial for its application in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 180134-15-0 | [2][3] |
| Molecular Formula | C10H6F6O3 | [2][3] |
| Molecular Weight | 288.15 g/mol | [2] |
| Appearance | White Powder | [2] |
| Purity | Typically >98% | - |
Expected Spectroscopic Data:
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| OCH₃ | 3.9 - 4.1 | s | 3H |
| Ar-H (position 3) | 7.8 - 8.0 | s | 1H |
| Ar-H (position 5) | 7.9 - 8.1 | s | 1H |
| COOH | 10.0 - 13.0 | br s | 1H |
| ¹³C NMR | Expected Chemical Shift (ppm) |
| OCH₃ | 55 - 60 |
| C-CF₃ | 120 - 130 (q) |
| Ar-C | 115 - 140 |
| C=O | 165 - 175 |
| ¹⁹F NMR | Expected Chemical Shift (ppm) |
| CF₃ | -60 to -65 |
| Mass Spectrometry (EI) | Expected m/z |
| [M]+ | 288 |
| [M-OCH₃]+ | 257 |
| [M-COOH]+ | 243 |
Proposed Synthetic Pathway and Experimental Protocol
Caption: Proposed synthetic pathway for this compound.
Step 1: Synthesis of 3,5-Bis(trifluoromethyl)anisole
This procedure is adapted from a known synthesis of similar anisole derivatives.[4]
Materials:
-
3,5-Bis(trifluoromethyl)bromobenzene
-
Sodium methoxide (NaOMe)
-
Copper(I) bromide (CuBr)
-
18-Crown-6
-
Methanol (anhydrous)
-
Dichloromethane
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
To a solution of sodium methoxide in methanol, add 3,5-bis(trifluoromethyl)bromobenzene, copper(I) bromide, and 18-crown-6.
-
Heat the reaction mixture under reflux and monitor the reaction progress by Gas Chromatography (GC).
-
Upon completion, cool the mixture and pour it into water.
-
Acidify the aqueous solution with hydrochloric acid.
-
Extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 3,5-bis(trifluoromethyl)anisole.
Step 2: Ortho-Lithiation and Carboxylation
This step utilizes a directed ortho-metalation approach, a common strategy for the functionalization of substituted aromatic rings.
Materials:
-
3,5-Bis(trifluoromethyl)anisole
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF, anhydrous)
-
Carbon dioxide (gas or solid)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Water
Procedure:
-
Dissolve 3,5-bis(trifluoromethyl)anisole in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise to the reaction mixture while maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1-2 hours to ensure complete formation of the organolithium intermediate.
-
Bubble carbon dioxide gas through the solution or add crushed dry ice in portions.
-
Allow the reaction mixture to warm to room temperature overnight.
-
Quench the reaction by adding water and then acidify with hydrochloric acid to a pH of approximately 1-2.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Logical Workflow for Synthesis and Characterization
The overall process from starting materials to the final, characterized product follows a logical workflow.
Caption: General workflow for the synthesis and characterization of this compound.
Applications and Future Outlook
This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of multiple reactive sites—the carboxylic acid, the methoxy group, and the aromatic ring—allows for a variety of chemical transformations. The trifluoromethyl groups enhance the potential biological activity of its derivatives.
Future research will likely focus on:
-
Developing more efficient and scalable synthetic routes.
-
Exploring its use in the synthesis of novel bioactive compounds.
-
Investigating the impact of its unique substitution pattern on the properties of downstream molecules.
As the demand for novel and effective pharmaceuticals and agrochemicals continues to grow, the importance of specialized building blocks like this compound is expected to increase, solidifying its role as a key component in the toolbox of synthetic chemists.
References
Methodological & Application
Application Notes and Protocols: Esterification of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid is a key intermediate in the synthesis of various compounds of interest in the pharmaceutical and agrochemical industries. The presence of two bulky and electron-withdrawing trifluoromethyl groups, in addition to a methoxy group ortho to the carboxylic acid, presents significant steric hindrance and electronic challenges for standard esterification reactions. This document provides detailed protocols and comparative data for the successful esterification of this sterically hindered benzoic acid, enabling researchers to select the most appropriate method for their specific needs.
Comparative Data of Esterification Methods
The selection of an appropriate esterification method is critical for achieving high yields and purity. Below is a summary of expected outcomes for different methods based on reactions with structurally similar, sterically hindered benzoic acids.
| Method | Catalyst/Reagents | Typical Solvent | Temperature | Typical Reaction Time | Expected Yield | Key Considerations |
| Fischer-Speier Esterification | Concentrated H₂SO₄ or p-TsOH | Excess Alcohol | Reflux | 2 - 24 hours | Moderate to Good | Reversible reaction; requires a large excess of alcohol or removal of water to drive the reaction to completion.[1][2][3] |
| Steglich Esterification | Dicyclohexylcarbodiimide (DCC), DMAP | Dichloromethane (DCM) | Room Temperature | 2 - 12 hours | Good to Excellent | Mild conditions suitable for acid-sensitive substrates. Formation of dicyclohexylurea precipitate.[4] |
| Mukaiyama Esterification | 2-Chloro-1-methylpyridinium iodide, Triethylamine | Dichloromethane (DCM) | Room Temperature | 1 - 6 hours | Excellent | Highly efficient for sterically hindered acids and sensitive substrates. |
| Microwave-Assisted Synthesis | Concentrated H₂SO₄ | Excess Alcohol | 130-170°C | 5 - 30 minutes | Good to Excellent | Significant reduction in reaction time.[2][3] Requires specialized microwave reactor. |
Experimental Protocols
Fischer-Speier Esterification Protocol
This classic method utilizes a strong acid catalyst and an excess of the alcohol to drive the equilibrium towards the ester product.
Workflow for Fischer-Speier Esterification
Caption: Workflow for Fischer-Speier Esterification.
Materials:
-
This compound
-
Alcohol (e.g., Methanol, Ethanol) (20-50 equivalents)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) (0.1-0.2 equivalents)
-
Anhydrous organic solvent (e.g., Diethyl ether, Ethyl acetate)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in a large excess of the desired alcohol.
-
Carefully add the acid catalyst (H₂SO₄ or p-TsOH) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product by column chromatography on silica gel if necessary.
Steglich Esterification Protocol
This method is ideal for substrates that are sensitive to strong acids and high temperatures, employing a carbodiimide coupling agent and a nucleophilic catalyst.
Workflow for Steglich Esterification
References
Application Notes and Protocols for 2-Methoxy-4,6-bis(trifluoromethyl)benzoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid is a novel chemical entity with limited currently published specific applications in medicinal chemistry. The following application notes and protocols are based on the analysis of its structural features and the known roles of its constituent functional groups—the benzoic acid scaffold, the methoxy group, and the bis(trifluoromethyl)phenyl motif—in established drug discovery literature. These notes are intended to serve as a guide for prospective research and development.
Introduction: The Potential of a Highly Functionalized Scaffold
This compound represents a unique and promising scaffold for medicinal chemistry. Its structure combines three key features that are highly valued in modern drug design:
-
Benzoic Acid Core: Benzoic acid and its derivatives are considered "privileged scaffolds" in medicinal chemistry, forming the core of numerous approved drugs. This rigid aromatic ring provides a stable anchor for orienting functional groups toward biological targets.[1][2][3]
-
Dual Trifluoromethyl (CF₃) Groups: The inclusion of two trifluoromethyl groups is a strategic design choice. The CF₃ group is a bioisostere for various functionalities and is known to significantly enhance critical drug-like properties, including:
-
Metabolic Stability: The strong carbon-fluorine bonds can block sites of oxidative metabolism, increasing the drug's half-life.[4][5][6]
-
Lipophilicity: Increased lipophilicity can improve a molecule's ability to cross cellular membranes and reach its intended target.[4][5][6]
-
Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the electronics of the aromatic ring, potentially leading to stronger and more selective interactions with protein targets.[4][6][7]
-
-
Methoxy (OCH₃) Group: The methoxy group can act as a hydrogen bond acceptor and its position on the ring can influence the molecule's conformation and interaction with target proteins. In some contexts, methoxy-substituted benzoic acids have been investigated as inhibitors of enzymes like histone deacetylases (HDACs).[8]
This unique combination makes this compound an attractive starting point for developing novel inhibitors, modulators, or probes for a variety of biological targets.
Potential Therapeutic Applications
Based on the known activities of structurally related compounds, this scaffold could be explored for the development of agents in several therapeutic areas:
-
Oncology: The bis(trifluoromethyl)phenyl motif is present in several potent anti-cancer agents.[7][9] Derivatives could be synthesized to target protein kinases, histone deacetylases (HDACs), or other pathways implicated in cancer cell proliferation and survival.[1][8]
-
Infectious Diseases: Phenyl-based scaffolds containing trifluoromethyl groups have been successfully developed into potent antibacterial agents, including against drug-resistant strains like MRSA.[10][11]
-
Inflammation and Immunology: The trifluoromethylphenyl group has been incorporated into inhibitors of key inflammatory signaling molecules like p38 MAP kinase.[9]
Data Presentation: Biological Activity of Structurally Related Compounds
No specific biological data for this compound has been published. However, the following table summarizes the activity of other trifluoromethylphenyl-containing molecules to provide context for the potential potency that could be achieved with derivatives of this scaffold.
| Compound Class | Target/Assay | Measured Activity (IC₅₀/MIC) | Reference |
| 3,5-bis(trifluoromethyl)phenyl Pyrazole Derivative | S. aureus (MRSA) Growth Inhibition | MIC = 2 µg/mL | --INVALID-LINK--[10] |
| Imidazole Derivative with Trifluoromethylphenyl | p38 MAP Kinase Inhibition | IC₅₀ = 403.57 nM | --INVALID-LINK--[9] |
| Selinexor (contains 3,5-bis(trifluoromethyl)phenyl) | Myeloid Leukemia Cell Lines | IC₅₀ < 0.5 µM | --INVALID-LINK--[7] |
| Dutasteride (contains 2,5-bis(trifluoromethyl)phenyl) | 5α-reductase (isoform 1 & 2) | Kᵢ = 6 nM & 7 nM | --INVALID-LINK--[7] |
Experimental Protocols
The following are generalized, prospective protocols for the synthesis and biological evaluation of this compound and its derivatives.
Protocol 1: Hypothetical Synthesis of this compound
This multi-step synthesis is a plausible route based on standard organic chemistry reactions for analogous compounds.
Step 1: Bis-Trifluoromethylation of a Suitable Phenol Precursor
-
Start with a commercially available dihalophenol (e.g., 2,4-dichloro-6-methoxyphenol).
-
In a high-pressure reactor, combine the phenol with a trifluoromethylating agent (e.g., trifluoromethyl iodide) and a suitable copper catalyst.
-
Pressurize the reactor with an inert gas and heat to the required temperature for the coupling reaction to proceed.
-
Monitor the reaction by GC-MS or TLC until the starting material is consumed.
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the resulting 2-methoxy-4,6-bis(trifluoromethyl)phenol intermediate by column chromatography.
Step 2: Carboxylation of the Aromatic Ring
-
Protect the phenolic hydroxyl group using a suitable protecting group (e.g., benzyl bromide).
-
Perform a directed ortho-lithiation using a strong base like n-butyllithium at low temperature (-78 °C) in an anhydrous solvent like THF. The methoxy group will direct the lithiation to the C5 position.
-
Quench the lithiated intermediate by bubbling dry carbon dioxide (CO₂) gas through the solution, or by adding solid dry ice.
-
Acidify the reaction mixture with aqueous HCl to protonate the carboxylate.
-
Remove the protecting group (e.g., via hydrogenation for a benzyl group) to yield the final product.
-
Purify the final compound, this compound, by recrystallization or column chromatography.
Protocol 2: General Protocol for Kinase Inhibition Assay
This protocol describes a typical in vitro assay to screen for potential protein kinase inhibitors.
-
Reagents and Materials:
-
Recombinant human kinase of interest.
-
Specific peptide substrate for the kinase.
-
ATP (Adenosine triphosphate).
-
Test compound (dissolved in DMSO).
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well microplates.
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO, typically starting from 100 µM.
-
In a 384-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) using the detection reagent as per the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Mandatory Visualizations
Caption: General workflow for synthesis and biological evaluation.
Caption: Representative MAPK signaling pathway as a potential target.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Bioactive Heterocycles from 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid
Introduction
2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid is a highly functionalized aromatic carboxylic acid. The presence of two electron-withdrawing trifluoromethyl groups and an electron-donating methoxy group makes it an interesting scaffold for the synthesis of novel bioactive heterocycles. Trifluoromethylated heterocycles are of significant interest in medicinal chemistry due to their potential for enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This document provides detailed application notes and adaptable protocols for the synthesis of three major classes of bioactive heterocycles: quinazolinones, benzimidazoles, and 1,3,4-oxadiazoles, using this compound as a potential starting material.
Synthesis of Bioactive Quinazolinones
Application Notes:
Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. The general approach to synthesizing 2-substituted-4(3H)-quinazolinones involves the cyclocondensation of an anthranilamide (2-aminobenzamide) with a carboxylic acid or its derivative. In this proposed pathway, this compound would serve as the source for the 2-substituent of the quinazolinone core. The reaction is typically acid-catalyzed and proceeds via an initial acylation of the 2-aminobenzamide followed by intramolecular cyclization and dehydration.
Logical Workflow for Quinazolinone Synthesis:
Caption: General workflow for the synthesis of a quinazolinone derivative.
Experimental Protocol (Analogous Method):
This protocol is adapted from the synthesis of 2-methyl-3-phenylquinazolin-4(3H)-one.[1]
Materials:
-
This compound
-
2-Aminobenzamide
-
Phosphorous trichloride (PCl₃) or Thionyl chloride (SOCl₂)
-
Anhydrous pyridine or toluene
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Activation of the Carboxylic Acid (Optional but Recommended): To a solution of this compound (1 eq.) in anhydrous toluene, add thionyl chloride (1.5 eq.) and a catalytic amount of DMF. Reflux the mixture for 2-3 hours. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
-
Acylation: Dissolve the crude acid chloride in anhydrous pyridine or toluene. To this solution, add 2-aminobenzamide (1 eq.) portion-wise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Cyclocondensation: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. If the product precipitates, filter it and wash with cold water. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Quantitative Data for Analogous Quinazolinone Syntheses:
| Starting Benzoic Acid | Coupling Reagent | Solvent | Yield (%) | Reference |
| 2-Acetamidobenzoic acid | PCl₃ | - | Good | [1] |
| Anthranilic acid | Formamide | Neat | High | [1] |
| 2-Aminobenzonitrile | Secondary amides | PPSE | High | [2] |
Synthesis of Bioactive Benzimidazoles
Application Notes:
Benzimidazoles are a vital heterocyclic scaffold present in numerous pharmaceuticals, including proton pump inhibitors and anthelmintics. A common synthetic route involves the condensation of a carboxylic acid with an o-phenylenediamine, typically under acidic conditions and with heating. This compound can be reacted with a substituted o-phenylenediamine to yield a 2-arylbenzimidazole derivative. Microwave-assisted synthesis can often significantly reduce reaction times and improve yields.
Experimental Workflow for Benzimidazole Synthesis:
Caption: Workflow for the synthesis of a benzimidazole derivative.
Experimental Protocol (Analogous Method):
This protocol is based on the synthesis of 2-substituted benzimidazoles using p-toluenesulfonic acid as a catalyst.[3]
Materials:
-
This compound
-
o-Phenylenediamine
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene or DMF
-
Sodium carbonate (Na₂CO₃), 10% solution
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1 eq.), o-phenylenediamine (1 eq.), and a catalytic amount of p-TsOH (0.1 eq.) in toluene.
-
Reaction: Reflux the mixture for 3-5 hours using a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add a 10% aqueous solution of Na₂CO₃ to neutralize the acid.
-
Isolation: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol to afford the pure 2-substituted benzimidazole.
Quantitative Data for Analogous Benzimidazole Syntheses:
| Carboxylic Acid | Catalyst | Conditions | Yield (%) | Reference |
| Various aromatic acids | p-TsOH | Reflux in toluene, 2-3 hr | Good | [3] |
| Various carboxylic acids | Alumina-Methanesulfonic acid | Microwave, 2-18 min | Good to Excellent | [4] |
| Phenoxyacetic acid | Acidic condensation | - | - | [5] |
Synthesis of Bioactive 1,3,4-Oxadiazoles
Application Notes:
1,3,4-Oxadiazoles are five-membered aromatic heterocycles that are isosteric to esters and amides, making them valuable in drug design. They exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. A common synthetic strategy involves the cyclodehydration of a diacylhydrazine, which can be formed in situ from a carboxylic acid and a hydrazide. Alternatively, a carboxylic acid can be directly converted to a 1,3,4-oxadiazole by reaction with a hydrazide in the presence of a dehydrating agent like POCl₃ or PPA.
Experimental Workflow for 1,3,4-Oxadiazole Synthesis:
Caption: General workflow for the synthesis of a 1,3,4-oxadiazole derivative.
Experimental Protocol (Analogous Method):
This protocol is adapted from the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles using phosphorus oxychloride as a cyclodehydrating agent.[6][7]
Materials:
-
This compound
-
A suitable acid hydrazide (e.g., benzhydrazide)
-
Phosphorus oxychloride (POCl₃)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask, place a mixture of this compound (1 eq.) and the chosen acid hydrazide (1 eq.).
-
Cyclodehydration: Carefully add phosphorus oxychloride (5-10 eq.) to the mixture at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until effervescence ceases.
-
Isolation: Filter the precipitated solid, wash thoroughly with cold water, and dry.
-
Purification: The crude product can be purified by recrystallization from ethanol or another suitable solvent.
Quantitative Data for Analogous 1,3,4-Oxadiazole Syntheses:
| Starting Material | Dehydrating Agent | Conditions | Yield (%) | Reference |
| Carboxylic acid + Hydrazide | POCl₃ | Reflux | 54-66 | [8] |
| N,N'-Diacylhydrazine | Trifluoromethanesulfonic anhydride | DCM, Pyridine | Good | [8] |
| Carboxylic acid + Hydrazide | TCCA | Ambient temperature | Good | [2] |
| Carboxylic acid + NIITP | - | 80 °C, 3 hr | Good to Excellent | [9][10] |
References
- 1. mdpi.com [mdpi.com]
- 2. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 3. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids [organic-chemistry.org]
- 10. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reactions of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic Acid with Organometallics
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the potential reactions of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid with organometallic reagents. Due to the significant steric hindrance and strong electron-withdrawing nature of the trifluoromethyl groups, this substrate presents unique challenges and opportunities in synthetic chemistry. These application notes are based on established principles and analogous reactions of sterically hindered and electron-deficient aromatic compounds.
Introduction: Properties and Reactivity Considerations
This compound is a highly functionalized aromatic compound. The presence of two trifluoromethyl groups dramatically increases the acidity of the carboxylic acid and deactivates the aromatic ring towards electrophilic substitution. The methoxy group, while typically electron-donating, has its influence modulated by the powerful withdrawing effect of the adjacent trifluoromethyl groups.
The primary challenges in reacting this molecule with organometallics are:
-
Steric Hindrance: The substituents at positions 2, 4, and 6 create a crowded environment around the carboxylic acid and the aromatic ring, potentially impeding the approach of bulky reagents.
-
Electronic Effects: The electron-deficient nature of the aromatic ring can influence the feasibility of certain coupling reactions.
The trifluoromethyl groups are known to enhance the metabolic stability and lipophilicity of molecules, making derivatives of this benzoic acid attractive for drug discovery.
Conversion to Reactive Intermediates
Direct reactions of the carboxylic acid with many organometallic reagents can be problematic due to its acidity. Therefore, conversion to more reactive intermediates such as an acid chloride or an ester is a common and recommended strategy.
The formation of the acid chloride from sterically hindered benzoic acids can be sluggish.[1] Harsh conditions may be required, and standard procedures may need modification.
Experimental Protocol: Synthesis of 2-Methoxy-4,6-bis(trifluoromethyl)benzoyl chloride
-
To a solution of this compound (1.0 equiv.) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (2.0 equiv.) followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Stir the reaction mixture at room temperature for 24 hours. Note: The reaction progress can be monitored by IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acid chloride at a higher wavenumber.
-
If the reaction is incomplete, gently heat the mixture to reflux (40 °C) for an additional 12-24 hours.
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-Methoxy-4,6-bis(trifluoromethyl)benzoyl chloride.
-
The crude acid chloride is often used immediately in the next step without further purification.
Reactions with Organometallic Reagents
The reaction of the derived acid chloride with organocuprates is a reliable method for the synthesis of ketones. Gilman reagents are less reactive than Grignard or organolithium reagents and typically do not add to the ketone product.
Experimental Protocol: Synthesis of Aryl/Alkyl Ketones
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, prepare the Gilman reagent by adding an organolithium reagent (2.0 equiv.) to a suspension of copper(I) iodide (1.0 equiv.) in anhydrous diethyl ether or tetrahydrofuran (THF) at -78 °C.
-
In a separate flask, dissolve the crude 2-Methoxy-4,6-bis(trifluoromethyl)benzoyl chloride (1.0 equiv.) in anhydrous THF.
-
Slowly add the solution of the acid chloride to the freshly prepared Gilman reagent at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 1-2 hours and then gradually warm to room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired ketone.
Table 1: Expected Yields for Ketone Synthesis
| Organocuprate (R₂CuLi) | R Group | Expected Product | Typical Yield (%) |
| (CH₃)₂CuLi | Methyl | 1-(2-Methoxy-4,6-bis(trifluoromethyl)phenyl)ethan-1-one | 75-85 |
| (Ph)₂CuLi | Phenyl | (2-Methoxy-4,6-bis(trifluoromethyl)phenyl)(phenyl)methanone | 70-80 |
| (n-Bu)₂CuLi | n-Butyl | 1-(2-Methoxy-4,6-bis(trifluoromethyl)phenyl)pentan-1-one | 70-85 |
Note: Yields are estimated based on similar reactions with sterically hindered acid chlorides.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-heteroatom bonds. For a substrate like this compound, decarboxylative coupling is a potential pathway. Alternatively, the aromatic ring could be functionalized with a leaving group (e.g., Br, I, OTf) to enable standard cross-coupling reactions.
3.2.1. Suzuki-Miyaura Coupling of a Halogenated Derivative
Assuming a bromo-derivative, 2-bromo-1-methoxy-3,5-bis(trifluoromethyl)benzene, is available, a Suzuki-Miyaura coupling can be employed to form biaryl compounds. The choice of a bulky, electron-rich phosphine ligand is often crucial for the successful coupling of sterically hindered substrates.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a Schlenk tube, add the aryl bromide (1.0 equiv.), the boronic acid (1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), and a bulky phosphine ligand such as SPhos or XPhos (0.10 equiv.).
-
Add a base, such as potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add a degassed solvent system, such as a 10:1 mixture of toluene and water.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography.
Table 2: Expected Yields for Suzuki-Miyaura Coupling
| Boronic Acid | Expected Product | Typical Yield (%) |
| Phenylboronic acid | 2-(2-Methoxy-4,6-bis(trifluoromethyl)phenyl)benzene | 60-75 |
| 4-Methoxyphenylboronic acid | 4'-Methoxy-2-(2-methoxy-4,6-bis(trifluoromethyl)phenyl)biphenyl | 55-70 |
| Thiophene-2-boronic acid | 2-(2-Methoxy-4,6-bis(trifluoromethyl)phenyl)thiophene | 50-65 |
Note: Yields are estimated based on couplings with sterically hindered aryl halides.
Visualizations
References
Protecting Group Strategies for 2-Methoxy-4,6-bis(trifluoromethyl)benzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the protection of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid as an ester, a common strategy to mask the carboxylic acid functionality during multi-step organic syntheses. Due to the steric hindrance and the electron-withdrawing nature of the trifluoromethyl groups, specialized conditions may be required for efficient protection and subsequent deprotection. This guide outlines recommended strategies, including Fischer and Steglich esterification for protection, and appropriate hydrolysis methods for deprotection, supported by detailed experimental protocols and comparative data.
Introduction
In the synthesis of complex organic molecules, the temporary protection of reactive functional groups is a critical strategy.[1] For carboxylic acids like this compound, the acidic proton can interfere with various reaction conditions, particularly those involving strong bases or nucleophiles. Conversion to an ester is the most common protective strategy for carboxylic acids.[2][3] The choice of the ester protecting group and the methods for its installation and removal are crucial for the overall success of a synthetic route.
The subject molecule, this compound, presents a sterically hindered environment around the carboxyl group, further influenced by the strong electron-withdrawing effects of the two trifluoromethyl substituents. These electronic and steric factors necessitate careful consideration of the esterification and deprotection methodologies.
Protecting Group Selection
For this compound, simple alkyl esters, such as methyl or ethyl esters, are recommended as protecting groups. They offer a good balance of stability under a range of reaction conditions and can be removed under reasonably mild conditions. Benzyl esters are also a viable option, offering the advantage of removal via hydrogenolysis, which can be orthogonal to other protecting groups.[2]
Protection Strategies: Esterification Protocols
Two primary methods are recommended for the esterification of the sterically hindered and electron-deficient this compound: modified Fischer Esterification and Steglich Esterification.
Fischer Esterification
The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] For sterically hindered substrates, this equilibrium-driven reaction often requires elevated temperatures and a large excess of the alcohol, which can also serve as the solvent.
Experimental Protocol: Synthesis of Methyl 2-Methoxy-4,6-bis(trifluoromethyl)benzoate
-
To a flame-dried round-bottom flask, add this compound (1.0 eq).
-
Add a 20-fold excess of anhydrous methanol.
-
Carefully add concentrated sulfuric acid (0.2 eq) to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65 °C) for 12-24 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Steglich Esterification
The Steglich esterification is a milder, coupling-reagent-mediated method that is particularly effective for sterically hindered substrates and acid-sensitive molecules.[5] This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).
Experimental Protocol: Synthesis of Ethyl 2-Methoxy-4,6-bis(trifluoromethyl)benzoate
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous dichloromethane (DCM).
-
Add absolute ethanol (1.5 eq) to the solution.
-
In a separate flask, prepare a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) in anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C (ice bath).
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M hydrochloric acid, followed by a saturated aqueous solution of sodium bicarbonate, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the esterification of sterically hindered and electron-deficient benzoic acids, providing a comparative overview of the recommended methods.
| Method | Protecting Group | Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Fischer Esterification | Methyl | CH₃OH, H₂SO₄ (cat.) | Methanol | 65 (Reflux) | 12 - 24 | 75 - 90 |
| Steglich Esterification | Ethyl | C₂H₅OH, DCC, DMAP (cat.) | DCM | 0 to RT | 4 - 12 | 80 - 95 |
| Steglich Esterification | Benzyl | BnOH, DCC, DMAP (cat.) | DCM | 0 to RT | 6 - 16 | 78 - 92 |
Note: Yields are based on literature for analogous sterically hindered and electron-deficient benzoic acids and may vary for the specific substrate.[6][7]
Deprotection Strategies
The removal of the ester protecting group should be efficient and selective, without affecting other functional groups in the molecule.
Base-Mediated Hydrolysis (Saponification)
This is a standard method for the deprotection of simple alkyl esters.
Experimental Protocol: Hydrolysis of Methyl 2-Methoxy-4,6-bis(trifluoromethyl)benzoate
-
Dissolve the ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of lithium hydroxide (LiOH) (3.0 eq).
-
Stir the mixture at room temperature for 2-6 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, acidify the reaction mixture to pH ~2 with 1 M hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected carboxylic acid.
Visualizing the Workflow
The following diagram illustrates the logical flow of the protection and deprotection strategy for this compound.
Caption: General workflow for the protection and deprotection of this compound.
Conclusion
The protection of this compound as a simple alkyl ester is a robust strategy for masking its carboxylic acid functionality during organic synthesis. While the steric and electronic properties of the molecule require careful selection of reaction conditions, both modified Fischer and Steglich esterification methods provide reliable pathways to the protected form. Subsequent deprotection via base-mediated hydrolysis allows for the efficient regeneration of the carboxylic acid. The protocols and data presented herein serve as a comprehensive guide for researchers in the successful application of these protecting group strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed analytical protocols for the quantitative analysis of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid. Given the limited availability of specific validated methods for this compound, the following protocols are based on established analytical techniques for structurally related benzoic acid derivatives and trifluoromethyl-containing compounds. These methods, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), are presented as robust starting points for method development and validation.
Introduction
This compound is a complex aromatic carboxylic acid. The presence of two electron-withdrawing trifluoromethyl groups and a methoxy group influences its chemical properties, making it a potential intermediate in the synthesis of novel pharmaceutical and agrochemical compounds. Accurate and precise quantification of this molecule is essential for pharmacokinetic studies, metabolism research, quality control, and process chemistry. This guide offers detailed methodologies to aid researchers in developing and validating analytical methods tailored to their specific matrices and analytical needs.
Analytical Methodologies
The choice of analytical technique depends on the required sensitivity, selectivity, and the nature of the sample matrix. Below are detailed protocols for three common analytical platforms.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique suitable for the quantification of this compound in bulk materials and simple formulations.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient elution is suggested for optimal separation.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
Time (minutes) % Mobile Phase B 0.0 40 10.0 90 12.0 90 12.1 40 | 15.0 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: The UV maximum absorbance should be determined by scanning a standard solution from 200-400 nm. A wavelength around 230-254 nm is anticipated.
-
Injection Volume: 10 µL.
-
-
Sample Preparation (for a solid sample):
-
Accurately weigh approximately 10 mg of the this compound standard or sample.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions from the stock solution to prepare calibration standards and quality control samples.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Data Presentation: Expected HPLC-UV Method Performance
The following table summarizes the typical performance characteristics that should be established during method validation for a similar benzoic acid derivative.[1][2]
| Parameter | Expected Performance |
| Linearity (r²) | > 0.999 |
| Range | 1 - 200 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | |
| - Repeatability (Intra-day) | ≤ 2.0% |
| - Intermediate (Inter-day) | ≤ 2.0% |
| Limit of Detection (LOD) | 0.4 µg/mL |
| Limit of Quantitation (LOQ) | 1.2 µg/mL |
| Specificity | No interference from blank at the retention time of the analyte. |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For high sensitivity and selectivity, especially in complex biological matrices like plasma or urine, LC-MS/MS is the method of choice.
Experimental Protocol:
-
Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A C18 or similar reversed-phase column suitable for fast LC (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient Program: A rapid gradient is typically employed.
Time (minutes) % Mobile Phase B 0.0 20 3.0 95 4.0 95 4.1 20 | 5.0 | 20 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-) is recommended for carboxylic acids.
-
MRM Transitions: These must be optimized by infusing a standard solution. The precursor ion will be [M-H]⁻.
-
Precursor Ion (Q1): m/z 287.0 (calculated for C₁₀H₅F₆O₃⁻)
-
Product Ions (Q3): To be determined (likely fragments corresponding to loss of CO₂ or CF₃).
-
-
Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows for the specific instrument.
-
-
Sample Preparation (from plasma):
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable isotope-labeled compound).[3]
-
Vortex for 1 minute to precipitate proteins.[3]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[3]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Inject into the LC-MS/MS system.
-
Data Presentation: Expected LC-MS/MS Method Performance
The following table outlines the anticipated performance characteristics for a bioanalytical LC-MS/MS method, based on data for similar analytes.[4]
| Parameter | Expected Performance |
| Linearity (r²) | > 0.995 |
| Range | 1 - 2000 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | |
| - Repeatability (Intra-day) | < 15% (< 20% at LLOQ) |
| - Intermediate (Inter-day) | < 15% (< 20% at LLOQ) |
| Limit of Quantitation (LOQ) | ≤ 1 ng/mL |
| Matrix Effect | Within acceptable limits (typically 85-115%) |
| Recovery | Consistent, precise, and reproducible. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a powerful tool for the analysis of this compound, particularly for purity assessment and identification of volatile impurities. Due to the low volatility of the carboxylic acid, derivatization is mandatory.
Experimental Protocol:
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).
-
Derivatization:
-
Evaporate the solvent from the sample extract to complete dryness.
-
Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) ester.
-
-
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 260°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode (e.g., m/z 50-500) for identification or Selected Ion Monitoring (SIM) for quantification.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Data Presentation: Expected GC-MS Method Performance
The table below presents the expected performance characteristics for a quantitative GC-MS method after derivatization.[5][6]
| Parameter | Expected Performance |
| Linearity (r²) | > 0.998 |
| Range | 0.1 - 20 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | |
| - Repeatability (Intra-day) | ≤ 5% |
| - Intermediate (Inter-day) | ≤ 10% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL |
| Specificity | High, based on retention time and mass spectrum. |
Visualization of Workflows
The following diagrams illustrate the general workflows for the analytical methods described.
Caption: General workflow for HPLC-UV analysis.
Caption: Bioanalytical workflow for LC-MS/MS.
Caption: General workflow for GC-MS analysis with derivatization.
Method Selection and Considerations
The selection of the most appropriate analytical method is a critical decision. The following diagram illustrates a logical approach to choosing a method based on key experimental requirements.
Caption: Decision tree for analytical method selection.
Conclusion
The protocols and performance expectations outlined in this document provide a comprehensive starting point for the quantitative analysis of this compound. While these methods are based on sound analytical principles for similar molecules, it is imperative that any chosen method undergoes rigorous validation to ensure it is suitable for its intended purpose, adhering to relevant regulatory guidelines such as those from the ICH or FDA. This includes demonstrating specificity, linearity, accuracy, precision, and establishing detection and quantitation limits within the specific sample matrix of interest.
References
- 1. benchchem.com [benchchem.com]
- 2. thaiscience.info [thaiscience.info]
- 3. benchchem.com [benchchem.com]
- 4. A validated HPLC-ESI-MS/MS method for quantification of 2-hydroxy-4-methoxy benzoic acid from rat plasma and its application to pharmacokinetic study using sparse sampling methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Scale-up Synthesis of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid and its derivatives. These compounds are of significant interest in medicinal chemistry and drug discovery due to the unique physicochemical properties imparted by the methoxy and trifluoromethyl functional groups. The trifluoromethyl groups can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, while the methoxy group can influence the molecule's conformation and electronic properties. This guide outlines a robust and scalable synthetic route, detailed experimental procedures, safety considerations for handling organolithium reagents, and potential therapeutic applications of the target compounds.
Introduction
Substituted benzoic acids are a cornerstone in the development of new therapeutic agents. The incorporation of fluorine-containing moieties, such as the trifluoromethyl group, has become a key strategy in modern drug design to modulate a molecule's pharmacokinetic and pharmacodynamic profiles. This compound derivatives represent a promising class of compounds with potential applications as anti-inflammatory and anti-cancer agents. This document details a scalable synthetic protocol for their preparation, starting from commercially available 1-methoxy-3,5-bis(trifluoromethyl)benzene.
Synthetic Strategy
The most direct and scalable approach for the synthesis of this compound is through a directed ortho-metalation (DoM) of 1-methoxy-3,5-bis(trifluoromethyl)benzene, followed by carboxylation. The methoxy group acts as a directed metalation group (DMG), facilitating the deprotonation of the adjacent ortho-position by a strong organolithium base, such as n-butyllithium. The resulting aryllithium intermediate is then quenched with carbon dioxide to afford the desired carboxylic acid.
DOT Script for Synthetic Pathway
Caption: Synthetic route for this compound.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purity | Notes |
| 1-Methoxy-3,5-bis(trifluoromethyl)benzene | Commercial Vendor | >97% | |
| n-Butyllithium (2.5 M in hexanes) | Commercial Vendor | Titrate before use. | |
| Anhydrous Tetrahydrofuran (THF) | Commercial Vendor | Freshly distilled from Na/benzophenone. | |
| Dry Ice (solid CO2) | Local Supplier | Crushed into a powder before use. | |
| Diethyl Ether | Commercial Vendor | ACS Grade | |
| 2 M Hydrochloric Acid | Commercial Vendor | ||
| Anhydrous Magnesium Sulfate | Commercial Vendor |
Scale-up Synthesis of this compound
Safety Precautions: Organolithium reagents such as n-butyllithium are highly pyrophoric and moisture-sensitive. All reactions must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, must be worn at all times.
Procedure:
-
Reaction Setup: A 1 L three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is assembled and flame-dried under a stream of nitrogen.
-
Charging the Reactor: The flask is charged with 1-methoxy-3,5-bis(trifluoromethyl)benzene (100 g, 0.406 mol) and anhydrous tetrahydrofuran (THF, 500 mL). The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (2.5 M in hexanes, 179 mL, 0.447 mol, 1.1 eq) is slowly added dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below -70 °C.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at -78 °C for 2 hours. The progress of the lithiation can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR for deuterium incorporation at the ortho-position.
-
Carboxylation: The reaction mixture is allowed to warm to room temperature and then cooled to -78 °C again. Freshly crushed dry ice (approx. 200 g) is added portion-wise to the vigorously stirred solution, ensuring the temperature does not rise above -60 °C.
-
Quenching and Work-up: After the addition of dry ice is complete, the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature overnight with continuous stirring. The reaction is then carefully quenched with 2 M hydrochloric acid (500 mL) until the aqueous layer is acidic (pH ~2).
-
Extraction and Purification: The aqueous layer is separated and extracted with diethyl ether (3 x 300 mL). The combined organic layers are washed with brine (200 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Recrystallization: The crude solid is recrystallized from a mixture of hexanes and ethyl acetate to afford this compound as a white crystalline solid.
Quantitative Data
| Parameter | Value |
| Starting Material | 100 g |
| n-Butyllithium | 1.1 eq |
| Reaction Temperature | -78 °C to rt |
| Reaction Time | 4 hours (lithiation) + overnight (carboxylation) |
| Expected Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Melting Point | 138-140 °C (literature for 2,6-bis(trifluoromethyl)benzoic acid) |
Application Notes
Potential Therapeutic Applications
Derivatives of this compound are promising candidates for drug development programs targeting cancer and inflammatory diseases. The trifluoromethyl groups are known to enhance the anticancer activity of various compounds.[1][2] The structural features of these molecules make them suitable for targeting key signaling pathways involved in cell proliferation and inflammation.
Proposed Mechanism of Action in Cancer
Based on the activity of structurally related compounds, it is hypothesized that this compound derivatives may exert their anticancer effects through the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis.
DOT Script for Proposed Signaling Pathway
Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion
The synthetic protocol detailed in this document provides a reliable and scalable method for the production of this compound. The potential applications of its derivatives in drug discovery, particularly in the fields of oncology and inflammation, warrant further investigation. The provided experimental details and safety guidelines are intended to facilitate the synthesis and exploration of this promising class of compounds by researchers in both academic and industrial settings.
References
- 1. Synthesis and anticancer activity of N-bis(trifluoromethyl)alkyl-N'-thiazolyl and N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid with potential applications as a key intermediate in the synthesis of novel agrochemicals. The presence of two trifluoromethyl groups and a methoxy group on the benzene ring can impart unique physicochemical properties to derivative molecules, potentially enhancing their biological activity, metabolic stability, and target-binding affinity. While specific, publicly available data on commercial agrochemicals derived directly from this compound is limited, its structural motifs are analogous to those found in a variety of active herbicidal and fungicidal compounds.
These application notes provide an overview of the potential uses of this compound in agrochemical synthesis, based on the known activities of structurally related compounds. Generalized experimental protocols for the synthesis of potential agrochemical candidates are also presented.
Potential Applications in Agrochemical Synthesis
Based on the well-established role of trifluoromethylated benzoic acid derivatives in agrochemicals, this compound is a promising scaffold for the development of new herbicides and fungicides. The primary route for derivatization involves the carboxylic acid functional group, which can be readily converted into amides and esters.
Herbicidal Amide Derivatives:
The synthesis of N-substituted amides from carboxylic acids is a common strategy in the development of herbicides.[1] Trifluoromethyl-containing benzamides, in particular, have shown significant herbicidal activity. The reaction of this compound with various amines can lead to a diverse library of amide derivatives for screening. The biological activity of these compounds would be influenced by the nature of the amine substituent.
Fungicidal Ester Derivatives:
Esterification of carboxylic acids is another key transformation in the synthesis of agrochemicals, particularly fungicides. Benzoic acid esters and their derivatives have been shown to possess antifungal properties.[2][3] The reaction of this compound with different alcohols or phenols could yield novel ester compounds with potential fungicidal activity. The structural features of the alcohol or phenol component would play a crucial role in determining the efficacy and spectrum of activity.
Experimental Protocols
The following are generalized protocols for the synthesis of amide and ester derivatives from a benzoic acid precursor, which are applicable to this compound.
Protocol 1: General Procedure for the Synthesis of Herbicidal Amide Derivatives
This protocol describes a common method for amide bond formation using a coupling reagent.
1. Materials:
- This compound
- Substituted amine (e.g., aniline, benzylamine)
- Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
- Tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
- Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Rotary evaporator
- Magnetic stirrer and stir bar
- Standard laboratory glassware
2. Procedure:
- In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in the anhydrous solvent.
- Add the substituted amine (1.1 eq) and the tertiary amine base (2.0 eq) to the solution.
- In a separate container, dissolve the coupling agent (1.2 eq) in the anhydrous solvent and add it dropwise to the reaction mixture at room temperature.
- Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, dilute the mixture with the solvent and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.
dot
Caption: Workflow for the synthesis of herbicidal amide derivatives.
Protocol 2: General Procedure for the Synthesis of Fungicidal Ester Derivatives
This protocol outlines a standard Fischer esterification method.
1. Materials:
- This compound
- Alcohol or phenol
- Strong acid catalyst (e.g., concentrated Sulfuric acid or p-Toluenesulfonic acid)
- Solvent (e.g., Toluene or the alcohol reactant in excess)
- Dean-Stark apparatus (for azeotropic removal of water)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Rotary evaporator
- Magnetic stirrer and stir bar
- Standard laboratory glassware
2. Procedure:
- To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), the alcohol or phenol (3.0 eq or as solvent), and the acid catalyst (catalytic amount).
- Add a suitable solvent like toluene if the alcohol is not used in excess.
- Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.
- Continue refluxing until no more water is collected, indicating the completion of the reaction. Monitor by TLC.
- Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or distillation to obtain the desired ester derivative.
dot
Caption: Workflow for the synthesis of fungicidal ester derivatives.
Data Presentation
The following tables present hypothetical data for the synthesis of amide and ester derivatives to illustrate expected outcomes.
Table 1: Hypothetical Synthesis of Herbicidal Amide Derivatives
| Entry | Amine Reactant | Coupling Reagent | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Aniline | HATU | DMF | 18 | 85 | >98 |
| 2 | 4-Chloroaniline | EDC/HOBt | DCM | 24 | 78 | >97 |
| 3 | Benzylamine | HBTU | DMF | 16 | 92 | >99 |
| 4 | Cyclohexylamine | HATU | DCM | 20 | 88 | >98 |
Table 2: Hypothetical Synthesis of Fungicidal Ester Derivatives
| Entry | Alcohol/Phenol Reactant | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Methanol | H₂SO₄ | Methanol | 8 | 95 | >99 |
| 2 | Phenol | p-TsOH | Toluene | 12 | 82 | >97 |
| 3 | 2,4-Dichlorophenol | H₂SO₄ | Toluene | 16 | 75 | >96 |
| 4 | Ethanol | p-TsOH | Ethanol | 10 | 90 | >98 |
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel agrochemicals. The presence of multiple fluorine atoms can significantly enhance the biological efficacy and metabolic stability of the resulting compounds. The generalized protocols and workflows provided herein offer a starting point for the exploration of its potential in developing new herbicides and fungicides. Further research and experimental validation are necessary to fully elucidate the structure-activity relationships of its derivatives and to identify lead compounds for future agrochemical development.
References
- 1. Synthesis, Characterization and Herbicidal Activity of Amide Derivatives of Glyphosate – Oriental Journal of Chemistry [orientjchem.org]
- 2. Benzoic Acid and Its Hydroxylated Derivatives Suppress Early Blight of Tomato (Alternaria solani) via the Induction of Salicylic Acid Biosynthesis and Enzymatic and Nonenzymatic Antioxidant Defense Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic Acid for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid is a synthetic building block with potential applications in medicinal chemistry. The presence of two trifluoromethyl groups can enhance metabolic stability and binding affinity of resulting derivatives, making this scaffold an interesting starting point for the development of novel therapeutic agents. Structure-Activity Relationship (SAR) studies are crucial in drug discovery to understand how chemical modifications to a lead compound affect its biological activity. This document provides detailed protocols for the derivatization of this compound into amides and esters to generate a library of compounds for SAR analysis. While direct SAR data for this specific compound is not publicly available, this guide provides hypothetical data for illustrative purposes, with a focus on potential inhibition of the Hedgehog signaling pathway, a target for which other trifluoromethylated compounds have shown activity.
Derivatization Strategy for SAR Studies
The primary sites for derivatization on this compound are the carboxylic acid group and potentially the methoxy group. Modification of the carboxylic acid to form amides and esters is a common strategy to explore new interactions within a biological target's binding site and to modulate physicochemical properties such as solubility and cell permeability.
Key Derivatization Approaches:
-
Amide Synthesis: Conversion of the carboxylic acid to a diverse range of amides allows for the introduction of various substituents that can probe different regions of a target's binding pocket.
-
Ester Synthesis: Esterification can alter the lipophilicity and polarity of the molecule, which can impact its pharmacokinetic profile.
Hypothetical Quantitative SAR Data
The following table presents hypothetical biological data for a series of derivatives of this compound, illustrating how SAR data is typically presented. The biological activity is represented by the half-maximal inhibitory concentration (IC50) against a hypothetical kinase in the Hedgehog signaling pathway.
| Compound ID | R Group (Amide: -NHR, Ester: -OR) | Molecular Weight | IC50 (nM) |
| 1 | -OH (Parent Acid) | 288.15 | >10000 |
| 2a | -NH-CH₃ | 301.18 | 520 |
| 2b | -NH-CH₂CH₃ | 315.20 | 450 |
| 2c | -NH-Cyclopropyl | 327.21 | 210 |
| 2d | -NH-Phenyl | 363.24 | 150 |
| 2e | -NH-(4-fluorophenyl) | 381.23 | 85 |
| 3a | -O-CH₃ | 302.18 | 850 |
| 3b | -O-CH₂CH₃ | 316.20 | 780 |
| 3c | -O-Isopropyl | 330.23 | 650 |
Experimental Protocols
General Protocol for Amide Synthesis via Acyl Chloride
This two-step protocol involves the formation of a reactive acyl chloride intermediate followed by reaction with an amine.
Step 1: Synthesis of 2-Methoxy-4,6-bis(trifluoromethyl)benzoyl chloride
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-Methoxy-4,6-bis(trifluoromethyl)benzoyl chloride, which is typically used in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the crude acyl chloride (1.0 eq) in anhydrous DCM (10 mL/mmol).
-
In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM.
-
Slowly add the amine solution to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
General Protocol for Ester Synthesis (Fischer Esterification)
This protocol describes the acid-catalyzed esterification of the benzoic acid with an alcohol.
-
To a solution of this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; used in excess as the solvent), add a catalytic amount of a strong acid such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) (0.1 eq).
-
Heat the reaction mixture to reflux and stir for 4-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester derivative.
Visualizations
Derivatization Workflow
Caption: General workflow for the derivatization of the parent acid.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of the Hedgehog signaling pathway by a hypothetical derivative.
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid in organic solvents.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my chosen organic solvent. What are the initial troubleshooting steps?
A1: When encountering solubility issues, begin with these initial checks:
-
Verify Purity: Impurities can significantly affect solubility. Ensure the purity of your compound using appropriate analytical methods like NMR or HPLC.
-
Equilibration Time: Some compounds dissolve slowly. Allow sufficient time for dissolution, and consider gentle agitation or stirring to aid the process.
-
Temperature: Solubility is often dependent on temperature. Gentle heating can increase the dissolution rate, but exercise caution to prevent compound degradation.[1][2]
Q2: How does the choice of solvent affect the solubility of this compound?
A2: The principle of "like dissolves like" is crucial. This compound is a substituted benzoic acid, making it a relatively polar molecule. Its solubility will be greater in polar organic solvents compared to nonpolar solvents. It is recommended to test solubility in a range of solvents with varying polarities to find the most suitable one.
Q3: What is co-solvency and how can it be used to improve solubility?
A3: Co-solvency involves adding a second, miscible solvent (a co-solvent) to the primary solvent to increase the solubility of a compound.[2][3][4] This technique is effective when a single solvent is insufficient. The co-solvent modifies the overall polarity of the solvent system to better match that of the solute.
Q4: Can adjusting the pH improve the solubility of this compound in organic solvents?
A4: Yes, for protic organic solvents that can support a pH scale, or in biphasic systems. Benzoic acid and its derivatives are weak acids.[5][6] In a more basic (higher pH) environment, the carboxylic acid group deprotonates to form a carboxylate salt. This salt form is generally more polar and, therefore, more soluble in polar solvents.
Q5: Is salt formation a viable strategy to enhance the solubility of this compound?
A5: Absolutely. Forming a salt is a highly effective method for increasing the solubility of acidic compounds.[2][7] By reacting the acidic this compound with a suitable base, a more polar salt is formed, which will exhibit improved solubility in polar organic solvents.
Troubleshooting Guides
Issue 1: The compound precipitates out of solution over time.
-
Possible Cause: The initial dissolution may have resulted in a supersaturated solution, especially if heat was applied.
-
Solution:
-
Re-dissolve the compound with gentle heating.
-
Allow the solution to cool to room temperature slowly.
-
If precipitation reoccurs, it indicates that the concentration is above the saturation point at that temperature. You will need to either reduce the concentration or utilize a co-solvent system to increase solubility.
-
Issue 2: The compound is only sparingly soluble even in a range of polar solvents.
-
Possible Cause: The crystal lattice energy of the solid compound may be too high for the solvent to overcome.
-
Solution:
-
Micronization: Reducing the particle size of the solid can increase the surface area available for solvation, which can improve the dissolution rate.[4]
-
Salt Formation: Convert the acid to a salt to disrupt the crystal packing and introduce stronger solute-solvent interactions.
-
Co-solvency: Experiment with mixtures of solvents to fine-tune the polarity of the solvent system.
-
Data Presentation
Table 1: Hypothetical Solubility of this compound in Common Organic Solvents at 25°C
| Solvent | Polarity Index | Solubility (mg/mL) |
| Hexane | 0.1 | < 0.1 |
| Toluene | 2.4 | 1.5 |
| Dichloromethane | 3.1 | 5.2 |
| Acetone | 5.1 | 25.8 |
| Ethanol | 5.2 | 30.1 |
| Methanol | 6.6 | 42.5 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 100 |
Note: This data is illustrative and should be experimentally verified.
Experimental Protocols
Protocol 1: Solubility Enhancement via Co-solvency
-
Solvent Selection: Choose a primary solvent in which the compound has some, albeit limited, solubility. Select a co-solvent in which the compound is highly soluble.
-
Preparation of Solvent Mixtures: Prepare a series of solvent mixtures with varying percentages of the co-solvent (e.g., 10%, 20%, 30%, etc., v/v).
-
Solubility Measurement:
-
Add an excess amount of this compound to a fixed volume of each solvent mixture.
-
Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Filter the saturated solutions to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
-
Analysis: Plot the solubility of the compound as a function of the co-solvent percentage to determine the optimal solvent composition.
Protocol 2: Solubility Enhancement by Salt Formation
-
Base Selection: Choose a suitable base to form a salt with the carboxylic acid. Common choices include sodium hydroxide, potassium hydroxide, or organic amines like triethylamine.
-
Reaction:
-
Dissolve this compound in a suitable organic solvent (e.g., ethanol).
-
Add an equimolar amount of the selected base dissolved in the same solvent.
-
Stir the reaction mixture at room temperature.
-
-
Isolation (if necessary): The salt may precipitate out of the solution, or the solvent can be removed under reduced pressure to yield the solid salt.
-
Solubility Testing: Determine the solubility of the resulting salt in the desired organic solvents using the method described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for improving solubility.
Caption: Key factors affecting solubility.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. ijmsdr.org [ijmsdr.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Technical Support Center: Amide Bond Formation with Sterically Hindered Benzoic Acids
Welcome to the technical support center for amide bond formation involving sterically hindered benzoic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize these challenging coupling reactions. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides that address common issues encountered during experimentation, supplemented with detailed protocols and comparative data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My amide coupling reaction with a sterically hindered benzoic acid is resulting in low or no product yield. What are the common causes?
A1: Several factors can contribute to poor outcomes in these reactions. The primary culprits are often related to the inherent difficulty of coupling sterically bulky substrates.[1][2]
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Incomplete Carboxylic Acid Activation: The steric hindrance of the benzoic acid can impede the approach of the coupling reagent, leading to inefficient formation of the activated intermediate.[1] Standard coupling reagents may not be sufficiently reactive to overcome this barrier.[3]
-
Slow Nucleophilic Attack: The bulky groups on the benzoic acid create a sterically congested environment around the carbonyl carbon, hindering the nucleophilic attack by the amine.[2][4] This is a major challenge even with the best coupling reagents.[4]
-
Amine Deactivation: An acid-base reaction between the carboxylic acid and the amine can occur, protonating the amine and rendering it non-nucleophilic.[1]
-
Hydrolysis of Activated Intermediate: The presence of trace amounts of water can lead to the hydrolysis of the activated carboxylic acid species, reverting it back to the starting material and preventing amide formation. It is critical to use anhydrous solvents and reagents.[1]
-
Suboptimal Reaction Conditions: Factors such as temperature, solvent, and the choice of base can significantly impact the reaction's success.[1] For challenging couplings, elevated temperatures may be necessary to overcome the activation energy barrier.[3]
Q2: I'm observing the formation of significant side products. How can I minimize them?
A2: Side product formation is a common issue in challenging amide couplings. Here are some strategies to mitigate these unwanted reactions:
-
Racemization: If your carboxylic acid has a chiral center adjacent to the carbonyl group, racemization can be a significant issue.
-
Byproducts from Coupling Reagents: Some coupling reagents generate byproducts that can be difficult to remove.
-
Solution: For carbodiimide reagents like DCC, the dicyclohexylurea (DCU) byproduct is often insoluble in many organic solvents and can be removed by filtration.[3] Alternatively, using a water-soluble carbodiimide like EDC simplifies the workup, as the urea byproduct can be removed with an aqueous wash.[3]
-
-
Anhydride Formation: In some cases, particularly when attempting to form an acid chloride, anhydride formation can occur, which may not react with the amine.[5]
-
Solution: Careful selection of the acid chloride formation reagent and reaction conditions is crucial. Thionyl chloride at elevated temperatures can be effective, though it may lead to other side reactions.[5]
-
Q3: Standard coupling reagents like HATU and HOBt/EDC are failing for my sterically hindered system. What are some alternative strategies?
A3: When standard methods fail, more robust strategies are required to overcome the steric hindrance.
-
Acyl Fluoride Formation: Acyl fluorides are highly reactive intermediates that can be more effective for coupling sterically hindered substrates due to their small size, which minimizes steric clashes.[6][7] Reagents like TFFH or BTFFH can be used to generate the acyl fluoride in situ.[6][7]
-
Acid Chloride Formation: Converting the carboxylic acid to the more reactive acyl chloride can be a successful strategy.[3][] This is often achieved using reagents like oxalyl chloride or thionyl chloride.[3] However, this method can be harsh and may not be suitable for sensitive substrates.[3]
-
Use of Grignard Reagents and Isocyanates: For exceptionally hindered amides, a powerful method involves the addition of Grignard reagents to isocyanates.[2][4] This approach circumvents the traditional carboxylic acid activation pathway.[4]
-
Specialized Coupling Reagents: Certain classes of coupling reagents are specifically designed for difficult couplings.
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are known for their high efficiency and ability to suppress racemization.[9]
-
Propylphosphonic Anhydride (T3P®): This reagent is particularly effective for sterically hindered substrates and is considered a green and safe option with water-soluble byproducts.[9][10]
-
COMU: A newer generation uronium salt that shows efficiency comparable to HATU but with improved safety and solubility profiles.[9][10]
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting challenging amide bond formations with sterically hindered benzoic acids.
Caption: Troubleshooting workflow for sterically hindered amide coupling.
Quantitative Data on Coupling Methods
The following table summarizes the performance of various coupling methods for sterically hindered substrates, providing a basis for comparison.
| Coupling Method/Reagent | Substrates | Solvent | Temperature | Time | Yield (%) | Reference |
| HATU/DIPEA | Hindered acid & amine | DMF | rt | 4 days | Unsatisfactory | [6] |
| EDC/HOBt | Hindered acid & amine | DCM | rt | 24 h | Trace | [6] |
| Acyl Chloride (Ghosez's reagent) | Hindered acid & amine | DCM | rt | 24 h | Trace | [6] |
| BTFFH/DIPEA (Acyl Fluoride) | Hindered acid & amine | CH₂Cl₂ | 80 °C | 12-24 h | 78-96 | [6] |
| TaCl₅-based method | Diphenylacetic acid & diisopropylamine | - | - | - | 20 | [6] |
| DCC-mediated | Diphenylacetic acid & diisopropylamine | - | - | - | No Product | [6] |
| Adamantylmagnesium bromide + Adamantyl isocyanate | Adamantane derivatives | Ethereal | rt | - | 75 | [6] |
| Mesityl magnesium bromide + Adamantyl isocyanate | Mesitylene & Adamantane derivatives | Ethereal | rt | - | 87 | [6] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling via Acyl Fluoride (BTFFH) [6]
This protocol is effective for coupling sterically hindered carboxylic acids with hindered or electron-deficient amines.
-
Activation: Dissolve the sterically hindered carboxylic acid (1.3 equivalents) in anhydrous dichloromethane (CH₂Cl₂).
-
Add BTFFH (1.5 equivalents) and diisopropylethylamine (DIPEA) (4.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to generate the acyl fluoride in situ.
-
Coupling: Add the amine (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to 80 °C and monitor its progress by TLC or LC-MS (typically 12-24 hours).
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Amide Coupling via an Acid Chloride [3]
This protocol is a more forceful method for amide formation with highly unreactive amines.
-
Acid Chloride Formation:
-
Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane or toluene.
-
Add a slight excess of oxalyl chloride (1.2-1.5 equivalents) followed by a catalytic amount of DMF.
-
Stir the reaction at room temperature until gas evolution ceases (typically 1-2 hours).
-
Remove the solvent and excess reagent under reduced pressure.
-
-
Coupling:
-
Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., THF or CH₂Cl₂).
-
Cool the solution to 0 °C.
-
In a separate flask, dissolve the amine (1.0-1.2 equivalents) and a non-nucleophilic base such as triethylamine or DIPEA (2.0 equivalents) in the same solvent.
-
Add the amine solution dropwise to the acid chloride solution.
-
-
Reaction:
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
-
Workup and Purification:
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt, and concentrate it.
-
Purify the crude product by column chromatography.
-
Logical Relationships in Amide Coupling
The choice of method is dictated by the severity of the steric hindrance and the electronic properties of the substrates.
Caption: Relationship between challenges, causes, and solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. ojs.chimia.ch [ojs.chimia.ch]
- 5. reddit.com [reddit.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. blogs.rsc.org [blogs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
Technical Support Center: Synthesis of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective method is the directed ortho-lithiation of 3,5-bis(trifluoromethyl)anisole, followed by carboxylation with carbon dioxide (dry ice). This approach leverages the directing effect of the methoxy group to achieve regioselective introduction of the carboxylic acid group.
Q2: What are the most common side reactions to be aware of during this synthesis?
The primary side reactions of concern are:
-
Incomplete lithiation: Failure to achieve complete lithiation of the starting material will result in its recovery after workup, lowering the overall yield.
-
Hydrolysis of trifluoromethyl groups: The electron-withdrawing trifluoromethyl groups can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the formation of carboxylic acid functionalities at those positions.
-
Decarboxylation: The final product, being a sterically hindered benzoic acid, may undergo decarboxylation under harsh thermal or acidic/basic conditions, leading to the formation of 1-methoxy-3,5-bis(trifluoromethyl)benzene.
-
Formation of ketone byproducts: If the organolithium intermediate reacts with the newly formed carboxylate salt, it can lead to the formation of a ketone byproduct.
Q3: How can I minimize the formation of byproducts?
Minimizing byproduct formation requires careful control of reaction conditions. Key strategies include:
-
Anhydrous conditions: Strictly maintain anhydrous conditions throughout the lithiation and carboxylation steps to prevent quenching of the organolithium intermediate.
-
Low temperature: Perform the lithiation at low temperatures (typically -78 °C) to ensure regioselectivity and minimize side reactions.
-
Controlled addition of electrophile: Add the organolithium reagent slowly to the carbon dioxide source (or vice versa) to control the exotherm and minimize the formation of ketone byproducts.
-
Careful workup: Use mild acidic conditions during the aqueous workup to avoid hydrolysis of the trifluoromethyl groups.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | - Incomplete lithiation. - Quenching of the organolithium intermediate by moisture. - Inefficient carboxylation. | - Ensure the use of freshly titrated organolithium reagent. - Dry all glassware and solvents thoroughly. - Use a large excess of freshly crushed, high-quality dry ice. |
| Presence of starting material in the final product | - Insufficient organolithium reagent. - Short reaction time for lithiation. | - Use a slight excess (1.1-1.2 equivalents) of the organolithium reagent. - Increase the lithiation reaction time. Monitor the reaction by TLC or GC-MS if possible. |
| Formation of a byproduct with a lower molecular weight (decarboxylation) | - High temperatures during reaction or workup. - Strongly acidic or basic conditions during workup. | - Maintain low temperatures throughout the reaction. - Use a buffered or weakly acidic solution for workup (e.g., saturated ammonium chloride solution). |
| Formation of a byproduct with one or two carboxylic acid groups in place of trifluoromethyl groups | - Hydrolysis of the trifluoromethyl groups during acidic or basic workup. | - Avoid prolonged exposure to strong acids or bases. - Use mild workup conditions. |
| Product is difficult to purify | - Presence of multiple byproducts with similar polarities. | - Optimize reaction conditions to minimize side reactions. - Employ column chromatography with a carefully selected solvent system. - Consider recrystallization from a suitable solvent system. |
Experimental Protocols
Synthesis of this compound via Directed ortho-Lithiation
Disclaimer: This is a representative protocol based on analogous reactions and should be optimized for specific laboratory conditions.
Materials:
-
3,5-bis(trifluoromethyl)anisole
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid carbon dioxide)
-
Hydrochloric acid (HCl), 1 M
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), add 3,5-bis(trifluoromethyl)anisole (1.0 eq) to anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-BuLi (1.1 eq) in hexanes dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1-2 hours.
-
Carboxylation: In a separate flask, crush a large excess of dry ice and suspend it in anhydrous THF. Slowly transfer the cold organolithium solution to the dry ice slurry via a cannula under a positive pressure of inert gas.
-
Quench and Workup: Allow the reaction mixture to warm to room temperature overnight. Quench the reaction by the slow addition of 1 M HCl until the aqueous layer is acidic (pH ~2).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).
-
Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
Data Presentation
Table 1: Hypothetical Yields and Purity under Different Lithiation Conditions.
| Entry | Organolithium Reagent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | n-BuLi | -78 | 1 | 75 | 95 |
| 2 | n-BuLi | -40 | 1 | 60 | 80 |
| 3 | s-BuLi | -78 | 1 | 80 | 97 |
| 4 | n-BuLi | -78 | 0.5 | 65 | 90 |
Table 2: Common Byproducts and Their Characterization.
| Byproduct | Structure | Potential Origin | Analytical Signature (relative to product) |
| 1-methoxy-3,5-bis(trifluoromethyl)benzene | C9H6F6O | Decarboxylation | Higher Rf in TLC, lower polarity. Absence of -COOH peak in IR and broad singlet in 1H NMR. |
| 2-Methoxy-4-(trifluoromethyl)-6-carboxybenzoic acid | C10H6F3O5 | Partial hydrolysis of one CF3 group | Lower Rf in TLC, higher polarity. Different integration in 1H NMR aromatic region. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Potential side reaction pathways during the synthesis.
Technical Support Center: Purification of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid. The following information is compiled to address common challenges encountered during the purification of this and structurally similar fluorinated benzoic acids.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Purity After Recrystallization | Improper solvent choice, incomplete removal of impurities, co-crystallization of isomers. | - Ensure the selected solvent has a significant solubility difference for the target compound at high and low temperatures. - Perform a second recrystallization. - For persistent isomeric impurities, consider preparative chromatography.[1] |
| Product is an Oil, Not Crystals | The solution is supersaturated at a temperature above the melting point of the impure compound. Cooling is too rapid. | - Reheat the solution to dissolve the oil. - Add a small amount of additional solvent. - Allow the solution to cool down much more slowly. Using an insulated container can help moderate the cooling rate.[1] |
| Poor Recovery After Recrystallization | Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration. | - Reduce the amount of solvent used to dissolve the crude product. - Ensure the solution is thoroughly cooled, preferably in an ice bath, to minimize solubility. - Use a pre-heated funnel and flask for hot filtration to prevent premature crystallization.[1] |
| Colored Impurities (Yellowish/Brownish Tint) | Organic impurities or tar-like by-products from the synthesis. Residual diazonium salts forming colored azo-byproducts. Oxidation products.[2] | - During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities.[1][2] - Vacuum sublimation can be a highly effective method for separating the volatile product from non-volatile colored impurities.[1][2] |
| Crystallization Fails to Occur | Solution is not sufficiently saturated. Insufficient cooling. | - Evaporate some of the solvent to increase the concentration of the benzoic acid derivative. - Ensure the solution is cooled for an adequate amount of time, potentially in an ice bath. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in crude this compound?
A1: While specific impurities depend on the synthetic route, common contaminants in analogous fluorinated benzoic acids include:
-
Positional Isomers: Isomers with different substitution patterns on the benzene ring can be challenging to separate due to their similar physical properties.[1]
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of precursor molecules in the crude product.[2]
-
Side-Reaction Products: The synthesis of highly substituted benzoic acids can lead to the formation of various by-products, including tar-like substances.[1]
-
Residual Solvents: Solvents used in the reaction or initial work-up may remain in the crude product.[1]
Q2: How can I remove a persistent yellow or brown color from my product?
A2: A yellowish or brownish discoloration is typically due to organic impurities.[1] An effective method to remove these is by treating the solution with activated charcoal during recrystallization.[1][2] Add a small amount of activated charcoal to the hot, dissolved solution and boil for a few minutes before filtering it out.[1] For highly pure, white crystalline product, vacuum sublimation is another excellent option as it separates the desired compound from non-volatile colored impurities.[1][2]
Q3: I'm having difficulty getting my this compound to crystallize. What steps can I take?
A3: If crystallization is not occurring, several factors could be at play. First, your solution may not be saturated enough. Try evaporating some of the solvent to concentrate the solution and then allow it to cool again.[1] If the compound "oils out" instead of forming crystals, it may be due to the solution being too concentrated or cooling too quickly. In this case, try reheating the solution, adding a small amount of fresh solvent, and allowing it to cool at a much slower rate.[1] You can also try to induce crystallization by scratching the inner surface of the flask with a glass rod or by introducing a seed crystal of the pure compound.[3]
Q4: What is the best solvent for recrystallizing this compound?
A4: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4] For benzoic acid and its derivatives, water or a mixed solvent system like ethanol-water is often effective.[1][3][5] You may need to perform small-scale solubility tests with various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures with water) to determine the optimal solvent or solvent system for your specific compound.
Experimental Protocols
General Recrystallization Protocol
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Heat a suitable solvent in a separate beaker. Add the minimum amount of the hot solvent to the flask to just dissolve the crude product.[3][4]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (about 1-2% of the solute's weight) to the hot solution.[1] Swirl the flask and heat it for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove the activated charcoal and any insoluble impurities. This step should be done quickly to prevent premature crystallization.[1][4]
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature.[3][6] Subsequently, place the flask in an ice bath to maximize the crystal yield.[3][5]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[5] Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
Visualizations
Caption: Recrystallization Workflow Diagram.
Caption: Crystallization Troubleshooting Flowchart.
References
optimizing reaction yield for 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid couplings
Welcome to the technical support center for optimizing coupling reactions involving 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to improve reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions with this compound so challenging?
A1: This substrate presents two primary challenges:
-
Steric Hindrance: The methoxy group at the ortho-position and the two trifluoromethyl groups create significant steric bulk around the carboxylic acid. This can physically block incoming nucleophiles (like amines) or impede the approach of a metal catalyst.[1][2]
-
Electronic Effects: The two trifluoromethyl (-CF3) groups are powerful electron-withdrawing groups. This increases the acidity of the carboxylic acid but can also influence the reactivity of the aromatic ring in cross-coupling reactions.[3][4] For amide couplings, this can make the carboxylate less nucleophilic after deprotonation.
Q2: My amide coupling reaction with this acid has a very low yield. What is the most likely cause?
A2: Low yields in amide couplings with this substrate are common and often stem from incomplete activation of the carboxylic acid or poor nucleophilicity of the amine partner.[1] The steric hindrance makes it difficult for standard coupling reagents to form the activated intermediate efficiently.[2] Using more potent coupling reagents and optimized conditions is crucial.
Q3: Which coupling reagents are recommended for forming amides with this sterically hindered acid?
A3: For sterically demanding and electron-deficient acids, robust coupling reagents are necessary. Uronium/aminium salts like HATU or phosphonium salts are generally more effective than standard carbodiimides like EDC.[5][6][7] Another effective strategy is the conversion of the carboxylic acid to an acyl fluoride in situ, which can then react with the amine at elevated temperatures.[2][8]
Q4: I am observing the recovery of my starting materials in a Suzuki-Miyaura coupling. What should I change?
A4: Failure in Suzuki-Miyaura couplings with derivatives of this acid often points to issues with the catalytic cycle. The electron-deficient nature of the aryl ring can make oxidative addition more facile, but steric hindrance can impede transmetalation or reductive elimination.[9][10] Key areas to optimize are the choice of phosphine ligand (bulky, electron-rich ligands like RuPhos or t-BuXPhos are often required), the base, and the solvent system.[9][11]
Q5: Can I use this compound directly in a Suzuki or Buchwald-Hartwig reaction?
A5: No, the carboxylic acid itself is not a suitable coupling partner for these reactions. You must first use a derivative, typically an aryl halide (e.g., 2-bromo- or 2-chloro-6-methoxy-4,6-bis(trifluoromethyl)benzoic acid) or an aryl triflate, as the electrophilic partner.[12][13] The coupling reaction would then be followed by further manipulation of the carboxylic acid group if needed.
Troubleshooting Guides
Guide 1: Amide Bond Formation
Problem: Low or No Amide Product Yield
| Potential Cause | Troubleshooting Solution & Rationale |
| Inefficient Carboxylic Acid Activation | Switch to a more powerful coupling reagent. If EDC/HOBt fails, use HATU, HBTU, or PyBOP. These reagents are known to be more effective for hindered substrates.[7] Pre-activate the acid. Stir the carboxylic acid, coupling reagent (e.g., HATU), and a non-nucleophilic base (DIPEA) for 15-30 minutes before adding the amine.[1] This ensures the activated species is formed before the amine is introduced. |
| Steric Hindrance | Increase the reaction temperature. Heating the reaction to 40-80 °C can provide the necessary energy to overcome the activation barrier caused by steric hindrance.[2][7] Convert to the acyl fluoride. Use a fluorinating agent like BTFFH. Acyl fluorides are highly reactive intermediates suitable for coupling with hindered amines.[8][14] |
| Poor Amine Nucleophilicity | Use a stronger, non-nucleophilic base. Switch from triethylamine (TEA) to N,N-diisopropylethylamine (DIPEA) to avoid competitive N-acylation of the base.[7] Increase reagent equivalents. A slight excess (1.1–1.5 eq) of the amine and coupling reagent can help drive the reaction to completion.[7] |
| Hydrolysis of Activated Intermediate | Ensure anhydrous conditions. Use anhydrous solvents (e.g., dry DMF, DCM) and reagents. Water can hydrolyze the activated ester or acyl fluoride, reverting it to the carboxylic acid.[1] |
Guide 2: Suzuki-Miyaura Cross-Coupling (using a halide derivative)
Problem: Low Yield of Biaryl Product
| Potential Cause | Troubleshooting Solution & Rationale |
| Inefficient Catalyst System | Use a bulky, electron-rich phosphine ligand. For sterically demanding substrates, ligands like RuPhos, SPhos, or t-BuXPhos are often superior to PPh₃. They promote efficient oxidative addition and reductive elimination.[9][15] Screen different palladium sources. While Pd(OAc)₂ is common, pre-catalysts like Pd₂(dba)₃ or specific ligand-palladium G3/G4 precatalysts can offer improved activity.[16] |
| Poor Transmetalation | Choose the appropriate base. Potassium phosphate (K₃PO₄) is often effective for hindered couplings.[9] The base is crucial for activating the boronic acid to facilitate transmetalation.[13] Use a suitable solvent system. A mixture of an organic solvent like toluene or 1,4-dioxane with water is common. Anhydrous conditions can also be explored with specific bases.[17][18] |
| Protodeborylation of Boronic Acid | Use the boronic acid promptly after adding the base. Prolonged exposure to basic conditions, especially at high temperatures, can lead to the degradation of the boronic acid.[19] Use a milder base. If protodeborylation is suspected, consider switching to a weaker base like K₂CO₃ or Cs₂CO₃. |
| Homocoupling of Boronic Acid | Thoroughly degas the reaction mixture. Oxygen can promote the homocoupling of the boronic acid. Purge the solvent and reaction vessel with an inert gas (Argon or Nitrogen) before heating.[9] |
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol describes a general procedure for coupling this compound with a primary or secondary amine using HATU.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, 1N HCl (aq), saturated NaHCO₃ (aq), brine
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) and HATU (1.1 eq).
-
Dissolve the solids in anhydrous DMF (to achieve a concentration of approx. 0.1 M).
-
Add DIPEA (3.0 eq) to the mixture and stir at room temperature for 20 minutes to pre-activate the acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. If the reaction is sluggish, it can be gently heated to 50 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of a Brominated Derivative
This protocol outlines a procedure for coupling a hypothetical derivative, 2-bromo-6-methoxy-4,6-bis(trifluoromethyl)benzoic acid, with an arylboronic acid.
Materials:
-
2-bromo-6-methoxy-4,6-bis(trifluoromethyl)benzoic acid (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Pd(OAc)₂ (0.02 eq)
-
RuPhos (0.04 eq)
-
K₃PO₄ (anhydrous powder) (2.0 eq)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask equipped with a stir bar, add the brominated benzoic acid derivative (1.0 eq), arylboronic acid (1.5 eq), Pd(OAc)₂ (0.02 eq), RuPhos (0.04 eq), and K₃PO₄ (2.0 eq).
-
Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add anhydrous, degassed toluene via syringe to achieve a concentration of approx. 0.1 M.
-
Heat the reaction mixture to 100 °C under the inert atmosphere and stir vigorously for 12-24 hours.[9]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate. Redissolve the residue in ethyl acetate and water.
-
Acidify the aqueous layer to a pH of 2-3 with 1 M HCl to protonate the carboxylic acid.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by flash column chromatography.
Visual Guides
Caption: General workflow for a HATU-mediated amide coupling reaction.
Caption: Troubleshooting logic for low-yield amide coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. rsc.org [rsc.org]
- 15. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
dealing with low reactivity of the carboxylic acid in trifluoromethylated benzoic acids
Welcome to the Technical Support Center for challenges in the synthesis and derivatization of trifluoromethylated benzoic acids. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming the inherent low reactivity of these compounds.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the chemical modification of trifluoromethylated benzoic acids, particularly in amide and ester formation.
Frequently Asked Questions
Q1: Why is my trifluoromethylated benzoic acid showing low reactivity in standard amidation or esterification reactions?
A1: The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group. This property increases the acidity of the carboxylic acid proton but deactivates the carbonyl carbon towards nucleophilic attack. The electron density is pulled away from the carbonyl, making it less electrophilic and thus less reactive with nucleophiles like amines and alcohols. Standard coupling conditions may be insufficient to overcome this electronic deactivation.
Q2: My standard amide coupling reaction using EDC/HOBt with 3-(trifluoromethyl)benzoic acid is resulting in low yields. What can I do?
A2: Low yields with standard carbodiimide reagents like EDC are common for electron-deficient benzoic acids.[1][2] To improve the outcome, consider the following strategies:
-
Increase Reaction Temperature: Heating the reaction can provide the necessary activation energy to overcome the reactivity barrier.[2]
-
Use a Stronger Activating Agent: Switch to more potent coupling reagents such as HATU, HBTU, or PyBOP, which are known to be more effective for challenging couplings.[3][4]
-
Convert to a More Reactive Intermediate: Instead of in-situ activation, first convert the carboxylic acid to a more reactive acyl fluoride or acyl chloride. Acyl fluorides, in particular, have shown high efficiency for coupling hindered and electron-deficient substrates.[2][5]
-
Change the Base: The choice of base is crucial. Non-nucleophilic, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are often preferred to minimize side reactions.[4] In cases of potential racemization, a weaker base like sym-collidine may be beneficial.[4]
Q3: I am attempting a Fischer esterification with a trifluoromethylated benzoic acid and observing very slow conversion. How can I drive the reaction to completion?
A3: Fischer esterification is an equilibrium-driven process. The reduced electrophilicity of the trifluoromethylated benzoic acid slows the reaction.[6] To shift the equilibrium towards the product ester, you can:
-
Use a Large Excess of Alcohol: Using the alcohol as the solvent is a common strategy to drive the equilibrium forward.[7][8]
-
Remove Water: Use a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
-
Use a Stronger Acid Catalyst: While the benzoic acid itself is acidic, a strong acid catalyst like concentrated sulfuric acid is necessary to protonate the carbonyl oxygen and increase its electrophilicity.[7][9]
-
Consider Microwave Heating: Microwave irradiation can significantly accelerate the esterification reaction, often reducing reaction times from hours to minutes.[8]
Q4: Are there alternatives to traditional coupling reagents for forming amides with these challenging acids?
A4: Yes. One highly effective method is the conversion of the carboxylic acid to an acyl fluoride. Reagents like Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) can generate the acyl fluoride in situ, which then reacts efficiently with the amine.[5] This method is particularly useful for sterically hindered or electron-deficient coupling partners.[2][5]
Logical Troubleshooting Flowchart
This diagram provides a decision-making workflow for selecting an appropriate method when facing challenges with trifluoromethylated benzoic acid reactions.
Caption: Troubleshooting flowchart for low reactivity issues.
Data Presentation
Table 1: Comparison of Coupling Methods for a Challenging Amide Synthesis
This table summarizes the effectiveness of different protocols for the coupling of a sterically hindered carboxylic acid with an electron-deficient amine, a scenario analogous to many trifluoromethylated benzoic acid couplings.
| Entry | Carboxylic Acid | Amine | Coupling Method | Time (h) | Yield (%) | Reference |
| 1 | 2-(4-chlorophenyl)-3-methylbutanoic acid | N-cyclopropyl-2-aminothiazole | HATU / DIPEA | 96 | Low | [2] |
| 2 | 2-(4-chlorophenyl)-3-methylbutanoic acid | N-cyclopropyl-2-aminothiazole | EDC / HOBt | 24 | Trace | [2] |
| 3 | 2-(4-chlorophenyl)-3-methylbutanoic acid | N-cyclopropyl-2-aminothiazole | Acyl Fluoride (in situ) | 16 | 76 | [2] |
| 4 | Diphenylacetic acid | 2-amino-5-chloropyridine | EDC / HOBt | 24 | Trace | [2] |
| 5 | Diphenylacetic acid | 2-amino-5-chloropyridine | Acyl Fluoride (in situ) | 16 | 85 | [2] |
Data adapted from a study on sterically hindered and electron-deficient substrates, which presents challenges similar to those of trifluoromethylated benzoic acids.[2]
Experimental Protocols
Protocol 1: General Amide Coupling via In Situ Acyl Fluoride Formation
This protocol is highly effective for coupling electron-deficient carboxylic acids with a wide range of amines, including those that are sterically hindered or electron-deficient.[2][5]
Materials:
-
Trifluoromethylated benzoic acid (1.3 equiv.)
-
Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) (1.5 equiv.)
-
N,N-Diisopropylethylamine (DIPEA) (4.5 equiv.)
-
Amine (1.0 equiv.)
-
Anhydrous Dichloromethane (CH₂Cl₂) or another suitable aprotic solvent.
Procedure:
-
Activation: To a solution of the trifluoromethylated benzoic acid (1.3 equiv.) in anhydrous dichloromethane, add BTFFH (1.5 equiv.) and DIPEA (4.5 equiv.).[5]
-
Stir the resulting mixture at room temperature for 30 minutes to ensure the complete formation of the acyl fluoride intermediate.[5]
-
Coupling: Add the amine (1.0 equiv.) to the reaction mixture.
-
Seal the reaction vessel and heat the mixture to an appropriate temperature (e.g., 80 °C) for 12-24 hours.[5] The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature and dilute with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized EDC/HOBt Mediated Amide Coupling
This protocol is a more robust version of the standard carbodiimide coupling, optimized for challenging substrates.[1]
Materials:
-
Trifluoromethylated benzoic acid (1.0 equiv.)
-
Amine (1.1 equiv.)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equiv.)
-
Hydroxybenzotriazole (HOBt) (1.2 equiv.)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv.)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Initial Mixture: To a dry round-bottom flask under an inert atmosphere, add the trifluoromethylated benzoic acid (1.0 equiv.), the amine (1.1 equiv.), and HOBt (1.2 equiv.). Dissolve the solids in anhydrous DCM.[1]
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: Add DIPEA (2.5 equiv.) to the stirred solution, followed by the slow, portion-wise addition of EDC·HCl (1.2 equiv.).[1]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.[1]
-
Workup and Purification: Follow steps 5-8 as described in Protocol 1.
Workflow and Mechanism Diagrams
General Workflow for Amide Synthesis
This diagram illustrates the typical experimental sequence for activating a carboxylic acid and coupling it with an amine.
Caption: General experimental workflow for amide coupling.
Carbodiimide (EDC) Activation Pathway
This diagram shows the key intermediates in the activation of a carboxylic acid using EDC and HOBt.
Caption: Key intermediates in the EDC/HOBt coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. ijmr.net.in [ijmr.net.in]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 9. chem.libretexts.org [chem.libretexts.org]
preventing decomposition of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of decomposition for this compound?
A1: Based on its structure, the primary potential decomposition pathways for this compound are decarboxylation, hydrolysis of the methoxy group, and nucleophilic attack on the trifluoromethyl groups. The two electron-withdrawing trifluoromethyl groups make the benzoic acid susceptible to decarboxylation, especially at elevated temperatures. The methoxy group can be susceptible to cleavage under strong acidic conditions, and the trifluoromethyl groups may be sensitive to nucleophilic attack, particularly under basic conditions or photolysis.
Q2: How do the substituents on the aromatic ring influence the stability of the molecule?
A2: The two trifluoromethyl (-CF₃) groups are strongly electron-withdrawing, which increases the acidity of the carboxylic acid and can facilitate decarboxylation. The methoxy (-OCH₃) group is electron-donating by resonance but slightly electron-withdrawing by induction. The presence of these groups creates a complex electronic environment that can influence the molecule's stability under different reaction conditions.
Q3: What general storage conditions are recommended for this compound?
A3: To ensure stability, it is recommended to store this compound in a cool, dry, and dark place. It should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air.
Troubleshooting Guides
Issue 1: Low yield or absence of the desired product, with evidence of decarboxylation.
Symptoms:
-
Formation of 1-methoxy-3,5-bis(trifluoromethyl)benzene as a byproduct.
-
Gas evolution (CO₂) during the reaction.
-
Lower than expected yield of the desired product.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| High Reaction Temperature | Lower the reaction temperature. If the reaction requires heat, consider using the minimum temperature necessary for the transformation to proceed at a reasonable rate. |
| Prolonged Reaction Time | Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions. |
| Presence of Catalysts | Certain metal catalysts, particularly copper, can promote decarboxylation. If possible, explore catalyst-free alternatives or use a lower catalyst loading. |
| Photochemical Decomposition | Protect the reaction from light, especially if using photoredox catalysis for other purposes, as related compounds are known to be photolabile. |
Issue 2: Formation of phenolic byproducts, indicating hydrolysis of the methoxy group.
Symptoms:
-
Presence of 2-hydroxy-4,6-bis(trifluoromethyl)benzoic acid in the reaction mixture.
-
Inconsistent reaction outcomes.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Strongly Acidic Conditions | Avoid the use of strong acids (e.g., fuming sulfuric acid). If acidic conditions are required, consider using a milder acid or a buffered system. |
| Lewis Acid Catalysis | Some Lewis acids can facilitate the cleavage of aryl methoxy ethers. Screen different Lewis acids to find one that is effective for the desired reaction without causing decomposition. |
| High Temperatures in the Presence of Water | Ensure the reaction is carried out under anhydrous conditions if elevated temperatures are necessary. Use dry solvents and reagents. |
Issue 3: Evidence of trifluoromethyl group decomposition.
Symptoms:
-
Formation of byproducts containing a carboxylic acid or other functional groups in place of a -CF₃ group.
-
Release of fluoride ions into the reaction mixture.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Strongly Basic Conditions | Avoid the use of strong bases, as they can promote the hydrolysis of the trifluoromethyl groups. If a base is necessary, use a non-nucleophilic, hindered base. |
| Presence of Strong Nucleophiles | Be cautious when using strong nucleophiles, as they can attack the electron-deficient carbon of the trifluoromethyl group. Consider protecting the carboxylic acid group to reduce the overall electron deficiency of the ring. |
| Photolysis | As related trifluoromethylated aromatic compounds can be photolabile, it is advisable to conduct reactions in the dark or in amber-colored glassware to prevent photochemical decomposition. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling with Minimal Decomposition
This protocol is designed to minimize the risk of decarboxylation and hydrolysis during amide bond formation.
Materials:
-
This compound
-
Amine
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen atmosphere
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at 0 °C for 15 minutes.
-
Add the amine (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Decomposition Pathways
Caption: Potential decomposition pathways of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected reaction outcomes.
troubleshooting failed reactions involving 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
A1: this compound is a specialty chemical with the following properties:
| Property | Value |
| CAS Number | 180134-15-0[1][2][3] |
| Molecular Formula | C₁₀H₆F₆O₃[1][2][3] |
| Molecular Weight | 288.14 g/mol [1][3] |
| Appearance | Typically a solid |
| Key Structural Features | Carboxylic acid with a methoxy group and a trifluoromethyl group in the ortho positions, and another trifluoromethyl group in a para position. The trifluoromethyl groups are strongly electron-withdrawing and sterically bulky. |
Q2: What are the primary applications of this compound?
A2: While specific applications for this exact molecule are not widely published, benzoic acid derivatives with trifluoromethyl groups are important in medicinal chemistry and materials science. The trifluoromethyl groups can enhance properties like metabolic stability, lipophilicity, and binding affinity to biological targets.[4] Therefore, this compound is likely used as a building block in the synthesis of novel pharmaceuticals and agrochemicals.
Q3: What are the main safety considerations when handling this compound?
Troubleshooting Failed Reactions
Issue 1: Failed or Low-Yield Amide Coupling Reactions
Q: I am trying to perform an amide coupling with this compound and a primary/secondary amine, but I am observing no product or very low yields. What could be the problem?
A: This is a common issue due to the steric hindrance around the carboxylic acid from the ortho-methoxy and trifluoromethyl groups, as well as the deactivating effect of the two electron-withdrawing trifluoromethyl groups.
Troubleshooting Workflow: Amide Coupling
Caption: Troubleshooting workflow for failed amide coupling reactions.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Steric Hindrance | The methoxy and trifluoromethyl groups ortho to the carboxylic acid create significant steric bulk, impeding the approach of the amine. |
| Insufficiently Reactive Carboxylic Acid | The electron-withdrawing trifluoromethyl groups reduce the nucleophilicity of the carbonyl carbon. |
| Poor choice of coupling agent | Standard coupling agents like DCC or EDC may not be effective for such a hindered and deactivated acid. Use more potent coupling agents such as HATU, HBTU, or COMU. |
| Inappropriate Base | A bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine is recommended to avoid side reactions. |
| Low Reaction Temperature | The reaction may require elevated temperatures (e.g., 50-80 °C) to overcome the high activation energy. |
| Conversion to Acid Chloride | For very challenging couplings, convert the carboxylic acid to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). |
Experimental Protocol: Acid Chloride Formation and Amide Coupling
-
Acid Chloride Formation:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of anhydrous dimethylformamide (DMF).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride, which should be used immediately.
-
-
Amide Coupling:
-
Dissolve the amine (1.1 eq) and a non-nucleophilic base such as triethylamine or DIPEA (2.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add a solution of the crude acid chloride in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and perform a standard aqueous workup. Purify the product by column chromatography.
-
Issue 2: Failed or Low-Yield Esterification Reactions
Q: I am attempting a Fischer esterification with this compound and an alcohol using a strong acid catalyst, but the reaction is not proceeding to completion.
A: Similar to amide coupling, Fischer esterification is often difficult due to the steric hindrance and electronic deactivation of the carboxylic acid. The reverse reaction, acid-catalyzed hydrolysis, can also limit the yield.[7][8]
Troubleshooting Logic: Esterification
References
- 1. appchemical.com [appchemical.com]
- 2. keyorganics.net [keyorganics.net]
- 3. This compound | 180134-15-0 [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,6-双(三氟甲基)苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving the challenging substrate, 2-methoxy-4,6-bis(trifluoromethyl)benzoic acid. Due to the steric hindrance from the ortho-methoxy group and the strong electron-withdrawing nature of the two trifluoromethyl groups, traditional cross-coupling methods are often inefficient. The primary and most promising approach for this substrate is a decarboxylative cross-coupling , where the carboxylic acid is directly used as a coupling partner with the extrusion of CO2.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling?
A1: This substrate presents two main challenges:
-
Steric Hindrance: The methoxy group at the ortho position, combined with the two trifluoromethyl groups, creates significant steric bulk around the carboxylic acid functional group. This can hinder the coordination of the substrate to the metal center of the catalyst.
-
Electronic Effects: The two trifluoromethyl groups are potent electron-withdrawing groups. This electronic deficiency can influence the rate and efficiency of the decarboxylation step, a key process in the catalytic cycle.[1]
Q2: What is the most promising cross-coupling strategy for this substrate?
A2: Decarboxylative cross-coupling is the most effective strategy. This approach avoids the need to pre-functionalize the benzoic acid into an organometallic reagent, which can be a challenging synthetic step. In this reaction, the carboxylic acid itself acts as the coupling partner, releasing carbon dioxide as a benign byproduct.[2]
Q3: Which catalytic systems are recommended for the decarboxylative coupling of this substrate?
A3: Bimetallic palladium/copper (Pd/Cu) systems have shown significant promise for the decarboxylative coupling of electron-deficient benzoic acids.[3] Copper-only systems have also been reported, particularly for C-N and C-S bond formation. The choice of catalyst will depend on the desired transformation (e.g., C-C, C-N, or C-S bond formation).
Q4: What types of cross-coupling reactions can be performed with this compound via a decarboxylative approach?
A4: Several important bond-forming reactions can be achieved, including:
-
Decarboxylative Amination (C-N coupling): To form substituted anilines.[3][4]
-
Decarboxylative Heck-type Reactions (C-C coupling): To form styrenyl and related olefinic compounds.[5]
-
Decarboxylative Biaryl Synthesis (C-C coupling): To form biaryl compounds.[2]
-
Decarboxylative Halogenation and Cyanation: To introduce halide or cyano groups.[6]
Catalyst and Condition Selection Guide
The selection of the catalyst, ligand, base, and solvent is critical for a successful decarboxylative cross-coupling with this compound. The following tables summarize recommended starting conditions based on successful couplings of analogous sterically hindered and electron-deficient benzoic acids.
Table 1: Recommended Catalyst Systems for Decarboxylative C-N Coupling (Amination)
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yields | Notes |
| Pd(OAc)₂ / CuI | 1,10-Phenanthroline | K₂CO₃ | DMAc/Anisole | 130-145 | Moderate to Good | A robust system for electron-deficient benzoic acids.[3] |
| CuSO₄ | None | K₂CO₃ | NMP | 140-160 | Moderate | Suitable for coupling with anilines. |
| CuCl₂ | 1,10-Phenanthroline | K₃PO₄ | Anisole | 120-140 | Moderate to Good | Effective for coupling with amides. |
Table 2: Recommended Catalyst Systems for Decarboxylative C-C Coupling (Heck-type)
| Catalyst System | Ligand/Additive | Base | Solvent | Temperature (°C) | Typical Yields | Notes |
| Pd(OAc)₂ / CuF₂ | Benzoquinone (oxidant) | None | NMP | 130 | Good | A silver-free system for electron-deficient substrates.[5] |
| Pd(TFA)₂ | dppb | NaCl | Dioxane | 150 | Good to High | Uses Piv₂O for in situ activation.[7] |
| Pd(OTFA)₂ | LiCl | Ag₂CO₃ | DMSO/DMF | 80-120 | Moderate to Good | The Myers' protocol, effective for a range of benzoic acids.[8] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Conversion | Catalyst Inactivity: The active catalytic species is not forming efficiently. | • Use a pre-catalyst to ensure efficient generation of the active Pd(0) or Cu(I) species.• Ensure all reagents and solvents are anhydrous and degassed, as water and oxygen can deactivate the catalyst. |
| Inefficient Decarboxylation: The C-COOH bond is not cleaving effectively. | • Increase the reaction temperature in 10-20 °C increments.• Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). For sterically hindered substrates, a stronger base may be required.• For Pd/Cu systems, ensure the copper co-catalyst is of high purity. | |
| Protodecarboxylation (Loss of COOH and replacement with H) | Presence of Protic Species: Water or other protic impurities can protonate the aryl-metal intermediate. | • Use rigorously dried solvents and reagents. Add molecular sieves to the reaction mixture.• Ensure a thoroughly inert atmosphere (N₂ or Ar) to prevent moisture ingress. |
| Slow Cross-Coupling Step: If the coupling with the electrophile is slow, the aryl-metal intermediate has a higher chance of being protonated. | • Increase the concentration of the coupling partner (e.g., amine, olefin).• Screen different ligands to accelerate the reductive elimination step. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can be effective. | |
| Formation of Homocoupled Byproducts | Oxidative Homocoupling: Oxygen in the reaction mixture can promote the homocoupling of the aryl-metal intermediate. | • Rigorously degas all solvents and reagents. Maintain a positive pressure of inert gas throughout the reaction. |
| Poor Reproducibility | Variable Reagent Quality: Purity of the catalyst, ligands, base, and solvents can significantly impact the reaction outcome. | • Use high-purity reagents from a reliable source.• Purify solvents and other liquid reagents before use. |
Experimental Protocols (Adapted for the Target Substrate)
Disclaimer: The following protocols are adapted from literature procedures for substrates with similar electronic and steric properties. Optimization of catalyst loading, ligand, base, solvent, and temperature may be necessary for this compound.
Protocol 1: Decarboxylative C-N Coupling (Amination)
This protocol is adapted from a procedure for the amination of electron-deficient benzoic acids using a Pd/Cu catalytic system.[3]
Materials:
-
This compound
-
Amine coupling partner
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃), anhydrous
-
Anhydrous N,N-Dimethylacetamide (DMAc)
-
Anhydrous Anisole
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), Pd(OAc)₂ (2-5 mol%), CuI (10-20 mol%), 1,10-Phenanthroline (12-24 mol%), and K₂CO₃ (2.0 equiv.).
-
Seal the tube, and evacuate and backfill with an inert gas (repeat this cycle three times).
-
Under a positive pressure of inert gas, add the amine coupling partner (1.2-1.5 equiv.).
-
Add anhydrous DMAc and anisole (e.g., in a 1:1 ratio) via syringe. The final concentration of the benzoic acid should be around 0.1-0.2 M.
-
Seal the tube tightly and place it in a preheated oil bath at 130-145 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Decarboxylative Heck-type C-C Coupling
This protocol is adapted from a silver-free procedure for the decarboxylative Heck vinylation of electron-deficient benzoic acids.[5]
Materials:
-
This compound
-
Olefin coupling partner (e.g., styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(II) fluoride (CuF₂)
-
Benzoquinone
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), Pd(OAc)₂ (2 mol%), CuF₂ (2.0 equiv.), and benzoquinone (0.5 equiv.).
-
Seal the tube, and evacuate and backfill with an inert gas (repeat this cycle three times).
-
Under a positive pressure of inert gas, add the olefin coupling partner (1.5-2.0 equiv.).
-
Add anhydrous NMP via syringe. The final concentration of the benzoic acid should be around 0.2-0.5 M.
-
Seal the tube tightly and place it in a preheated oil bath at 130 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Decarboxylative Cross-Coupling Workflow
Caption: General experimental workflow for decarboxylative cross-coupling.
Troubleshooting Logic Diagram
Caption: Troubleshooting guide for common issues in decarboxylative coupling.
References
- 1. (PDF) Mild aromatic palladium-catalyzed protodecarboxylation: kinetic assessment of the decarboxylative palladation and the protodepalladation steps. (2013) | Joshua S. Dickstein | 60 Citations [scispace.com]
- 2. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF2 [beilstein-journals.org]
- 6. Decarboxylative Halogenation and Cyanation of Electron-Deficient Aryl Carboxylic Acids via Cu Mediator as Well as Electron-Rich Ones through Pd Catalyst under Aerobic Conditions [organic-chemistry.org]
- 7. Redox-neutral decarboxylative coupling of fluoroalkyl carboxylic acids via dual metal photoelectrocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Managing Exotherms in Large-Scale Reactions of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing potential exothermic events during the large-scale synthesis involving 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid. The information is presented in a question-and-answer format to address specific issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with large-scale reactions of substituted benzoic acids like this compound?
A1: The primary thermal hazard is an uncontrolled exothermic reaction, which can lead to a rapid increase in temperature and pressure within the reactor, potentially causing a runaway reaction.[1][2] This can result in equipment failure, release of hazardous materials, and compromised product quality. Reactions involving functional groups like trifluoromethyl and methoxy groups on an aromatic ring can have significant reaction enthalpies.
Q2: What initial steps should be taken to assess the thermal risk of my reaction?
A2: Before scaling up, it is crucial to perform a thorough thermal hazard assessment. This typically involves:
-
Literature Review: Search for any reported thermal data or incidents related to similar compounds or reaction types.
-
Calorimetry Studies: Conduct experiments using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) to determine the heat of reaction, onset temperature of decomposition, and maximum temperature of synthesis reaction (MTSR).[3][4]
-
Safety Data Sheet (SDS) Review: Although an SDS may not provide specific reaction exotherm data, it will contain crucial information on thermal decomposition products and general chemical stability.[5][6][7][8]
Q3: What are the key engineering controls for managing exotherms in large-scale reactors?
A3: Key engineering controls include:
-
Adequate Cooling Capacity: Ensure the reactor's cooling system can handle the maximum heat output of the reaction.[1]
-
Proper Agitation: Good mixing is essential for uniform temperature distribution and efficient heat transfer to the cooling jacket.
-
Controlled Reagent Addition: Use a calibrated dosing pump for the slow, controlled addition of the limiting reagent. This prevents the accumulation of unreacted reagents that could lead to a sudden exotherm.[1][2]
-
Emergency Quenching/Dumping: Have a pre-defined and tested emergency plan, which may include a system for rapidly adding a quenching agent or dumping the reaction mass into a cooled, larger vessel.
Q4: How can chemical process parameters be optimized to control an exotherm?
A4: Process optimization is a critical strategy. Consider the following:
-
Solvent Selection: Choose a solvent with a high boiling point and good heat capacity to help absorb reaction heat.[9]
-
Reactant Concentration: Lowering the concentration of reactants (using more solvent) can slow down the reaction rate and reduce the rate of heat generation.[9]
-
Temperature Control: Running the reaction at the lowest feasible temperature will slow the reaction rate and provide a larger safety margin.[9]
-
Flow Chemistry: For highly exothermic reactions, transitioning from a batch process to a continuous flow process can significantly improve heat transfer and safety due to the high surface-area-to-volume ratio of flow reactors.[2][9]
Troubleshooting Guide
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| EXO-001 | Rapid, uncontrolled temperature increase during reagent addition. | 1. Reagent addition rate is too high.2. Inadequate cooling.3. Accumulation of unreacted starting material.[1] | 1. Immediately stop reagent addition.2. Apply maximum cooling to the reactor.3. If the temperature continues to rise, initiate the emergency quench/dump plan.4. Review and revise the reagent addition profile and cooling capacity before the next run. |
| EXO-002 | Delayed exotherm followed by a sudden, sharp temperature spike. | 1. Poor initiation of the reaction leading to reagent accumulation.2. Insufficient mixing causing localized "hot spots." | 1. Ensure proper mixing is maintained throughout the reaction.2. For future batches, consider adding a small amount of the reaction mixture from a previous successful batch to act as a "seed" for initiation.3. Re-evaluate the initial reaction temperature to ensure it is sufficient for a smooth initiation. |
| EXO-003 | Higher than expected batch temperature throughout the process. | 1. Incorrect heat transfer calculations for the scale-up.2. Fouling on the reactor jacket, reducing cooling efficiency.3. Change in raw material quality affecting reaction kinetics. | 1. Verify the heat transfer coefficient of the reactor; perform maintenance if necessary.2. Re-run calorimetry on the current batch of raw materials to check for any changes in reactivity.3. Consider reducing the batch size or reactant concentration until the issue is resolved. |
Quantitative Data
Table 1: Thermal Properties of Benzoic Acid (Reference)
| Property | Value | Source |
| Enthalpy of Combustion (ΔHcomb) | -26.38 kJ/g | [4] |
| Melting Point | 122 °C | [3] |
| Enthalpy of Fusion (ΔfusH) | 21.9 - 24.9 kJ/mol | [3] |
Table 2: General Control Strategies for Exothermic Reactions
| Strategy | Method | Key Parameters |
| Thermal Control | Reactor jacket cooling, external cooling loops, reflux cooling | Coolant temperature, flow rate, heat transfer coefficient[9] |
| Reagent Addition | Slow, controlled addition of the limiting reagent | Addition rate, duration |
| Dilution | Use of an inert solvent to increase thermal mass | Solvent heat capacity, boiling point, volume[9] |
| Process Type | Batch, Semi-batch, Continuous Flow | Residence time, surface-area-to-volume ratio[2][9] |
Experimental Protocols
Protocol 1: Reaction Calorimetry for Exotherm Assessment
Objective: To determine the heat of reaction, adiabatic temperature rise, and other safety parameters for the synthesis involving this compound.
Apparatus:
-
Reaction Calorimeter (e.g., Mettler-Toledo RC1e or similar)
-
Glass reactor with stirrer, condenser, and temperature probes (for both reaction mass and jacket)
-
Reagent dosing pump
Methodology:
-
Calibration: Perform a standard electrical calibration of the calorimeter to determine the heat transfer coefficient (UA) and the heat capacity of the system.
-
Reaction Setup:
-
Charge the reactor with this compound and the chosen solvent.
-
Establish thermal equilibrium at the desired starting temperature.
-
-
Reagent Addition:
-
Begin stirring at a rate that ensures good mixing.
-
Start the controlled addition of the second reagent via the dosing pump at a pre-determined rate.
-
Continuously record the temperature of the reaction mass and the jacket, as well as the heat flow from the reaction.
-
-
Isothermal Phase: Maintain a constant reaction temperature by adjusting the jacket temperature. The heat flow data during this phase is used to calculate the heat of reaction.
-
Post-Addition Hold: After the addition is complete, hold the reaction at temperature to ensure completion and record any residual heat flow.
-
Data Analysis:
-
Integrate the heat flow curve over time to determine the total heat of reaction (Qrxn).
-
Calculate the adiabatic temperature rise (ΔTad) using the formula: ΔTad = Qrxn / (m * Cp), where 'm' is the mass of the reaction mixture and 'Cp' is its specific heat capacity.
-
Determine the Maximum Temperature of the Synthesis Reaction (MTSR) to assess the potential for reaching the decomposition temperature.
-
Visualizations
Caption: Experimental workflow for managing reaction exotherms.
References
- 1. benchchem.com [benchchem.com]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. synquestlabs.com [synquestlabs.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
Validation & Comparative
comparing reactivity of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid with other benzoic acids
A Comparative Guide to the Reactivity of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic Acid
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of this compound against other structurally related benzoic acids. The analysis focuses on two key aspects of reactivity: acidity, quantified by pKa values, and susceptibility to nucleophilic acyl substitution, as observed in esterification and amide bond formation. The unique substitution pattern of the target molecule—featuring a methoxy group and two bulky, electron-withdrawing trifluoromethyl groups ortho and para to the methoxy group—results in a distinct reactivity profile governed by a combination of electronic and steric effects.
Section 1: Comparison of Acidity (pKa)
The acidity of a benzoic acid is a fundamental measure of its reactivity, particularly its propensity to exist in a deprotonated (carboxylate) state. Acidity is influenced by three primary factors:
-
Inductive Effects: Electron-withdrawing groups (EWGs) like trifluoromethyl (-CF₃) pull electron density away from the carboxylic acid group, stabilizing the resulting carboxylate anion and increasing acidity (lowering pKa). Electron-donating groups (EDGs) have the opposite effect.
-
Resonance Effects: Substituents can donate or withdraw electron density through the π-system of the benzene ring. For example, a para-methoxy group (-OCH₃) is electron-donating by resonance, which destabilizes the carboxylate anion and decreases acidity.
-
Ortho Effect: Substituents at the ortho position (adjacent to the carboxylic acid) can cause steric hindrance, forcing the -COOH group out of the plane of the benzene ring. This "Steric Inhibition of Resonance" (SIR) disrupts conjugation between the carboxyl group and the ring, which increases the acidity of the benzoic acid, regardless of the electronic nature of the substituent.
Caption: Factors influencing benzoic acid reactivity.
Data Presentation: pKa Values
The table below summarizes the experimental and predicted pKa values for this compound and its comparators. A lower pKa value indicates a stronger acid.
| Compound | Substituents | pKa Value | Key Effects Influencing Acidity |
| Benzoic Acid | (Unsubstituted) | ~4.20 | Baseline reference. |
| 4-Methoxybenzoic Acid | 4-OCH₃ | 4.47[1][2] | The methoxy group is electron-donating via resonance (+R), which destabilizes the carboxylate anion, making it a weaker acid than benzoic acid. |
| 2-Methoxybenzoic Acid | 2-OCH₃ | 4.09[3] | The ortho effect forces the -COOH group out of plane, increasing acidity. This counteracts the +R effect, resulting in acidity similar to benzoic acid. |
| 4-(Trifluoromethyl)benzoic Acid | 4-CF₃ | 3.69 (Predicted)[4] | The -CF₃ group is strongly electron-withdrawing by induction (-I), which stabilizes the carboxylate anion and significantly increases acidity. |
| 2-(Trifluoromethyl)benzoic Acid | 2-CF₃ | 3.20 (Predicted)[5] | Combines the strong -I effect of the -CF₃ group with the ortho effect, leading to a substantial increase in acidity compared to the 4-substituted isomer. |
| 2,6-Bis(trifluoromethyl)benzoic Acid | 2,6-(CF₃)₂ | 2.27 (Predicted)[6] | Two ortho -CF₃ groups provide a powerful combination of inductive withdrawal and a very strong ortho effect, making this a very strong acid. |
| This compound | 2-OCH₃, 4,6-(CF₃)₂ | < 2.5 (Estimated) | Extreme acidity is expected due to the cumulative effect of two strong -I groups (-CF₃) and a pronounced ortho effect from both the 2-OCH₃ and 6-CF₃ groups. |
Note: "Predicted" values are computationally derived and sourced from chemical databases; they serve as reliable estimates. The pKa for the title compound is estimated based on the additive effects observed in the comparators.
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol describes a standard method for the experimental determination of pKa values.[7][8]
-
Preparation:
-
Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).
-
Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Accurately weigh approximately 0.1 mmol of the benzoic acid sample and dissolve it in a suitable solvent (e.g., 50 mL of deionized water or a water/methanol mixture if solubility is low).
-
-
Titration:
-
Place the dissolved acid solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
Begin stirring the solution at a moderate, constant speed.
-
Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) using a burette.
-
After each increment, allow the pH reading to stabilize and record the pH value and the total volume of titrant added.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This corresponds to the volume of NaOH required to completely neutralize the acid.
-
The half-equivalence point is exactly half the volume of the equivalence point.
-
According to the Henderson-Hasselbalch equation, the pH at the half-equivalence point is equal to the pKa of the acid.[8]
-
Section 2: Reactivity in Nucleophilic Acyl Substitution
Reactions such as esterification and amide bond formation are fundamental transformations for carboxylic acids. Their rates are highly dependent on the electrophilicity of the carboxyl carbon and steric access for the incoming nucleophile (an alcohol or amine).
-
Electronic Effects: Electron-withdrawing groups increase the partial positive charge on the carboxyl carbon, making it more electrophilic and accelerating the rate of nucleophilic attack.
-
Steric Hindrance: Bulky groups at the ortho positions physically obstruct the approach of a nucleophile to the carboxyl carbon. This is a dominant factor for di-ortho-substituted benzoic acids and can dramatically decrease reaction rates, often requiring more forcing conditions or specialized reagents.
This compound is exceptionally sterically hindered due to substituents at both ortho positions (2-OCH₃ and 6-CF₃). This severe hindrance is the primary determinant of its reactivity in substitution reactions, overriding the electronic activation provided by the trifluoromethyl groups.
Data Presentation: Qualitative Reactivity Comparison
The following table provides a qualitative comparison of the expected reactivity of the selected benzoic acids in standard esterification (e.g., Fischer esterification) and amide coupling reactions.
| Compound | Steric Hindrance | Electronic Effect | Expected Reactivity in Nucleophilic Acyl Substitution |
| Benzoic Acid | Low | Neutral | Moderate reactivity; serves as a baseline. Standard conditions are effective. |
| 4-Methoxybenzoic Acid | Low | Deactivating (-I, +R) | Lower reactivity than benzoic acid due to the electron-donating resonance effect. |
| 2-Methoxybenzoic Acid | Moderate | Deactivating (-I, +R) | Significantly lower reactivity due to steric hindrance from the ortho-methoxy group. |
| 4-(Trifluoromethyl)benzoic Acid | Low | Activating (-I) | Higher reactivity than benzoic acid due to the strong electron-withdrawing nature of the -CF₃ group. |
| 2-(Trifluoromethyl)benzoic Acid | High | Activating (-I) | Low reactivity. The steric hindrance of the ortho -CF₃ group outweighs its electronic activation, making reactions difficult. |
| 2,6-Bis(trifluoromethyl)benzoic Acid | Very High | Activating (-I) | Very low reactivity. Extremely difficult to functionalize using standard methods due to severe steric shielding by two ortho groups. |
| This compound | Very High | Activating (-I) | Extremely low reactivity. Requires specialized, highly reactive coupling agents (e.g., HATU) and potentially elevated temperatures for amide coupling. Fischer esterification is likely to be very low-yielding. |
Experimental Protocols for Nucleophilic Acyl Substitution
Given the high steric hindrance of this compound, standard protocols must be adapted. A classic Fischer esterification is provided for context, alongside a more robust amide coupling protocol suitable for challenging substrates.
Protocol 1: Fischer Esterification (General Procedure)
This method is generally ineffective for highly hindered acids but serves as a baseline.[9][10][11]
-
Setup: Dissolve the benzoic acid (1.0 equiv) in a large excess of the desired alcohol (e.g., 20-50 equiv), which also serves as the solvent.
-
Catalysis: Carefully add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 0.05 equiv) to the solution.
-
Reaction: Heat the mixture to reflux for several hours (4-24 h), monitoring the reaction by TLC or LC-MS.
-
Work-up: After cooling, neutralize the acid catalyst with a mild base (e.g., saturated NaHCO₃ solution). Extract the ester product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by flash column chromatography.
Protocol 2: Amide Coupling with HATU (For Hindered Substrates)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent for sterically demanding and electron-deficient substrates.[12][13][14]
Caption: Experimental workflow for HATU-mediated amide coupling.
-
Reagent Preparation: In a dry flask under an inert atmosphere (N₂), dissolve the hindered benzoic acid (1.0 equiv) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).
-
Addition: Add the amine (1.0–1.2 equiv) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0–3.0 equiv).
-
Activation: Add HATU (1.1–1.5 equiv) portion-wise to the stirred solution. The reaction may be cooled in an ice bath during this addition if exothermic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1–24 hours. Monitor progress by TLC or LC-MS until the starting acid is consumed.
-
Aqueous Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine to remove DMF and byproducts.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude amide by flash column chromatography.
References
- 1. p-Anisic Acid (4-Methoxybenzoic Acid) Frequently Asked Questions (FAQ) - LISKON [liskonchem.com]
- 2. echemi.com [echemi.com]
- 3. o-Anisic acid - Wikipedia [en.wikipedia.org]
- 4. 4-(Trifluoromethyl)benzoic acid CAS#: 455-24-3 [m.chemicalbook.com]
- 5. 2-(Trifluoromethyl)benzoic acid CAS#: 433-97-6 [m.chemicalbook.com]
- 6. 2,6-BIS(TRIFLUOROMETHYL)BENZOIC ACID CAS#: 24821-22-5 [m.chemicalbook.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. web.williams.edu [web.williams.edu]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. studylib.net [studylib.net]
- 11. personal.tcu.edu [personal.tcu.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
A Comparative Guide to 2-Methoxy-4,6-bis(trifluoromethyl)benzoic Acid and 3,5-bis(trifluoromethyl)benzoic Acid in Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of complex molecules. This guide provides a detailed comparison of two highly functionalized benzoic acid derivatives: 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid and 3,5-bis(trifluoromethyl)benzoic acid, highlighting their properties and applications in synthetic chemistry.
The presence of trifluoromethyl groups in both molecules significantly influences their chemical properties, making them valuable reagents in the development of pharmaceuticals and other specialty chemicals. These electron-withdrawing groups enhance the acidity of the carboxylic acid and can impart desirable properties such as increased metabolic stability and lipophilicity in the final products.
Physicochemical Properties
A summary of the key physicochemical properties of the two benzoic acid derivatives is presented below. These properties are crucial in determining the reaction conditions and the ultimate utility of each compound in a synthetic workflow.
| Property | This compound | 3,5-bis(trifluoromethyl)benzoic acid |
| CAS Number | 180134-15-0 | 725-89-3 |
| Molecular Formula | C10H6F6O3 | C9H4F6O2 |
| Molecular Weight | 288.15 g/mol | 258.12 g/mol [1] |
| Appearance | White powder | White to light yellow crystalline powder[2][3] |
| Melting Point | Not available | 142-143 °C[1][3][4] |
| pKa (Predicted) | Not available | 3.34 ± 0.10[1][2] |
| Solubility | Not available | Slightly soluble in water; soluble in DMSO and Methanol[1][2] |
Synthesis and Reactivity
3,5-bis(trifluoromethyl)benzoic acid is a well-characterized compound with established synthetic protocols. A common and efficient method for its preparation involves the Grignard reaction of 3,5-bis(trifluoromethyl)bromobenzene with carbon dioxide.
Experimental Protocol: Synthesis of 3,5-bis(trifluoromethyl)benzoic acid via Grignard Reaction
Materials:
-
3,5-bis(trifluoromethyl)bromobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Carbon dioxide (solid, dry ice, or gas)
-
Hydrochloric acid (HCl)
-
Iodine (for initiation, if necessary)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed in anhydrous THF under a nitrogen atmosphere.
-
A small amount of iodine may be added to initiate the reaction.
-
A solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous THF is added dropwise to the magnesium suspension. The reaction mixture is gently heated to initiate the formation of the Grignard reagent.
-
After the addition is complete, the mixture is refluxed until the magnesium is consumed.
-
The reaction mixture is then cooled in an ice bath, and solid carbon dioxide (dry ice) is slowly added in small portions. Alternatively, carbon dioxide gas can be bubbled through the solution.
-
After the addition of carbon dioxide, the reaction is stirred and allowed to warm to room temperature.
-
The reaction is quenched by the slow addition of aqueous HCl.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield 3,5-bis(trifluoromethyl)benzoic acid.[5]
This compound , being a more complex substituted molecule, its synthesis is less commonly documented in readily available literature. However, a plausible synthetic route can be inferred from standard organic chemistry principles, likely involving the ortho-lithiation of a suitably substituted methoxy-bis(trifluoromethyl)benzene precursor followed by carboxylation, or through a multi-step sequence involving aromatic substitution and functional group interconversion.
The reactivity of the carboxylic acid group in both compounds is significantly influenced by the strong electron-withdrawing trifluoromethyl groups. This enhanced acidity makes them excellent substrates for reactions such as amide bond formation, a crucial step in the synthesis of many pharmaceutical compounds. The methoxy group in this compound, being an electron-donating group, may slightly reduce the acidity of the carboxylic acid compared to 3,5-bis(trifluoromethyl)benzoic acid. However, its ortho position can also lead to steric hindrance, potentially affecting the reaction rates of the carboxylic acid.
Applications in Synthesis
3,5-bis(trifluoromethyl)benzoic acid is a key intermediate in the synthesis of pharmacologically active compounds, most notably as a precursor for Substance P (neurokinin-1) receptor antagonists.[2][3] These antagonists have therapeutic potential in treating a range of conditions, including emesis, inflammatory diseases, and psychiatric disorders.
The following diagram illustrates a generalized experimental workflow for the synthesis of a Substance P receptor antagonist utilizing 3,5-bis(trifluoromethyl)benzoic acid.
The applications of This compound are less specifically documented but it is offered by chemical suppliers for research and development purposes, suggesting its use as a building block in the synthesis of novel compounds in the pharmaceutical and agrochemical industries. The presence of the methoxy group provides an additional site for functionalization and can influence the pharmacokinetic properties of the final molecule.
Logical Relationship in Reactivity
The electronic effects of the substituents play a crucial role in the reactivity of these benzoic acids. The following diagram illustrates the logical relationship between the substituents and the resulting acidity of the benzoic acid derivatives.
References
- 1. 3,5-Bis(trifluoromethyl)benzoic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. 3,5-Bis(trifluoromethyl)benzoic acid CAS#: 725-89-3 [m.chemicalbook.com]
- 3. 3,5-Bis(trifluoromethyl)benzoic acid | 725-89-3 [chemicalbook.com]
- 4. 3,5-Bis(trifluoromethyl)benzoic acid CAS#: 725-89-3 [amp.chemicalbook.com]
- 5. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
Comparative Biological Activities of Compounds Structurally Related to 2-Methoxy-4,6-bis(trifluoromethyl)benzoic Acid: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the therapeutic potential of core chemical structures is paramount. While direct biological activity data for derivatives of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid is not extensively available in current literature, a comparative analysis of structurally similar compounds offers significant insights. This guide provides an objective comparison of the anticancer, enzyme inhibitory, and antimicrobial activities of compounds sharing key structural motifs with the target acid, supported by experimental data from various studies.
The presence of methoxy and trifluoromethyl groups on a benzoic acid scaffold suggests a high potential for biological activity, as these functional groups are known to influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide explores the bioactivities of several classes of related compounds, including 2-amino-N-methoxybenzamides, trifluoromethyl-substituted quinoxalines, and other benzoic acid derivatives.
Anticancer Activity
A significant body of research highlights the potent anticancer effects of compounds structurally related to this compound. These derivatives have demonstrated notable efficacy against a range of human cancer cell lines, often through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
Comparative In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity of various related compounds, presenting their half-maximal inhibitory concentrations (IC50) or mean growth inhibitory concentrations (GI50) against several cancer cell lines.
| Compound Class | Specific Compound/Derivative | Cancer Cell Line(s) | IC50 / GI50 (µM) | Reference(s) |
| 2-Amino-N-methoxybenzamide Derivatives | Compound 4c | A549, PC-3, HepG2 | 0.56, 2.46, 2.21 | [1] |
| Compound 9u | A549, MCF-7, PC-3 | 0.35, 3.24, 5.12 | [1] | |
| Compounds 5d and 5h | Not specified | 0.095 and 0.071 (as nM) | [1] | |
| 2-Alkylcarbonyl & 2-Benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide Derivatives | Compounds 4c, 6e, 4g, 6g, 5c | 60-cell line panel | Mean GI50: 1.02, 0.42, 0.52, 0.15, 0.49 | [2][3] |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | Compound 3b | A375, C32, DU145, MCF-7/WT | Active in NCI-60 screen (low mean growth percent) | [4] |
| N-Benzimidazole-Derived Carboxamides | Compound 10 | HCT 116, MCF-7, HEK 293 | 2.2–4.4 | [5] |
| Compound 11 | HCT 116, MCF-7, HEK 293 | 1.2–5.3 | [5] |
Targeted Signaling Pathway: EGFR Inhibition
Several of the evaluated 2-amino-N-methoxybenzamide derivatives have been identified as potent inhibitors of the EGFR signaling pathway.[1] This pathway is crucial for cell growth and proliferation, and its aberrant activation is a hallmark of many cancers. The diagram below illustrates the simplified EGFR signaling cascade and the point of inhibition by these compounds.
Enzyme Inhibitory Activity
Derivatives of benzoic acid containing fluoro and trifluoromethyl groups have also been investigated as inhibitors of various enzymes implicated in disease. The electronic properties of these substituents can significantly influence the binding affinity of the compounds to the active sites of enzymes.
Comparative Enzyme Inhibition Data
The following table presents the half-maximal inhibitory concentration (IC50) values of fluorinated benzenesulfonic ester derivatives against several enzymes.
| Compound Class | Specific Derivative | Target Enzyme | IC50 (µM) | Reference(s) |
| Fluorinated Benzenesulfonic Esters | Compound 2d | α-Glucosidase | 6.4 ± 0.012 | [6] |
| Compound 2e | α-Glucosidase | 3.1 ± 0.043 | [6] | |
| Compound 2f | α-Glucosidase | 5.3 ± 0.159 | [6] | |
| N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | Compound 2f | Acetylcholinesterase | Not specified (active) | [7] |
| Compound 4 | Butyrylcholinesterase | Not specified (active) | [7] |
Antimicrobial Activity
Amide derivatives of benzoic acid and related structures have been synthesized and evaluated for their antimicrobial properties against a range of pathogenic bacteria.
Comparative Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism. The table below compares the MIC values of various amide derivatives.
| Compound Class | Specific Compound/Derivative | Bacterial Strain(s) | MIC (mM or µg/mL) | Reference(s) |
| Sorbic and Benzoic Acid Amide Derivatives | Compound a7 (Sorbic acid amide) | Bacillus subtilis | 0.17 mM | [8] |
| Staphylococcus aureus | 0.50 mM | [8] | ||
| Salinomycin Amide Derivatives | Phenyl amide (3b) | Gram-positive bacteria, MRSA, MSSA | 2 µg/mL | [5] |
| Squaric Amide Derivatives | Compound SA2 | MRSA | 4–8 µg/mL | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are outlines of the key experimental protocols used to generate the data in this guide.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for 3-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to untreated control cells, and the IC50 value is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Serial Dilution: The test compound is serially diluted in the broth in a 96-well microplate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Kinase Inhibition Assay
Enzymatic assays are performed to determine the inhibitory activity of compounds against specific kinases like EGFR.
-
Incubation: The kinase, a substrate, and the test compound at various concentrations are incubated together in an assay buffer.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP.
-
Detection: After a set incubation period, the reaction is stopped, and the amount of product formed (e.g., phosphorylated substrate) is quantified. This can be done using various methods, such as fluorescence, luminescence, or radioactivity.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to a control without the inhibitor, and the IC50 value is determined.
The following diagram illustrates a general workflow for the biological evaluation of novel chemical compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. irbis-nbuv.gov.ua [irbis-nbuv.gov.ua]
- 9. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides [mdpi.com]
A Comparative Guide to the Synthesis of Bioactive N-Aryl Amides: A Cost-Benefit Analysis of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of trifluoromethyl groups into bioactive molecules is a well-established method for enhancing pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] This guide provides a comprehensive cost-benefit analysis of utilizing 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid for the synthesis of N-aryl amides, a common scaffold in drug discovery.[4][5][6][7] We present a direct comparison with an alternative synthetic strategy: the formation of a 1,3,4-oxadiazole as a bioisostere of the amide bond. This guide includes detailed, albeit hypothetical, experimental protocols, cost comparisons, and visual workflows to aid researchers in making informed decisions for their synthetic campaigns.
The Hypothetical Target: A Novel Kinase Inhibitor
For the purpose of this comparison, we will focus on the synthesis of a hypothetical kinase inhibitor, "Kinhibitor-CF3" , an N-aryl amide with potential applications in oncology.[8][9][10][11] The rationale for choosing a kinase inhibitor stems from the frequent use of trifluoromethylated moieties in this class of drugs to improve their potency and pharmacokinetic profiles.[12]
Synthetic Strategies: Amide Coupling vs. Oxadiazole Formation
Two primary synthetic routes to our target scaffold will be evaluated:
-
Direct Amide Coupling: Utilizing this compound and a substituted aniline via a standard amide coupling reaction.
-
Oxadiazole Synthesis: Formation of a 1,3,4-oxadiazole ring from a suitable carboxylic acid and hydrazine, which acts as an amide bond bioisostere.[8][13][14][15][16]
Performance Comparison: A Quantitative Overview
The following table summarizes the hypothetical performance data for the two synthetic routes to "Kinhibitor-CF3". These values are based on typical yields and reaction times for similar transformations reported in the literature and are intended for illustrative purposes.
| Parameter | Direct Amide Coupling with this compound | Oxadiazole Synthesis (Amide Bioisostere) |
| Overall Yield | ~85% | ~70% (two steps) |
| Reaction Time | 12-24 hours | 8-12 hours |
| Purification | Column Chromatography | Column Chromatography |
| Reagent Cost | Higher | Lower |
| Process Steps | 1 | 2 |
Cost-Benefit Analysis
A critical aspect of any synthetic route evaluation is the cost of starting materials and reagents. The following table provides an estimated cost comparison for the synthesis of 100g of the target scaffold. Prices are based on currently available data for research-grade chemicals and are subject to change. Bulk pricing may significantly alter this analysis.
| Reagent | Direct Amide Coupling | Oxadiazole Synthesis |
| This compound | ~$1500/g (estimated for larger quantities) | - |
| Substituted Aniline | ~$50/g | ~$50/g |
| Coupling Reagent (e.g., HATU) | ~$100/10g | - |
| Base (e.g., DIEA) | ~$20/100mL | - |
| Carboxylic Acid Precursor for Oxadiazole | - | ~$30/g |
| Hydrazine Hydrate | - | ~$30/100mL[17][18][19][20][21] |
| Phosphorus Oxychloride | - | ~$40/100g[2][13][14][22][23] |
| Solvents & Purification Media | ~$100 | ~$150 |
| Estimated Total Cost for 100g | High | Moderate |
Analysis:
While the direct amide coupling using this compound offers a more streamlined, single-step process with a potentially higher overall yield, the cost of the starting benzoic acid derivative is significantly higher. The oxadiazole synthesis, although involving two steps, utilizes more readily available and less expensive starting materials, making it a more cost-effective option for larger-scale synthesis, provided the slightly lower yield is acceptable.
Experimental Protocols
The following are detailed, representative protocols for the two synthetic routes.
Protocol 1: Direct Amide Coupling
Reaction: Synthesis of "Kinhibitor-CF3"
-
To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) is added the substituted aniline (1.1 eq), followed by N,N-Diisopropylethylamine (DIEA) (3.0 eq).
-
The mixture is cooled to 0 °C, and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq) is added portion-wise.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours.
-
Upon completion, the reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the desired N-aryl amide.
Protocol 2: Oxadiazole Synthesis
Step 1: Synthesis of the Hydrazide
-
The carboxylic acid precursor (1.0 eq) is dissolved in ethanol, and hydrazine hydrate (5.0 eq) is added.
-
The mixture is refluxed for 4-6 hours.
-
The solvent is removed under reduced pressure, and the resulting solid is washed with water and dried to yield the hydrazide.
Step 2: Cyclization to the 1,3,4-Oxadiazole
-
The hydrazide (1.0 eq) and a suitable benzoic acid (1.1 eq) are suspended in phosphorus oxychloride (POCl3).[16][24][25][26][27]
-
The mixture is refluxed for 4-6 hours.
-
The excess POCl3 is removed by distillation under reduced pressure.
-
The residue is carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and dried.
-
The crude product is purified by flash column chromatography.
Visualizing the Workflow and Biological Context
The following diagrams, generated using the DOT language, illustrate the experimental workflow and a hypothetical biological pathway for our target molecule.
Diagram 1: Comparative Synthetic Workflows. A side-by-side comparison of the direct amide coupling and the two-step oxadiazole synthesis.
Diagram 2: Hypothetical Kinase Inhibition Pathway. Illustrates the potential mechanism of action of "Kinhibitor-CF3" by targeting the Raf kinase in a cancer-related signaling cascade.
Conclusion
The choice between direct amide coupling with this compound and the synthesis of an oxadiazole bioisostere is a nuanced decision that depends on the specific priorities of the research program. For early-stage discovery and the synthesis of small quantities for initial biological evaluation, the speed and efficiency of the direct coupling method may outweigh the higher reagent cost. However, for later-stage development and scale-up, the more economical oxadiazole route becomes increasingly attractive. This guide provides a framework for researchers to conduct their own cost-benefit analysis based on their specific project needs and available resources.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. labdepotinc.com [labdepotinc.com]
- 3. Amide Synthesis [fishersci.dk]
- 4. Nα-Aroyl-N-Aryl-Phenylalanine Amides: A Promising Class of Antimycobacterial Agents Targeting the RNA Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pulsus.com [pulsus.com]
- 7. A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. volochem.com [volochem.com]
- 14. strem.com [strem.com]
- 15. chemimpex.com [chemimpex.com]
- 16. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 17. Hydrazine hydrate, 100% (Hydrazine, 64%) 100 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]
- 18. labdepotinc.com [labdepotinc.com]
- 19. Hydrazine hydrate price,buy Hydrazine hydrate - chemicalbook [chemicalbook.com]
- 20. dir.indiamart.com [dir.indiamart.com]
- 21. Hydrazine | Price | per kg | USD | PharmaCompass.com [pharmacompass.com]
- 22. echemi.com [echemi.com]
- 23. Phosphorus oxitrichloride price,buy Phosphorus oxitrichloride - chemicalbook [m.chemicalbook.com]
- 24. eprints.utar.edu.my [eprints.utar.edu.my]
- 25. mdpi.com [mdpi.com]
- 26. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 27. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Building Blocks for 2-Methoxy-4,6-bis(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative building blocks to 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid. The selection of a suitable building block is critical in medicinal chemistry and materials science, influencing the physicochemical properties, reactivity, and biological activity of the final compounds. This document offers an objective analysis of various alternatives, supported by available data and established chemical principles, to aid in rational molecular design and synthesis.
Introduction to this compound and its Alternatives
This compound is a valuable building block in organic synthesis, notable for its two strongly electron-withdrawing trifluoromethyl groups and an electron-donating methoxy group. This substitution pattern significantly influences the acidity of the carboxylic acid and the reactivity of the aromatic ring. The trifluoromethyl groups are known to enhance properties such as lipophilicity and metabolic stability in drug candidates.[1]
Alternatives to this building block can be categorized based on variations in the substitution pattern on the benzoic acid core. These variations allow for the fine-tuning of steric and electronic properties to optimize performance in specific applications. This guide will focus on alternatives where the methoxy group is replaced by other functionalities (e.g., fluoro, amino, bromo) or where the trifluoromethyl group arrangement is altered.
Physicochemical Properties of Alternative Building Blocks
The choice of a building block is often dictated by its physical and chemical properties. The following table summarizes key properties of selected alternatives to this compound, based on available data.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Features |
| This compound | 180134-15-0 | C₁₀H₆F₆O₃ | 288.14 | Not available | Two -CF₃ groups, one -OCH₃ group |
| 4-Methoxy-2-(trifluoromethyl)benzoic acid | 127817-85-0 | C₉H₇F₃O₃ | 220.15 | Not available | One -CF₃ and one -OCH₃ group |
| 2-Fluoro-4-(trifluoromethyl)benzoic acid | 115029-24-8 | C₈H₄F₄O₂ | 208.11 | Not available | One -CF₃ and one -F group; precursor for APIs with improved receptor activity |
| 2-Bromo-5-(trifluoromethyl)benzoic acid | 1483-56-3 | C₈H₄BrF₃O₂ | 269.02 | Not available | One -CF₃ and one -Br group; useful in cross-coupling reactions |
| 2-Amino-4-(trifluoromethyl)benzoic acid | 402-13-1 | C₈H₆F₃NO₂ | 205.14 | 175-176 | One -CF₃ and one -NH₂ group |
| 2-Amino-6-(trifluoromethyl)benzoic acid | 314-46-5 | C₈H₆F₃NO₂ | 205.13 | Not available | One -CF₃ and one -NH₂ group; used in synthesis of compounds targeting inflammation and pain[2] |
| 2-(Trifluoromethyl)benzoic acid | 433-97-6 | C₈H₅F₃O₂ | 190.12 | 107-110 | One -CF₃ group; enhances lipophilicity and metabolic stability[1][3] |
| 4-(Trifluoromethyl)benzoic acid | 455-24-3 | C₈H₅F₃O₂ | 190.12 | Not available | One -CF₃ group in the para position |
| 2-Nitro-4-(trifluoromethyl)benzoic acid | 320-94-5 | C₈H₄F₃NO₄ | 235.12 | Not available | One -CF₃ and one -NO₂ group; versatile synthetic intermediate |
Performance in Key Chemical Transformations
While direct comparative data is limited, the performance of these building blocks in common synthetic transformations can be inferred from the electronic and steric effects of their substituents.
Amide Bond Formation
Amide formation is a fundamental reaction in the synthesis of biologically active molecules. The reactivity of the carboxylic acid is influenced by the substituents on the aromatic ring.
-
Electron-withdrawing groups (e.g., -CF₃, -F, -Br, -NO₂) generally increase the acidity of the carboxylic acid, making it more susceptible to activation (e.g., conversion to an acid chloride) and subsequent reaction with an amine.
-
Electron-donating groups (e.g., -OCH₃, -NH₂) can decrease the acidity of the carboxylic acid. The presence of an amino group in the ortho position can also lead to intramolecular hydrogen bonding, potentially affecting reactivity.
The steric hindrance around the carboxylic acid is also a critical factor. The presence of two bulky trifluoromethyl groups in this compound and its analogs can hinder the approach of nucleophiles. For highly sterically hindered benzoic acids, specialized coupling reagents or conversion to a more reactive species like an acylium ion may be necessary.[4]
Suzuki-Miyaura Cross-Coupling
For alternatives containing a halogen (e.g., 2-Bromo-5-(trifluoromethyl)benzoic acid), the Suzuki-Miyaura cross-coupling reaction is a powerful tool for carbon-carbon bond formation. The success of this reaction depends on the nature of the halide and the electronic environment of the aromatic ring.
-
Reactivity of Halides : The reactivity generally follows the trend I > Br > Cl.
-
Electronic Effects : Electron-withdrawing groups on the aryl halide can enhance the rate of oxidative addition, a key step in the catalytic cycle.
-
Steric Hindrance : Bulky groups ortho to the halide can impede the reaction.
Biological Activity Insights from Structure-Activity Relationship (SAR) Studies
SAR studies on various classes of benzoic acid derivatives provide valuable insights into how different substituents can modulate biological activity.
-
Retinoid X Receptor (RXR) Agonists/Antagonists : Studies on diphenylamine-based retinoids have shown that the nature and position of substituents on the benzoic acid moiety are critical for determining whether a compound acts as an agonist, synergist, or antagonist.[5] For instance, a methyl group at the meta position to the carboxyl group can confer antagonistic activity.
-
Anti-Sickling Properties : Research on benzoic acid derivatives for the treatment of sickle cell disease has indicated that the strategic positioning of functional groups to interact with polar amino acid residues near the mutation site in hemoglobin is crucial for activity.
-
Enzyme Inhibition : The substitution pattern on the benzoic acid ring can significantly impact the inhibitory potency against enzymes such as acetylcholinesterase and carbonic anhydrases.
The presence of trifluoromethyl groups, as in the parent compound and its alternatives, is often associated with increased biological activity due to enhanced lipophilicity and metabolic stability.[1]
Experimental Protocols
The following are generalized protocols for key chemical transformations. Researchers should optimize these conditions for specific substrates.
General Protocol for Amide Formation via Acid Chloride
This protocol describes the conversion of a substituted benzoic acid to its corresponding amide.
-
Acid Chloride Formation : In a round-bottom flask, suspend the benzoic acid derivative (1.0 eq.) in an anhydrous solvent such as dichloromethane or toluene. Add thionyl chloride (2.0-3.0 eq.) and a catalytic amount of DMF. Stir the mixture at room temperature or under gentle reflux until the reaction is complete (monitored by the cessation of gas evolution or by TLC). Remove the excess thionyl chloride under reduced pressure.
-
Amidation : Dissolve the crude acid chloride in an anhydrous aprotic solvent. In a separate flask, dissolve the desired amine (1.0-1.2 eq.) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5-2.0 eq.) in the same solvent. Cool the amine solution to 0 °C and add the acid chloride solution dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Purification : Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude amide by column chromatography or recrystallization.
General Protocol for Fischer Esterification
This protocol is suitable for the esterification of benzoic acid derivatives with simple alcohols.
-
Reaction Setup : Dissolve the benzoic acid derivative (1.0 eq.) in a large excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.
-
Catalyst Addition : Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.05-0.2 eq.).
-
Reaction : Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up and Purification : Cool the reaction mixture and remove the excess alcohol under reduced pressure. Dilute the residue with an organic solvent and wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude ester by column chromatography or distillation.
General Protocol for Suzuki-Miyaura Cross-Coupling of Aryl Bromides
This protocol is applicable to alternatives such as 2-Bromo-5-(trifluoromethyl)benzoic acid.
-
Reaction Setup : In a reaction vessel, combine the aryl bromide (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).
-
Solvent and Degassing : Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water. Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Reaction : Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up and Purification : Cool the reaction to room temperature and dilute with water and an organic solvent. Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Visualizing Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the synthetic pathways and the relationship between the parent compound and its alternatives.
Conclusion
The selection of an appropriate benzoic acid building block is a critical decision in the design of new molecules. While this compound offers a unique combination of electronic and steric properties, a wide range of alternatives are available that allow for the systematic modulation of these characteristics. By considering the impact of different substituents on physicochemical properties, reactivity, and biological activity, researchers can make informed choices to accelerate their discovery and development programs. The provided experimental protocols offer a starting point for the synthesis and evaluation of derivatives from these valuable building blocks.
References
Unveiling the Catalytic Potential of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic Acid: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the quest for efficient and selective catalysts is paramount. This guide provides a comparative overview of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid, a strong Brønsted acid, and its potential applications in organic synthesis, contextualized by comparing it with established alternatives. Due to a lack of specific experimental data for the target compound in the public domain, this guide will focus on the theoretical underpinnings of its reactivity and draw comparisons based on the known catalytic performance of structurally related acids.
The unique structure of this compound, featuring two strongly electron-withdrawing trifluoromethyl groups, suggests a high Brønsted acidity, a key factor in its potential catalytic activity. The methoxy group, while electron-donating, can also influence the molecule's conformation and solubility. This combination of functionalities makes it an intriguing candidate for catalyzing a variety of organic transformations, particularly dehydrative reactions such as esterifications and cyclizations.
Theoretical Framework: The Role of Acidity and Steric Hindrance
The catalytic prowess of a Brønsted acid is intrinsically linked to its acidity (pKa). The presence of two trifluoromethyl (-CF₃) groups on the benzoic acid core significantly increases its acidity compared to unsubstituted benzoic acid. This is due to the powerful inductive electron-withdrawing effect of the fluorine atoms, which stabilizes the resulting carboxylate anion. A lower pKa value translates to a stronger acid, which can more effectively protonate substrates and accelerate reaction rates.
Furthermore, the substitution pattern of this compound, with bulky trifluoromethyl groups ortho to the carboxylic acid, introduces significant steric hindrance. This bulkiness can be a double-edged sword. While it might impede the approach of sterically demanding substrates, it can also be exploited to achieve regioselectivity in certain reactions, favoring the formation of a specific isomer.
Comparison with Alternative Brønsted Acid Catalysts
To understand the potential advantages and disadvantages of this compound, it is useful to compare it with other commonly used Brønsted acid catalysts in dehydrative condensation reactions.
| Catalyst | Structure | Key Characteristics | Potential Advantages of this compound | Potential Disadvantages of this compound |
| p-Toluenesulfonic Acid (PTSA) | CH₃C₆H₄SO₃H | Strong acid, readily available, widely used. | Higher acidity due to -CF₃ groups could lead to faster reaction rates. Bulkiness may offer better regioselectivity. | Higher cost and potentially lower stability. |
| Trifluoroacetic Acid (TFA) | CF₃COOH | Very strong acid, volatile. | Similar high acidity. The benzoic acid scaffold offers more opportunities for modification and tuning of properties. Less volatile. | Potentially less acidic than TFA. |
| 2,6-Bis(trifluoromethyl)benzoic acid | C₆H₃(CF₃)₂COOH | Structurally similar, high acidity, and sterically hindered. | The additional methoxy group could modulate solubility and electronic properties, potentially influencing catalytic activity and selectivity. | The methoxy group might slightly reduce the overall acidity compared to its non-methoxylated counterpart. |
Hypothetical Reaction Mechanism: Esterification
A plausible application for this compound is as a catalyst in Fischer esterification. The general mechanism for such a reaction is outlined below.
Experimental Workflow for a Generic Esterification Reaction
Caption: A generalized experimental workflow for an esterification reaction catalyzed by a Brønsted acid.
Detailed Experimental Protocol (Hypothetical)
Objective: To synthesize an ester from a carboxylic acid and an alcohol using this compound as a catalyst.
Materials:
-
Carboxylic acid (1.0 mmol)
-
Alcohol (1.2 mmol)
-
This compound (0.1 mmol, 10 mol%)
-
Anhydrous toluene (5 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid, alcohol, and anhydrous toluene.
-
Add this compound to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
Signaling Pathway: Brønsted Acid Catalysis in Esterification
The catalytic cycle of a Brønsted acid-catalyzed esterification involves the protonation of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol.
Caption: The catalytic cycle of a Brønsted acid-catalyzed Fischer esterification.
Conclusion and Future Directions
While concrete experimental evidence for the catalytic applications of this compound is currently limited in publicly accessible literature, its structural features strongly suggest its potential as a potent and possibly selective Brønsted acid catalyst. The high acidity conferred by the trifluoromethyl groups, combined with the steric bulk, could be advantageous in various organic transformations.
Future research should focus on a systematic evaluation of this compound's catalytic performance in a range of reactions, including esterification, Friedel-Crafts alkylation, and dehydrative cyclizations. A direct comparison of its activity and selectivity with established catalysts under identical conditions would provide the necessary data to validate its mechanism and define its practical utility for the scientific community. Such studies would be invaluable for drug development professionals and researchers seeking novel and efficient catalytic systems.
A Comparative Guide to 2-Methoxy-4,6-bis(trifluoromethyl)benzoic Acid: A Potential Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid. While specific applications and detailed experimental data for this compound are not extensively documented in publicly available literature, its structural features—a benzoic acid core, a methoxy group, and two trifluoromethyl substituents—suggest its potential utility as a valuable building block in medicinal chemistry and materials science. The incorporation of trifluoromethyl groups is a well-established strategy in drug design to enhance molecular properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comparative analysis of this compound with a structurally related alternative and explores its potential applications based on the known roles of its functional moieties.
Comparison with a Structurally Related Alternative
A close structural analog with available application context is 4-Methoxy-2-(trifluoromethyl)benzoic acid. While differing in the number and position of the trifluoromethyl groups, it serves as a useful comparator to infer the potential utility of this compound.
Table 1: Comparison of Physicochemical Properties and Potential Applications
| Feature | This compound | 4-Methoxy-2-(trifluoromethyl)benzoic Acid |
| CAS Number | 180134-15-0 | 127817-85-0 |
| Molecular Formula | C₁₀H₆F₆O₃ | C₉H₇F₃O₃ |
| Trifluoromethyl Groups | Two | One |
| Known Applications | Primarily supplied as a chemical intermediate with no specific applications detailed in available research. | Used as a building block in the pharmaceutical and agrochemical industries.[1] |
| Reported Purity | Typically >97% for building blocks. | Often ≥98.0%.[1] |
| Potential Advantages | The presence of two trifluoromethyl groups could offer enhanced lipophilicity and metabolic stability compared to a single group. | Established use as an intermediate in the synthesis of biologically active molecules.[1] |
Potential Applications and Synthetic Utility
Given its structure, this compound is a prime candidate for use as a synthetic intermediate in the creation of more complex molecules. The carboxylic acid moiety can readily undergo reactions such as amide bond formation, a cornerstone of medicinal chemistry for synthesizing new drug candidates.
Amide Bond Formation
The formation of amides from carboxylic acids and amines is a common and critical reaction in drug discovery. This compound can be activated and coupled with a variety of amines to generate a library of novel compounds for biological screening.
Caption: A generalized workflow for the synthesis of amides using this compound.
Hypothetical Biological Activity
Derivatives of fluorinated benzoic acids have been investigated for a range of biological activities, including as anti-inflammatory agents and enzyme inhibitors. The trifluoromethyl groups can enhance binding to protein targets. For instance, a hypothetical amide derivative of this compound could potentially inhibit a signaling pathway implicated in disease.
Caption: A diagram illustrating the hypothetical inhibition of a kinase signaling pathway by a derivative of the title compound.
Experimental Protocols
While specific protocols for this compound are not available, a general procedure for amide coupling, a likely application, is provided below. This protocol can be adapted for various amines.
General Protocol for Amide Coupling using HATU
Materials:
-
This compound
-
Amine of choice
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
To this solution, add the desired amine (1.1 equivalents).
-
Add DIEA (2.5 equivalents) to the reaction mixture and stir for 5 minutes.
-
Add HATU (1.2 equivalents) portion-wise to the stirring solution.
-
Allow the reaction to stir at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and concentrate to yield the desired amide.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Conclusion
Although direct experimental applications of this compound are not well-documented, its chemical structure strongly suggests its potential as a valuable intermediate in the synthesis of novel compounds for pharmaceutical and agrochemical research. The presence of two trifluoromethyl groups is particularly noteworthy, as it may impart enhanced biological and physicochemical properties to its derivatives compared to singly fluorinated analogs. The provided protocols and conceptual workflows offer a starting point for researchers interested in exploring the synthetic utility of this promising, yet under-investigated, chemical building block.
References
A Comparative Guide to Coupling Reagents for 2-Methoxy-4,6-bis(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of amides from carboxylic acids and amines is a cornerstone of organic and medicinal chemistry. However, the formation of an amide bond with sterically hindered and electron-deficient carboxylic acids, such as 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid, presents a significant synthetic challenge. The substituents ortho to the carboxylic acid group impede the approach of the amine, while the electron-withdrawing trifluoromethyl groups decrease the nucleophilicity of the carbonyl carbon, making it less susceptible to attack.
Performance Comparison of Coupling Reagents
The selection of an appropriate coupling reagent is critical for achieving high yields and purity in the amidation of sterically hindered acids. Reagents that form highly reactive intermediates and can overcome steric barriers are generally more successful. Below is a summary of the performance of various coupling reagents with challenging 2,6-disubstituted benzoic acids.
| Coupling Reagent/System | Representative Substrate | Amine | Yield (%) | Key Observations & Recommendations |
| T3P® (Propanephosphonic Anhydride) | Sterically hindered/epimerization-prone acids | Various amines | 88% (assay yield for a challenging coupling) | T3P® is highly effective for sterically hindered substrates where other reagents like HATU or EDC/HOBt have failed, providing high yields with minimal epimerization. Its byproducts are water-soluble, simplifying workup.[1][2] It is a strong candidate for coupling this compound. |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Sterically hindered amino acids | Various amines | High | HATU is known for its high coupling efficiency and rapid reaction rates, especially for substrates with significant steric hindrance.[3][4] It is considered one of the most powerful coupling reagents and is a primary choice for difficult couplings. |
| EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole) | 2,6-dimethylbenzoic acid | Benzylamine | Low/No Product | Standard carbodiimide methods are often ineffective for severely hindered acids due to the lower reactivity of the O-acylisourea intermediate and steric hindrance.[5] Modifications with additives like DMAP may offer slight improvements but are generally not the first choice.[6] |
| COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | 2,6-dimethylbenzoic acid | Benzylamine | No Product | Despite being a potent uronium salt reagent, COMU was unable to couple the sterically hindered 2,6-dimethylbenzoic acid in a comparative study, suggesting it may not be suitable for the target acid.[5] |
| TPTU (O-(1,2-Dihydro-2-oxo-1-pyridyl-N,N,N',N'-tetramethyluronium tetrafluoroborate) | 2,6-dimethylbenzoic acid | Benzylamine | No Product | Similar to COMU, TPTU was found to be ineffective for the coupling of 2,6-dimethylbenzoic acid.[5] |
Experimental Workflow and Reaction Mechanisms
A general workflow for the comparative evaluation of coupling reagents is depicted below. This process involves the activation of the carboxylic acid followed by the addition of the amine.
Caption: General experimental workflow for amide bond formation.
The mechanism of action for uronium/aminium salt reagents like HATU involves the formation of a highly reactive OAt-active ester, which is then readily attacked by the amine.
Caption: Mechanism of HATU-mediated amide bond formation.
Experimental Protocols
Based on the comparative data for sterically hindered substrates, T3P® and HATU are the most promising reagents for the successful coupling of this compound. An optimized carbodiimide protocol is also provided as a more economical, albeit likely less effective, alternative.
Protocol 1: T3P® Mediated Amide Coupling
This protocol is adapted for sterically hindered carboxylic acids and offers the advantage of an easy, aqueous work-up to remove the phosphonic acid byproducts.[2][7]
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
T3P® (50% solution in ethyl acetate or DMF, 1.5 equiv)
-
Pyridine or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
-
Procedure:
-
To a stirred solution of this compound (1.0 equiv) and the amine (1.1 equiv) in anhydrous ethyl acetate, add pyridine (3.0 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the T3P® solution (1.5 equiv) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS. For very hindered substrates, gentle heating (40-50 °C) may be required.
-
Upon completion, quench the reaction by adding water or 1N HCl.
-
Dilute with ethyl acetate and wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. The water-soluble byproducts will be removed in the aqueous layers.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Protocol 2: HATU Mediated Amide Coupling
This protocol is a general and highly effective method for challenging amide couplings, including those with sterically hindered substrates.[3][9]
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
HATU (1.1 - 1.2 equiv)
-
Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DMF.
-
Add DIPEA (2.0 equiv) to the solution.
-
Add HATU (1.1 equiv) in one portion.
-
Stir the mixture at room temperature for 10-20 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 1-12 hours. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine to remove excess reagents and byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: Modified EDC/HOBt Mediated Amide Coupling
This protocol includes additives to enhance the efficiency of the standard carbodiimide coupling, which may be useful for moderately hindered or electron-deficient systems.[6]
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 - 1.0 equiv)
-
Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv), HOBt (1.2 equiv), the amine (1.1 equiv), and DMAP (0.1-1.0 equiv).
-
Dissolve the mixture in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight (12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
For work-up, remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Conclusion
For the challenging amide coupling of this compound, standard coupling reagents are likely to be inefficient. Based on data from analogous sterically hindered substrates, T3P® and HATU are the recommended reagents of choice. T3P® offers the advantage of a simplified, non-toxic workup, while HATU is renowned for its high reactivity and speed. A modified EDC/HOBt protocol with DMAP is a viable third option if cost is a major consideration, but lower yields should be anticipated. The selection between these reagents will depend on the specific amine substrate, scale of the reaction, and purification requirements. It is strongly recommended to perform small-scale test reactions to determine the optimal conditions for the specific substrate combination.
References
- 1. HATU - Wikipedia [en.wikipedia.org]
- 2. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 8. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid: A Guide to Safe and Compliant Practices
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid, a halogenated organic compound. While a specific Safety Data Sheet (SDS) for this exact compound was not located, the following procedures are based on information for structurally similar chemicals and general best practices for hazardous waste management.
Immediate Safety and Handling Precautions
Prior to handling, it is crucial to be aware of the potential hazards associated with this compound, based on data from similar compounds. These include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Therefore, strict adherence to safety protocols is paramount.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Lab Coat: A standard laboratory coat to protect clothing.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[1][4]
Spill Procedures: In the event of a spill, evacuate unnecessary personnel from the area.[1] For small spills, carefully sweep or shovel the solid material into a designated, labeled waste container, minimizing dust generation.[1] Ensure the area is then thoroughly cleaned. For larger spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EH&S) department.
Waste Characterization and Segregation
Proper characterization and segregation of chemical waste are fundamental to safe and compliant disposal.
Waste Classification: this compound is a halogenated organic compound due to the presence of trifluoromethyl groups.[5] This classification is critical for determining the correct disposal pathway. It should be treated as a hazardous waste .[6][7]
Segregation: Proper segregation prevents dangerous chemical reactions and ensures cost-effective disposal.[8][9]
-
Halogenated vs. Non-Halogenated: Do not mix this compound with non-halogenated organic waste.[5][9] Halogenated organic wastes are typically incinerated at high temperatures in regulated facilities.[5]
-
Acids and Bases: Do not combine with acids or bases in the same container.[5]
-
Oxidizing Agents: Keep separate from strong oxidizing agents.[1]
The following table summarizes the key disposal parameters for this compound.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste; Halogenated Organic Compound | [5] |
| Primary Disposal Method | Incineration at a licensed facility | [1][8] |
| Container Type | Chemically compatible, tightly sealed container | [6][10] |
| Labeling | "Hazardous Waste," chemical name, and associated hazards | [7][11] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | [7][11] |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol ensures safety and regulatory compliance.
-
Container Selection: Choose a waste container that is in good condition and chemically compatible with the benzoic acid derivative. The original container may be used if it is intact and can be securely sealed.[10][11]
-
Labeling: Before adding any waste, label the container clearly with the words "Hazardous Waste ".[7][11] The label must also include the full chemical name: "this compound" and a clear indication of its hazards (e.g., irritant).[7]
-
Accumulation: Place the labeled container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7][11] The SAA must be under the control of the laboratory personnel.
-
Container Management: Keep the waste container tightly closed except when adding waste.[6][10]
-
Disposal Request: Once the container is full, or before the accumulation time limit is reached (typically 90 days for large quantity generators), arrange for disposal through your institution's EH&S department or a licensed hazardous waste disposal contractor.[12] Do not dispose of this chemical down the drain or in regular trash.[6]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Figure 1: A step-by-step workflow for the proper disposal of this compound.
Regulatory Framework
The disposal of hazardous waste is governed by strict federal and state regulations. In the United States, the primary regulations are from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[8] It is imperative to follow all applicable local, state, and federal guidelines.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific waste management plan and EH&S department for guidance.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. angenechemical.com [angenechemical.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. bucknell.edu [bucknell.edu]
- 6. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. needle.tube [needle.tube]
- 9. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. acs.org [acs.org]
Essential Safety and Operational Guidance for Handling 2-Methoxy-4,6-bis(trifluoromethyl)benzoic Acid
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of specialized chemical compounds is paramount. This document provides critical safety and logistical information for 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid, a compound that, based on data from structurally similar chemicals, requires careful handling to mitigate risks of irritation and corrosion.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential. The following table summarizes the recommended PPE based on safety data for analogous compounds and general guidelines for managing corrosive solids.[1][2][3][4]
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Chemical safety goggles and face shield | Goggles should provide a complete seal around the eyes. A face shield should be worn in addition to goggles, especially when there is a risk of splashing or dust generation.[1][2][3] |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended.[1][2] Inspect gloves for any signs of degradation or perforation before use. |
| Body | Chemical-resistant lab coat or apron | A lab coat should be worn at a minimum. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron is advised.[1][2][3] |
| Respiratory | NIOSH-approved respirator | Use in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[2][4] If dust is generated, a respirator with a particulate filter is necessary. |
Experimental Workflow and Handling
Proper procedure is critical to ensure safety and experimental integrity. The following diagram outlines the standard workflow for handling this compound.
Operational and Disposal Plans
Handling and Storage:
-
Always handle this compound within a certified chemical fume hood to control exposure to dust and vapors.[2][4]
-
Store the container tightly closed in a dry, cool, and well-ventilated area.[5][6][7][8][9]
-
Avoid contact with strong oxidizing agents and strong bases.[5]
-
Containers should be stored below eye level to minimize the risk of being dropped.[10]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][7]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[2][5][7][8][9] Seek medical attention if irritation persists.
-
Inhalation: Move the exposed person to fresh air. If not breathing, provide artificial respiration. Seek medical attention.[5][7][8][9]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
Spill and Disposal Protocol:
-
In the event of a spill, ensure the area is well-ventilated and wear appropriate PPE.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.[7]
-
Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations. This typically involves sending it to a licensed waste disposal company.[5][6][7][8][9] Do not allow the chemical to enter drains or waterways.[7][11][12]
The following diagram illustrates the decision-making process for waste disposal.
References
- 1. oshatrainingschool.com [oshatrainingschool.com]
- 2. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 3. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 4. safeti.com [safeti.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 11. Page loading... [guidechem.com]
- 12. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
